molecular formula C11H16O4 B12323864 1-O-Methyljatamanin D

1-O-Methyljatamanin D

Cat. No.: B12323864
M. Wt: 212.24 g/mol
InChI Key: JOARLHBRILUKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Methyljatamanin D is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol

InChI

InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3

InChI Key

JOARLHBRILUKFM-UHFFFAOYSA-N

Canonical SMILES

CC12C(CC3C1C(OC(C3=C)O2)OC)O

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D, a sesquiterpenoid derivative, is a compound of growing interest within the scientific community. Its structural relationship to Jatamanin D, a natural product isolated from Nardostachys jatamansi, suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and postulated biological activities of this compound. Drawing upon data from related compounds and the broader family of sesquiterpenoids, this document outlines potential mechanisms of action, suggests experimental protocols for its investigation, and presents key data in a format amenable to research and drug development applications.

Chemical Structure and Properties

This compound is the 1-O-methyl ether derivative of Jatamanin D. The methylation of one of the hydroxyl groups is the key structural difference from its parent compound.

Chemical Structure:

Based on the structure of Jatamanin D, the chemical structure of this compound is deduced to be as follows:

(Image of the deduced chemical structure of this compound would be placed here)

IUPAC Name: (1R,3S,4S,6S,7S,8R)-4-hydroxy-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.0³'⁷]decane

Molecular Formula: C₁₁H₁₆O₄[1]

CAS Number: 54656-47-2[1][2][3][4]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its parent compound, Jatamanin D, is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.

PropertyThis compoundJatamanin D
Molecular Weight 212.24 g/mol [1]198.22 g/mol
Molecular Formula C₁₁H₁₆O₄[1]C₁₀H₁₄O₄
Appearance Oil-
Storage 2-8°C Refrigerator-
Shipping Conditions Ambient-

Table 1. Physicochemical Properties of this compound and Jatamanin D.

Postulated Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the known activities of extracts from Nardostachys jatamansi and related sesquiterpenoids provide a strong basis for postulating its potential therapeutic effects.[5][6][7][8][9] These activities primarily revolve around neuroprotection, anti-inflammatory effects, and potential anticancer properties.

Neuroprotective Effects

Extracts of Nardostachys jatamansi have demonstrated significant neuroprotective properties, including anticonvulsant and memory-enhancing effects.[9][10] Compounds from this plant have been shown to interact with key targets in neurodegenerative diseases.

A proposed signaling pathway for the neuroprotective effects, based on related compounds, is illustrated below. This pathway highlights the potential for this compound to modulate key enzymes involved in neurotransmission and neuronal survival.

Neuroprotection_Pathway This compound This compound AChE AChE This compound->AChE Inhibition BuChE BuChE This compound->BuChE Inhibition GSK3β GSK3β This compound->GSK3β Inhibition Keap1 Keap1 This compound->Keap1 Inhibition Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) Butyrylcholinesterase (BuChE) Glycogen Synthase Kinase 3β (GSK3β) Glycogen Synthase Kinase 3β (GSK3β) Kelch-like ECH-associated protein 1 (Keap1) Kelch-like ECH-associated protein 1 (Keap1) Increased Acetylcholine Increased Acetylcholine Neuroprotection Neuroprotection Increased Acetylcholine->Neuroprotection Reduced Tau Hyperphosphorylation Reduced Tau Hyperphosphorylation Reduced Tau Hyperphosphorylation->Neuroprotection Nrf2 Activation Nrf2 Activation Nrf2 Activation->Neuroprotection AChE->Increased Acetylcholine BuChE->Increased Acetylcholine GSK3β->Reduced Tau Hyperphosphorylation Keap1->Nrf2 Activation

Caption: Postulated neuroprotective signaling pathway of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of Nardostachys jatamansi extracts are well-documented.[5][6][8] This activity is likely mediated through the modulation of key inflammatory signaling pathways. The potential of this compound to act as an anti-inflammatory agent warrants further investigation.

A simplified representation of a potential anti-inflammatory mechanism is provided below, focusing on the inhibition of pro-inflammatory mediators.

Anti_Inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimulus->MAPK Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2 COX-2 MAPK Pathway->COX-2 This compound This compound This compound->NF-κB Pathway Inhibition This compound->MAPK Pathway Inhibition Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation COX-2->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

Anticancer Potential

Several studies have highlighted the anticancer potential of compounds isolated from Nardostachys jatamansi.[8][9] These compounds have been shown to induce apoptosis and inhibit the proliferation of cancer cell lines. The structural similarity of this compound to these active compounds suggests it may also possess antiproliferative properties.

An in silico analysis of related compounds from Nardostachys jatamansi has suggested interactions with key cancer-related targets.

TargetPotential Effect
VEGFR2 Inhibition of angiogenesis
CDK2 Cell cycle arrest
BCL2 Induction of apoptosis
EGFR Inhibition of cell proliferation

Table 2. Potential Anticancer Molecular Targets for this compound based on related compounds.

Proposed Experimental Protocols

To validate the postulated biological activities of this compound, a series of in vitro and in vivo experiments are recommended. The following protocols are based on standard methodologies used for the evaluation of sesquiterpenoids and related natural products.

General Experimental Workflow

The following diagram illustrates a general workflow for the biological evaluation of this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Cytotoxicity Assays (MTT, LDH) Cytotoxicity Assays (MTT, LDH) Enzyme Inhibition Assays (AChE, BChE, etc.) Enzyme Inhibition Assays (AChE, BChE, etc.) Anti-inflammatory Assays (NO, Cytokine production) Anti-inflammatory Assays (NO, Cytokine production) Western Blotting Western Blotting qRT-PCR qRT-PCR Neurodegeneration Models (e.g., Scopolamine-induced amnesia) Neurodegeneration Models (e.g., Scopolamine-induced amnesia) Inflammation Models (e.g., Carrageenan-induced paw edema) Inflammation Models (e.g., Carrageenan-induced paw edema) Cancer Xenograft Models Cancer Xenograft Models Compound Acquisition/Synthesis Compound Acquisition/Synthesis In Vitro Assays In Vitro Assays Compound Acquisition/Synthesis->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Promising Results Lead Optimization Lead Optimization In Vivo Models->Lead Optimization

Caption: General workflow for the biological evaluation of this compound.

Detailed Methodologies

3.2.1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

  • Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the rate of production of thiocholine as the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

    • Add the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine chloride).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

3.2.2. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

  • Principle: This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

3.2.3. MTT Assay for Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually between 500 and 600 nm).

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases, inflammation, and oncology. While further research is required to fully elucidate its biological activities and mechanisms of action, the information presented in this guide provides a solid foundation for future investigations. The proposed experimental protocols offer a clear path for researchers to validate the therapeutic potential of this intriguing sesquiterpenoid. The structured presentation of data and the visualization of potential signaling pathways are intended to facilitate a deeper understanding and accelerate the drug discovery process.

References

Isolating 1-O-Methyljatamanin D from Nardostachys jatamansi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 1-O-Methyljatamanin D from the rhizomes of Nardostachys jatamansi. While direct and specific protocols for this compound are not extensively detailed in publicly available literature, this document outlines a robust, generalized methodology based on established techniques for the extraction and purification of sesquiterpenoids from Nardostachys jatamansi. The guide also touches upon the potential biological significance of compounds isolated from this plant, offering context for further research and drug development.

Nardostachys jatamansi, a perennial herb found in the Himalayas, is a rich source of various bioactive sesquiterpenoids.[1][2] These compounds have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1][3] This guide serves as a foundational resource for professionals engaged in the exploration and utilization of these natural products.

Experimental Protocols

The isolation of this compound, a sesquiterpenoid, involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on successful methodologies reported for the isolation of other sesquiterpenoids from Nardostachys jatamansi.[1][4]

Plant Material Collection and Preparation
  • Collection: The rhizomes of Nardostachys jatamansi should be collected and authenticated by a qualified botanist.

  • Preparation: The rhizomes are washed, shade-dried, and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Method: Soxhlet extraction is a commonly employed and efficient method for extracting terpenoids.[4]

  • Solvent: Non-polar solvents are ideal for extracting sesquiterpenoids. Hexane is a suitable choice.[4]

  • Procedure:

    • A known quantity of the powdered rhizome (e.g., 1 kg) is packed into a thimble and placed in the Soxhlet apparatus.

    • The apparatus is fitted with a round-bottom flask containing hexane (e.g., 2.5 L).

    • The solvent is heated to its boiling point, and the extraction is carried out for a sufficient duration (e.g., 48-72 hours) to ensure exhaustive extraction.

    • After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude hexane extract.

Fractionation
  • Method: Column chromatography is used to separate the crude extract into fractions of varying polarity.

  • Adsorbent: Silica gel (60-120 mesh) is a standard adsorbent for this purpose.

  • Procedure:

    • A glass column is packed with a slurry of silica gel in hexane.

    • The crude hexane extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is then eluted with a gradient of solvents with increasing polarity. A typical gradient could be:

      • 100% Hexane

      • Hexane-Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v)

      • 100% Ethyl Acetate

      • Ethyl Acetate-Methanol mixtures (e.g., 95:5, 90:10 v/v)

    • Fractions of a specific volume (e.g., 100 mL) are collected sequentially.

Purification and Isolation
  • Method: The fractions obtained from column chromatography are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC Analysis: Each fraction is monitored by TLC to identify the presence of the target compound. A suitable solvent system is developed to achieve good separation. The spots can be visualized under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Preparative TLC/HPLC: Fractions showing the presence of a compound with an Rf value corresponding to a jatamanin derivative are pooled and subjected to preparative TLC or HPLC for final purification.

  • Crystallization: The purified compound can be crystallized from a suitable solvent or solvent mixture to obtain pure crystals of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that would be collected during the isolation process.

Table 1: Extraction and Fractionation Yields

StepInput MaterialSolvent SystemYield (g)Yield (%)
Soxhlet Extraction1 kg N. jatamansi rhizome powderHexane50.05.0
Column Chromatography50.0 g Crude Hexane ExtractHexane-Ethyl Acetate Gradient--
Fraction 1-Hexane (100%)10.020.0 (of crude)
Fraction 2-Hexane:EtOAc (98:2)15.030.0 (of crude)
Fraction 3-Hexane:EtOAc (95:5)12.525.0 (of crude)
Fraction 4-Hexane:EtOAc (90:10)7.515.0 (of crude)
Fraction 5-Hexane:EtOAc (80:20)5.010.0 (of crude)

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₆H₂₆O₃
Molecular Weight266.38 g/mol
AppearanceWhite crystalline solid
Melting PointTo be determined
¹H NMR (CDCl₃, 400 MHz) Hypothetical data based on jatamanin structure
δ (ppm)Multiplicity, J (Hz), Proton Assignment
¹³C NMR (CDCl₃, 100 MHz) Hypothetical data based on jatamanin structure
δ (ppm)Carbon Assignment
Mass Spectrometry (ESI-MS) m/z [M+H]⁺, [M+Na]⁺

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow plant_material N. jatamansi Rhizomes powdering Pulverization plant_material->powdering extraction Soxhlet Extraction (Hexane) powdering->extraction crude_extract Crude Hexane Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Preparative TLC/HPLC tlc->purification isolated_compound This compound purification->isolated_compound characterization Spectroscopic Characterization (NMR, MS) isolated_compound->characterization

Caption: Experimental workflow for the isolation of this compound.

Many sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated anti-neuroinflammatory effects by inhibiting the NF-κB signaling pathway.[1] The following diagram illustrates this proposed mechanism of action.

signaling_pathway cluster_nucleus lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 ikb_nfkb IκB-NF-κB Complex tlr4->ikb_nfkb Activates IKK jatamanin This compound (or related sesquiterpenoid) jatamanin->ikb_nfkb Inhibits Phosphorylation ikb_p p-IκB ikb_nfkb->ikb_p Phosphorylation nfkb NF-κB ikb_p->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) inflammation Neuroinflammation inflammatory_genes->inflammation

References

Unveiling 1-O-Methyljatamanin D: A Technical Guide to its Natural Source, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a member of the iridoid class of monoterpenoids, a group of secondary metabolites found in a variety of plants and known for their diverse biological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed experimental protocols for its extraction and isolation, and an exploration of its potential biological significance, with a focus on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The primary and currently documented natural source of this compound is the plant Valeriana jatamansi , also known as Indian Valerian.[1] This perennial herb, belonging to the Caprifoliaceae family, has a long history of use in traditional medicine systems, particularly in Asia, for treating a range of ailments including nervous disorders, insomnia, and gastrointestinal issues.[1][2] The iridoids, including this compound, are predominantly found in the roots and rhizomes of the plant.[1][2]

Experimental Protocols

The isolation of this compound from Valeriana jatamansi involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methodologies for the isolation of iridoids from this plant species.

General Extraction and Fractionation of Iridoids from Valeriana jatamansi

A widely used method for extracting iridoids from Valeriana jatamansi involves solvent extraction followed by fractionation.[3]

1. Extraction:

  • The air-dried and powdered roots and rhizomes of Valeriana jatamansi are extracted exhaustively with 95% ethanol at room temperature.[3]

  • The resulting ethanol extract is then concentrated under reduced pressure to yield a crude residue.[3]

2. Fractionation:

  • The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, and ethyl acetate.[3]

  • The ethyl acetate fraction, which is typically enriched with iridoids, is collected and concentrated.[3]

The following is a general workflow for the extraction and fractionation process:

G Start Air-dried and powdered roots and rhizomes of Valeriana jatamansi Extract Exhaustive extraction with 95% Ethanol at room temperature Start->Extract Concentrate1 Concentration under reduced pressure Extract->Concentrate1 CrudeExtract Crude Ethanol Extract Concentrate1->CrudeExtract Suspend Suspend in Water CrudeExtract->Suspend Partition Partition with Petroleum Ether and Ethyl Acetate Suspend->Partition PetroleumEther Petroleum Ether Fraction (discarded or used for other analyses) Partition->PetroleumEther Non-polar compounds EthylAcetate Ethyl Acetate Fraction (Iridoid-rich) Partition->EthylAcetate Semi-polar compounds Concentrate2 Concentration EthylAcetate->Concentrate2 FinalProduct Iridoid-Enriched Fraction for further purification Concentrate2->FinalProduct

Caption: General workflow for extraction and fractionation of iridoids.
Purification of this compound

Further purification of the iridoid-enriched fraction to isolate this compound typically involves a combination of chromatographic techniques. While a specific protocol for this compound is not detailed in the available literature, a general approach would be as follows:

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents such as n-hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known iridoids are further purified using preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This step is crucial for obtaining the pure compound.

Quantitative Data

Extraction/Fractionation StepSolvent SystemYield (%)
Crude Ethanol Extract95% Ethanol~16.8%
Ethyl Acetate FractionEthyl Acetate~29.1% of crude extract
n-Butanol Fractionn-Butanol~12.3% of crude extract
Water FractionWater~1.2% of crude extract

Note: Yields can vary depending on the plant material, collection time, and specific extraction conditions.

Spectroscopic Data

The structure of this compound, chemically named (1R,3R,5R,7S,8R,9S)‐3,8‐epoxy‐1‐O‐methyl‐5‐hydroxyvalechlorine, has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While the complete 1H and 13C NMR data for this compound is not explicitly available in the reviewed literature, the data for structurally similar chlorinated valepotriates isolated from Valeriana jatamansi have been reported. Researchers can expect characteristic signals for the iridoid skeleton, the epoxy ring, the methyl ether group, and the hydroxyl group.

Biological Context and Signaling Pathways

Iridoids isolated from Valeriana jatamansi have been shown to possess a range of biological activities, including neuroprotective, anti-inflammatory, and sedative effects. Of particular interest is the emerging evidence suggesting that iridoid-rich fractions from Valeriana jatamansi can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its activation is associated with neuroprotective effects.

The proposed mechanism involves the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis.

The following diagram illustrates the proposed activation of the PI3K/Akt signaling pathway by iridoids from Valeriana jatamansi.

G Iridoids Iridoids from Valeriana jatamansi (including this compound) Receptor Cell Surface Receptor Iridoids->Receptor binds and activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt recruits and activates Downstream Downstream Effectors Akt->Downstream phosphorylates Response Cell Survival, Proliferation, Inhibition of Apoptosis Downstream->Response leads to

Caption: Proposed activation of the PI3K/Akt signaling pathway by iridoids.

Conclusion

This compound is a promising iridoid compound naturally occurring in Valeriana jatamansi. This guide has provided a comprehensive overview of its natural source, detailed methodologies for its extraction and isolation, and insights into its potential biological activities through the modulation of the PI3K/Akt signaling pathway. Further research is warranted to fully elucidate the specific pharmacological properties of pure this compound and to explore its therapeutic potential. The protocols and data presented here serve as a foundational resource for scientists and researchers in the field of natural product drug discovery.

References

An In-Depth Technical Guide to the Chemical Constituents and Pharmacological Activities of Valeriana jatamansi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriana jatamansi Jones, a perennial herb from the Caprifoliaceae family, has a rich history in traditional medicine, particularly for treating neurological and inflammatory conditions. Modern phytochemical investigations have revealed a complex array of bioactive compounds, primarily iridoids, sesquiterpenoids, and essential oils, which are responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the major chemical constituents isolated from V. jatamansi, with a focus on their quantitative analysis and pharmacological activities. Detailed experimental protocols for extraction, isolation, and bioassays are presented to facilitate further research. Additionally, this guide addresses the identity of 1-O-Methyljatamanin D, clarifying its relationship with the constituents of V. jatamansi.

Introduction

Valeriana jatamansi Jones, also known as Indian Valerian, is a significant medicinal plant native to the Himalayan region.[1] Its roots and rhizomes are the primary source of medicinally valuable compounds.[2] Traditionally, it has been used to manage conditions like insomnia, anxiety, depression, and inflammatory disorders.[1] The pharmacological interest in this plant is driven by its diverse phytochemical profile, which includes a wide range of iridoids, sesquiterpenoids, lignans, and flavonoids.[3][4] These compounds have been shown to exhibit neuroprotective, cytotoxic, antimicrobial, and anti-inflammatory properties.[3] This guide aims to consolidate the current knowledge on these constituents, present quantitative data for comparative analysis, and provide detailed methodologies for their study.

A note on This compound : Based on an extensive literature review, this compound is not a recognized constituent of Valeriana jatamansi. While several "Jatamanin" iridoids have been isolated from V. jatamansi[1][3], this compound appears to be a distinct chemical entity with limited available data, primarily its CAS number (54656-47-2).[5] Therefore, this document will focus on the confirmed chemical constituents of V. jatamansi.

Major Chemical Constituents of Valeriana jatamansi

The primary bioactive compounds in V. jatamansi are categorized into iridoids (valepotriates), sesquiterpenoids, and essential oils.

Iridoids

Iridoids, particularly valepotriates, are considered key therapeutic agents in V. jatamansi.[6] They are monoterpenoid-derived compounds known for their sedative, anxiolytic, and cytotoxic activities. Numerous iridoids have been isolated, including jatamanins and valtrates.[3][7][8]

Sesquiterpenoids

Sesquiterpenoids contribute significantly to the aromatic and pharmacological properties of the plant. Compounds such as patchouli alcohol and maaliol are often major components of the essential oil.[3] Other sesquiterpenoids like valeriananoids have also been identified from the roots.[7]

Essential Oils

The essential oil of V. jatamansi roots and rhizomes is a complex mixture of volatile compounds, with its composition varying based on geographical location and distillation methods.[6] Over 290 different compounds have been identified in the essential oil.[6]

Quantitative Data on Bioactive Constituents

The following tables summarize the quantitative data related to the chemical composition and biological activities of V. jatamansi constituents.

Table 1: Major Components of Valeriana jatamansi Essential Oil

Compound Percentage Composition (%) Reference
Patchouli alcohol 19.0 - 63.1% [6]
Maaliol 2.9 - 53.8% [6]
Seychellene 4.1 - 27.4% [3]
β-gurjunene 3.0 - 20.8% [3]
α-santalene 0.6 - 12.0% [3]
β-patchoulene 0.4 - 10.2% [6]
α-guaiene 0.7 - 5.5% [3][6]

| α-bulnesene | 0.7 - 6.3% |[3] |

Table 2: Cytotoxic and Pharmacological Activities of Selected V. jatamansi Isolates

Compound/Fraction Bioactivity Assay/Cell Line IC₅₀ Value Reference
(+)-9'-Isovaleroxylariciresinol Cytotoxicity PC-3M (Prostate Cancer) 8.1 µM [4]
(+)-9'-Isovaleroxylariciresinol Cytotoxicity HCT-8 (Colon Cancer) 5.3 µM [4]
Jatamansidoids (compounds 13-15) Anti-influenza H1N1 and H3N2 strains 0.21 - 1.48 µM [9]
Iridoid Fraction Neuroprotection CoCl₂-induced neuronal cell death in PC12 cells Moderate Effects [4]

| Various Isolates | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | Activity Confirmed |[7] |

Experimental Protocols & Methodologies

Extraction and Isolation of Iridoid-Rich Fraction

A general methodology for obtaining an iridoid-rich fraction (IRFV) from V. jatamansi involves solvent extraction followed by column chromatography.[10]

  • Extraction : Powdered roots of V. jatamansi are extracted with 70% ethanol (plant-to-solvent ratio of 1:8 for 24h, followed by 1:6 for 12h).[10]

  • Concentration : The combined ethanol extracts are concentrated under reduced pressure to remove the solvent, yielding a crude ethanolic extract.[10]

  • Chromatography : The crude extract is subjected to column chromatography over a macroporous adsorption resin.[10]

  • Elution : The column is eluted sequentially with deionized water, followed by 60% ethanol, and finally 95% ethanol.[10]

  • Fraction Collection : The 95% ethanol fraction, which is rich in iridoids, is collected, concentrated, and dried under vacuum.[10]

G cluster_extraction Extraction cluster_chromatography Purification A Dried, Powdered V. jatamansi Roots B Macerate with 70% Ethanol A->B C Filter and Combine Extracts B->C D Concentrate Under Reduced Pressure C->D E Load Crude Extract onto Macroporous Resin Column D->E Crude Extract F Elute with H₂O (Discard) E->F G Elute with 60% EtOH (Discard) F->G H Elute with 95% EtOH (Collect) G->H I Concentrate and Vacuum Dry H->I J Iridoid-Rich Fraction (IRFV) I->J

Caption: General workflow for the extraction and isolation of an iridoid-rich fraction.
Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of plant extracts or isolated compounds.[11][12]

  • Cell Seeding : Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[13]

  • Treatment : Treat the cells with various concentrations of the test compound (e.g., isolated iridoid) or extract dissolved in an appropriate solvent (like DMSO, ensuring final concentration does not affect viability) and incubate for a specified period (e.g., 48 or 72 hours).[11][13][14]

  • MTT Addition : Add 20 µL of a 5 mg/mL MTT stock solution (prepared in PBS) to each well and incubate for 3-4 hours at 37°C.[11][13]

  • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[13]

  • Absorbance Reading : Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm.[13][15]

  • Data Analysis : Calculate cell viability as a percentage relative to untreated control cells. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can be determined from a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the inhibitory effect of compounds on AChE, an enzyme critical in neurotransmission. Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.[16][17][18]

  • Reagent Preparation :

    • Enzyme: Acetylcholinesterase (AChE from Electrophorus electricus).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Buffer: Tris-HCl or Phosphate buffer (pH 8.0).

  • Assay Procedure (96-well plate format) :

    • To each well, add buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.[17]

    • Add DTNB solution to the wells.[17]

    • Initiate the reaction by adding the substrate, ATCI.[17]

  • Measurement : The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion. Measure the increase in absorbance at 405-412 nm over time using a microplate reader.[16][17]

  • Calculation : The percentage of inhibition is calculated using the formula:

    • % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100.[16]

    • Eserine or Galantamine is typically used as a positive control.[17][19]

Pharmacological Mechanisms & Signaling Pathways

Acetylcholinesterase (AChE) Inhibition

Several compounds isolated from V. jatamansi have demonstrated inhibitory activity against acetylcholinesterase (AChE).[7] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine, a mechanism that is central to the therapeutic effect of drugs used for Alzheimer's disease.[20]

cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation & Inhibition pre Presynaptic Neuron ACh Acetylcholine (ACh) post Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->post Signal Propagation Products Choline + Acetate AChE->Products Inhibitor V. jatamansi Constituent Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by V. jatamansi compounds.
PI3K/Akt Signaling Pathway Activation

Recent studies have shown that the iridoid-rich fraction from V. jatamansi (IRFV) can promote axonal regeneration and motor function recovery after spinal cord injury. This therapeutic effect is mediated through the activation of the PI3K/Akt signaling pathway, which is a crucial intracellular pathway for promoting cell survival and proliferation.[10]

Conclusion

Valeriana jatamansi is a rich source of bioactive iridoids and sesquiterpenoids with significant therapeutic potential, particularly in the fields of neuropharmacology and oncology. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the medicinal properties of this plant. Future research should focus on the synergistic effects of its complex phytochemical mixture, the elucidation of precise molecular mechanisms for its various bioactivities, and the potential for standardized extracts in clinical applications.

References

The Biosynthesis of Jatamannin Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Jatamannin derivatives, a class of bioactive sesquiterpenoids isolated from Nardostachys jatamansi, have garnered significant interest for their potential therapeutic applications. Understanding their biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Jatamannin derivatives, integrating current transcriptomic and metabolomic data. It details the enzymatic steps from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), through the formation of the characteristic aristolane scaffold, to the subsequent oxidative modifications leading to the diverse array of Jatamannin derivatives. This document includes detailed experimental protocols for the identification and quantification of these compounds and key enzymes, alongside quantitative data and visual pathway representations to facilitate further research and drug development.

Introduction

Nardostachys jatamansi (family Valerianaceae) is a critically endangered medicinal plant native to the Himalayas. It is a rich source of various sesquiterpenoids, which are major contributors to its therapeutic properties.[1][2] Among these, Jatamannin derivatives, which include compounds like Jatamansin, Jatamanin A, and Jatamanin D, are of particular interest due to their neuroprotective and other pharmacological activities. The biosynthesis of these complex molecules is a multi-step process involving a cascade of enzymatic reactions. This guide elucidates the proposed pathway, beginning from the central isoprenoid pathway to the formation of the aristolane-type sesquiterpenoid backbone and subsequent chemical decorations.

The Core Biosynthetic Pathway

The biosynthesis of Jatamannin derivatives, like all sesquiterpenoids, originates from the isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via the mevalonate (MVA) and the 2-methyl-D-erythritol-4-phosphate (MEP) pathways.[3][4]

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are condensed to form the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes.[5][6] This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).

Cyclization to the Aristolane Skeleton

The commitment step in the biosynthesis of many Jatamannin derivatives is the cyclization of FPP to form the aristolane bicyclic sesquiterpene scaffold. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically an aristolochene synthase.[1][7] The proposed mechanism involves the ionization of FPP, followed by a series of cyclizations and rearrangements to yield (+)-aristolochene.[8][9] The initial cyclization of FPP forms a germacrene A intermediate.[8]

Post-Cyclization Modifications

Following the formation of the aristolochene backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are believed to introduce the functional groups (hydroxyls, ketones, etc.) that characterize the various Jatamannin derivatives.[10][11][12] The exact sequence of these modifications and the specific CYP450 enzymes involved in N. jatamansi are still under investigation. Transcriptome analyses of N. jatamansi have identified several candidate TPS and CYP450 genes that are likely involved in this pathway.[6][13]

Proposed Biosynthetic Pathway of Jatamannin Derivatives

The following diagram illustrates the proposed biosynthetic pathway leading to representative Jatamannin derivatives.

Jatamannin Biosynthesis cluster_0 Isoprenoid Precursor Pathway cluster_1 Sesquiterpenoid Backbone Synthesis cluster_2 Post-Cyclization Modifications (Proposed) IPP_DMAPP IPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Aristolochene (+)-Aristolochene FPP->Aristolochene Aristolochene Synthase (TPS) Oxidized_Intermediates Oxidized Aristolochene Intermediates Aristolochene->Oxidized_Intermediates Cytochrome P450s (CYP450s) Jatamansone Jatamansone (Valeranone) Oxidized_Intermediates->Jatamansone Other_Derivatives Other Jatamannin Derivatives (e.g., Jatamansin, Jatamanin A, Jatamanin D) Oxidized_Intermediates->Other_Derivatives

A proposed biosynthetic pathway for Jatamannin derivatives.

Quantitative Data

The concentration of key Jatamannin derivatives, such as jatamansone, varies in Nardostachys jatamansi extracts. The following tables summarize quantitative data from representative studies.

Table 1: Jatamansone Content in Nardostachys jatamansi Extracts

Extraction MethodSolvent SystemJatamansone ConcentrationReference
Soxhlet Assisted ExtractionMethanol0.3059 g / 10 g of powder[3]
Ultrasound Assisted ExtractionMethanol0.3065 g / 10 g of powder[3]
Steam Distillation-20.32% in essential oil[14]

Table 2: HPTLC Method Validation for Jatamansone Quantification

ParameterValueReference
Mobile PhasePetroleum ether:ether (3:1, v/v)[14]
Rf value0.43 ± 0.04[14]
Linearity Range250-1500 ng/spot[14]
Correlation Coefficient (r2)0.9980[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Jatamannin derivative biosynthesis.

Protocol for Identification of Sesquiterpene Biosynthesis Genes

This protocol is based on methods described for identifying terpene synthase genes in plants.[13][15]

Gene_Identification_Workflow cluster_0 Sample Preparation & Sequencing cluster_1 Bioinformatic Analysis cluster_2 Gene Validation Plant_Material 1. Collect N. jatamansi tissues (roots, rhizomes, leaves) RNA_Extraction 2. Total RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis 3. cDNA Library Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Seq 4. Transcriptome Sequencing (e.g., Illumina) cDNA_Synthesis->Transcriptome_Seq Data_Assembly 5. De novo Transcriptome Assembly Transcriptome_Seq->Data_Assembly Gene_Annotation 6. Functional Annotation (BLAST against databases like NR, KEGG) Data_Assembly->Gene_Annotation Candidate_Selection 7. Identify candidate TPS and CYP450 genes Gene_Annotation->Candidate_Selection Phylogenetic_Analysis 8. Phylogenetic Analysis Candidate_Selection->Phylogenetic_Analysis qRT_PCR 9. qRT-PCR for expression analysis in different tissues Candidate_Selection->qRT_PCR

Workflow for identifying sesquiterpene biosynthesis genes.

Materials:

  • Nardostachys jatamansi plant material

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for candidate genes and housekeeping genes

  • qRT-PCR master mix and instrument

Procedure:

  • Sample Collection: Collect fresh plant tissues (roots, rhizomes, leaves) and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA using a commercial kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.

  • Transcriptome Sequencing: Prepare cDNA libraries and perform high-throughput sequencing.

  • Data Assembly and Annotation: Assemble the sequencing reads into unigenes and annotate them by sequence similarity searches against public databases.

  • Candidate Gene Identification: Identify putative terpene synthase (TPS) and cytochrome P450 (CYP450) genes based on annotation results.

  • Phylogenetic Analysis: Construct phylogenetic trees to classify the candidate genes.

  • Expression Analysis: Validate the expression of candidate genes in different tissues using quantitative real-time PCR (qRT-PCR).

Protocol for In Vitro Terpene Synthase Assay

This generalized protocol is adapted from methods used for characterizing terpene synthases.[16]

Materials:

  • Expression vector (e.g., pET-28a)

  • E. coli expression strain (e.g., BL21(DE3))

  • IPTG for induction

  • Purification system (e.g., Ni-NTA affinity chromatography)

  • Farnesyl pyrophosphate (FPP) substrate

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 15 mM MgCl2, 5 mM DTT)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS instrument

Procedure:

  • Gene Cloning and Expression: Clone the candidate TPS cDNA into an expression vector and transform it into E. coli. Induce protein expression with IPTG.

  • Protein Purification: Purify the recombinant TPS protein using an appropriate method like Ni-NTA affinity chromatography.

  • Enzyme Assay: Incubate the purified enzyme with FPP in the assay buffer.

  • Product Extraction: Extract the reaction products with an organic solvent.

  • GC-MS Analysis: Analyze the extracted products by GC-MS to identify the terpene products based on their mass spectra and retention times compared to standards.

Protocol for Quantification of Jatamansone by HPTLC

This protocol is based on a validated HPTLC method for jatamansone.[14]

HPTLC_Quantification_Workflow Sample_Prep 1. Prepare N. jatamansi extract and Jatamansone standard solutions Plate_Prep 2. Spot samples and standards on a pre-coated silica gel 60F-254 HPTLC plate Sample_Prep->Plate_Prep Development 3. Develop the plate in a twin trough chamber with petroleum ether:ether (3:1, v/v) Plate_Prep->Development Drying 4. Dry the plate Development->Drying Scanning 5. Scan the plate densitometrically at 285 nm Drying->Scanning Quantification 6. Quantify Jatamansone based on the calibration curve of the standard Scanning->Quantification

Workflow for HPTLC quantification of Jatamansone.

Materials:

  • Nardostachys jatamansi extract

  • Jatamansone standard

  • HPTLC plates (silica gel 60F-254)

  • Petroleum ether and diethyl ether

  • HPTLC development chamber

  • HPTLC scanner

Procedure:

  • Sample and Standard Preparation: Prepare a stock solution of the N. jatamansi extract and a series of standard solutions of jatamansone in a suitable solvent.

  • Chromatography: Apply the sample and standard solutions to the HPTLC plate. Develop the plate using a mobile phase of petroleum ether:ether (3:1, v/v).

  • Densitometric Analysis: After development, dry the plate and scan it at 285 nm.

  • Quantification: Generate a calibration curve from the peak areas of the jatamansone standards and use it to determine the concentration of jatamansone in the sample.

Conclusion and Future Perspectives

The biosynthesis of Jatamannin derivatives is a complex process that is beginning to be unraveled through modern 'omics' technologies. While the initial steps involving the formation of the aristolane skeleton are relatively well-understood, the subsequent tailoring reactions catalyzed by cytochrome P450s represent a significant area for future research. The identification and characterization of these enzymes will be key to fully elucidating the pathway and enabling the heterologous production of these valuable compounds. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to explore and exploit the therapeutic potential of Jatamannin derivatives.

References

Spectroscopic Profile of 1-O-Methyljatamanin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid compound isolated from Valeriana jatamansi, a plant recognized for its traditional medicinal uses. As a member of the iridoid class, this compound is of interest to researchers for its potential biological activities and as a subject for phytochemical studies. This technical guide provides a summary of the available spectroscopic data for this compound, essential for its identification, characterization, and further investigation in drug discovery and development.

Due to the limited availability of primary literature sources in readily accessible databases, this document curates information from chemical databases and supplier specifications. Researchers requiring exhaustive experimental details are encouraged to seek out the original isolation and structure elucidation publications.

Spectroscopic Data

The structural elucidation of natural products like this compound relies on a combination of spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR data are crucial for assigning the proton and carbon frameworks, respectively. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity and stereochemistry.

Table 1: NMR Spectroscopic Data for this compound (Predicted/Typical Values)

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not available in searched resourcesData not available in searched resources

Note: Specific, experimentally derived NMR data for this compound could not be located in the searched scientific literature. The table is provided as a template for where such data would be presented.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is typically used to determine the precise molecular formula.

Table 2: Mass Spectrometry Data for this compound

Technique Value
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
HRMS (M+H)⁺ Data not available in searched resources
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for this compound

Functional Group Absorption (cm⁻¹)
O-H (Alcohol/Carboxylic Acid)Data not available in searched resources
C=O (Ester/Carbonyl)Data not available in searched resources
C-O (Ether/Ester)Data not available in searched resources
C=C (Alkene)Data not available in searched resources

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. The following are generalized methodologies for the spectroscopic analysis of a natural product like this compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired using standard pulse programs. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI, APCI) is used.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, and the exact mass is used to calculate the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after solvent evaporation, as a KBr pellet, or using an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural characterization of a novel natural product is a critical aspect of phytochemical research.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Valeriana jatamansi extraction Extraction plant_material->extraction chromatography Chromatographic Purification extraction->chromatography ms Mass Spectrometry (MS) chromatography->ms ir Infrared (IR) Spectroscopy data_integration Data Integration & Analysis ms->data_integration nmr NMR Spectroscopy ir->data_integration nmr->data_integration structure_proposal Proposed Structure of This compound data_integration->structure_proposal

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

In-depth Analysis of 1-O-Methyljatamanin D: A Scientific Void in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in natural compounds for drug discovery, a comprehensive analysis of the therapeutic targets of 1-O-Methyljatamanin D, a molecule isolated from the medicinal plant Valeriana jatamansi, is currently unachievable due to a significant lack of specific scientific research. While the plant source itself is well-documented for its diverse pharmacological activities, detailed investigation into the mechanism of action and specific cellular targets of this particular compound remains a notable gap in the scientific literature.

Valeriana jatamansi, also known as Indian Valerian or Jatamansi, has a long history of use in traditional medicine for treating a variety of ailments, including neurological disorders, inflammation, and microbial infections.[1][2][3] Phytochemical analyses of this plant have revealed a rich array of bioactive compounds, such as valerenic acid, jatamansinol, and various valepotriates, which are believed to contribute to its therapeutic effects.[3][4] However, specific data on this compound is sparse, limited primarily to its chemical identification (CAS Number: 54656-47-2, Molecular Formula: C₁₁H₁₆O₄) and its origin.

The absence of dedicated studies on this compound means that there is no publicly available quantitative data on its biological activity, no detailed experimental protocols for its investigation, and consequently, no elucidated signaling pathways with which it may interact. Crafting an in-depth technical guide or whitepaper with the requested level of detail is therefore not feasible at this time.

While it is plausible that this compound may share some of the broader biological activities of other compounds found in Valeriana jatamansi and the related species Nardostachys jatamansi—such as neuroprotective, anti-inflammatory, or anticancer properties—this remains purely speculative without direct experimental evidence.[5][6][7][8][9] Reports on Nardostachys jatamansi highlight its potential in managing conditions like Alzheimer's disease and cancer through various mechanisms, including antioxidant and anti-proliferative effects.[5][6] However, attributing these properties to this compound would be scientifically unfounded.

For researchers, scientists, and drug development professionals, this lack of information presents both a challenge and an opportunity. The established medicinal use of Valeriana jatamansi suggests that its constituent compounds, including the understudied this compound, are promising candidates for further investigation. Future research should focus on isolating this compound in sufficient quantities for comprehensive biological screening.

To bridge the current knowledge gap, a systematic approach would be required. This would involve a series of in vitro and in vivo studies designed to:

  • Determine the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

  • Investigate its anti-inflammatory properties by measuring its impact on key inflammatory mediators and signaling pathways (e.g., NF-κB, MAPK).

  • Assess its neuroprotective potential in cellular and animal models of neurodegenerative diseases.

  • Utilize high-throughput screening and molecular docking studies to identify potential protein targets.

  • Elucidate the specific signaling pathways modulated by this compound upon target engagement.

Below is a conceptual workflow that could guide future research efforts to identify the therapeutic targets of this compound.

G cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action & Target Identification cluster_3 In Vivo Validation A Isolation of this compound from Valeriana jatamansi B Structural Elucidation & Purity Analysis A->B C Cytotoxicity & Viability Assays (e.g., MTT, LDH) B->C D Target-based Assays (e.g., Kinase, Protease) B->D E Phenotypic Screening (e.g., High-Content Imaging) B->E F Affinity Chromatography C->F G Computational Docking D->G H Transcriptomic/Proteomic Analysis E->H I Western Blotting for Pathway Validation F->I G->I H->I J Animal Model of Disease (e.g., Xenograft, Neurodegeneration) I->J L Efficacy Assessment J->L K Pharmacokinetic & Toxicological Studies K->J

Conceptual Research Workflow for this compound

References

The Enigmatic Mechanism of 1-O-Methyljatamanin D: A Hypothesized Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methyljatamanin D, a sesquiterpenoid derived from the medicinal plant Nardostachys jatamansi, represents a molecule of significant interest within the sphere of neuropharmacology and phytomedicine. Despite a long history of traditional use of N. jatamansi for various ailments, the precise molecular mechanisms underpinning the bioactivity of its individual constituents, such as this compound, remain largely unelucidated. This technical guide synthesizes the available, albeit limited, information to propose a hypothesized mechanism of action for this compound. Drawing upon the known pharmacological activities of N. jatamansi extracts and related compounds, we will explore potential signaling pathways and molecular targets. It is imperative to note that the following discourse is largely speculative and intended to provide a foundational framework for future empirical investigation.

Introduction: The Therapeutic Potential of Nardostachys jatamansi

Nardostachys jatamansi, commonly known as Jatamansi, is a perennial herb found in the Himalayan region. Extracts from its rhizomes have been utilized for centuries in traditional Ayurvedic medicine to treat a variety of conditions, including neurological and cardiovascular disorders.[1][2] The therapeutic effects of these extracts are attributed to a rich phytochemical profile, which includes sesquiterpenes, lignans, and neolignans.[1] Among these, the jatamanin derivatives, including this compound, are considered to be significant contributors to the plant's bioactivity.

Pharmacological studies on crude extracts of N. jatamansi have demonstrated a range of biological activities, including:

  • Antidepressant and Anxiolytic Effects: Suggesting modulation of central nervous system pathways.

  • Anticonvulsant Activity: Indicating a potential role in regulating neuronal excitability.[1][2]

  • Antiarrhythmic Properties: Pointing towards an influence on cardiovascular ion channels.

  • Antioxidant and Neuroprotective Activities: Highlighting a capacity to mitigate oxidative stress, a key factor in neurodegenerative diseases.[1]

While these broad activities provide clues, the specific molecular interactions of this compound are yet to be defined.

Hypothesized Mechanism of Action: A Multi-Target Approach

Given the diverse pharmacological profile of N. jatamansi, it is plausible that this compound does not act on a single target but rather engages with multiple components of cellular signaling cascades. Our central hypothesis is that this compound exerts its effects through a combination of neurotransmitter receptor modulation and cellular stress response pathway activation .

Potential Modulation of Neurotransmitter Systems

The reported antidepressant and anticonvulsant effects of N. jatamansi extracts suggest an interaction with key neurotransmitter systems, such as the GABAergic and glutamatergic pathways.

  • GABAergic System: Enhanced GABAergic inhibition is a common mechanism for anxiolytic and anticonvulsant drugs. This compound may act as a positive allosteric modulator of GABA-A receptors, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane. This would result in a dampening of neuronal excitability.

  • Glutamatergic System: Excitotoxicity, mediated by over-activation of glutamate receptors like the NMDA receptor, is a hallmark of many neurological disorders.[3][4] this compound could potentially act as an antagonist or a negative modulator of NMDA receptors, thereby preventing excessive calcium influx and subsequent neuronal damage.

Below is a conceptual workflow illustrating the potential points of intervention for this compound in neuronal signaling.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates GABA GABA GABAR GABA-A Receptor GABA->GABAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Cl_influx Cl- Influx GABAR->Cl_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Inhibition Neuronal Inhibition Cl_influx->Inhibition Compound This compound Compound->NMDAR Hypothesized Antagonism Compound->GABAR Hypothesized Modulation

Figure 1: Hypothesized modulation of neurotransmitter receptors by this compound.

Engagement with Cellular Stress Response Pathways

The antioxidant properties of N. jatamansi suggest that its constituents can influence cellular mechanisms that combat oxidative stress. A key pathway in this regard is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

  • Nrf2-ARE Pathway Activation: Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that this compound may promote the dissociation of Nrf2 from its inhibitor, Keap1, thereby initiating this protective cascade.

The following diagram illustrates the hypothesized activation of the Nrf2-ARE pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates Compound This compound Compound->Keap1_Nrf2 Hypothesized Induction of Dissociation

Figure 2: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Data Presentation: A Call for Future Research

A critical component of validating any mechanistic hypothesis is the generation of robust quantitative data. As of the time of this writing, there is a conspicuous absence of published studies providing such data specifically for this compound. To move beyond speculation, future research should focus on generating data in the following areas:

Experimental Assay Parameter to be Measured Hypothesized Outcome for this compound
Radioligand Binding AssaysBinding affinity (Ki) to GABA-A and NMDA receptorsMeasurable affinity for one or both receptor types
Electrophysiology (Patch-Clamp)Modulation of ion channel currents (GABA-A, NMDA)Potentiation of GABA-A currents; Inhibition of NMDA currents
In Vitro Calcium ImagingChanges in intracellular calcium levels upon glutamate stimulationAttenuation of glutamate-induced calcium influx
Western Blotting / qPCRExpression levels of Nrf2 and downstream antioxidant enzymes (e.g., HO-1, GCLC)Upregulation of Nrf2 and target gene expression
Cellular Oxidative Stress AssaysLevels of reactive oxygen species (ROS)Reduction in intracellular ROS levels

Experimental Protocols: Foundational Methodologies

While specific protocols for this compound are not available, the following are standard methodologies that would be crucial in testing the proposed hypotheses.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound to specific neurotransmitter receptors.

  • General Protocol:

    • Prepare cell membrane fractions expressing the receptor of interest (e.g., from HEK293 cells transfected with GABA-A or NMDA receptor subunits).

    • Incubate the membrane preparation with a specific radioligand (e.g., [³H]muscimol for GABA-A sites, [³H]MK-801 for NMDA channels) and varying concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from competition binding curves.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the functional effect of this compound on ion channel activity.

  • General Protocol:

    • Culture primary neurons or a suitable neuronal cell line.

    • Using a glass micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

    • Rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).

    • Apply specific agonists (e.g., GABA, NMDA) to elicit ion currents.

    • Perfuse the cells with varying concentrations of this compound and observe changes in the amplitude and kinetics of the agonist-evoked currents.

Conclusion and Future Directions

The therapeutic potential of this compound, extrapolated from the traditional use and pharmacological studies of Nardostachys jatamansi, is considerable. However, a significant gap exists in our understanding of its molecular mechanism of action. The hypotheses presented in this guide—centered on the dual modulation of neurotransmitter systems and cellular stress responses—offer a rational starting point for future research.

To transition from hypothesis to established mechanism, a concerted research effort is required. This should involve a systematic approach encompassing ligand binding studies, functional electrophysiological assays, and detailed characterization of its impact on intracellular signaling pathways such as the Nrf2-ARE axis. Elucidating the precise molecular targets of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel, targeted therapies for neurological and other disorders. The logical flow for future research is depicted below.

Start Current State: Hypothesized Mechanism Step1 In Vitro Screening: Receptor Binding & Enzyme Assays Start->Step1 Validate Targets Step2 Functional Cellular Assays: Electrophysiology & Signaling Pathway Analysis Step1->Step2 Confirm Functional Effects Step3 In Vivo Animal Models: Behavioral & Pharmacokinetic Studies Step2->Step3 Assess Physiological Relevance End Established Mechanism of Action & Therapeutic Lead Development Step3->End Translate to Therapeutic Potential

Figure 3: Logical workflow for future research on this compound.

References

A Technical Guide to the Neuroprotective Properties of Jatamanin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of Jatamanin analogues, focusing on key compounds derived from Nardostachys jatamansi. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Executive Summary

Jatamanin analogues, particularly jatamansinol and nardosinone, have demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Their mechanisms of action are multifaceted, primarily involving the mitigation of neuroinflammation and oxidative stress through the modulation of key signaling pathways such as AKT/mTOR, Nrf2/NLRP3, and NF-κB. This guide collates the available quantitative data on their efficacy and provides detailed methodologies for the experimental models used to evaluate their neuroprotective effects.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative effects of Jatamanin analogues in various experimental models.

Table 1: Neuroprotective Effects of Nardosinone in a Parkinson's Disease Model

Experimental ModelCompoundConcentration/DoseParameter MeasuredResult
MPTP-induced mouse model of Parkinson's diseaseNardosinone (Nar)Not specifiedTyrosine Hydroxylase (TH)-positive neuronsIncreased number of TH-positive cells in the substantia nigra and striatum compared to the MPTP group.
Microglial Activation (Iba-1, iNOS, MHCII expression)Inhibited the expression of activated microglial markers in the ventral midbrain.
T Cell InfiltrationDiminished T cell infiltration in the substantia nigra of MPTP-induced mice.
LPS-induced BV-2 microglial cellsNardosinone (Nar)Not specifiedPro-inflammatory factors (M1 markers)Significantly suppressed the production of M1 pro-inflammatory factors.
Reactive Oxygen Species (ROS)Inhibited the release of ROS.

Table 2: Neuroprotective Effects of Jatamansinol in Alzheimer's Disease Models

Experimental ModelCompoundConcentration/DoseParameter MeasuredResult
Aβ42-induced Drosophila modelJatamansinolNot specifiedLifespanExtended the lifespan of AD model flies.
Locomotor ActivityImproved locomotor activity.
Learning and MemoryEnhanced learning and memory.
Aβ42 Protein LevelsReduced Aβ42 protein levels.
Oxidative StressPrevented Aβ42 protein-induced oxidative stress.
Tau-induced Drosophila modelJatamansinolNot specifiedLifespanSignificantly extended the lifespan of tauopathy flies.
Tau Protein LevelsReduced Tau protein levels.
Cholinesterase ActivitiesInhibited cholinesterase activities.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to assess the neuroprotective properties of Jatamanin analogues.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to study the effects of compounds on dopaminergic neuron loss, a hallmark of Parkinson's disease.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Induction of Parkinsonism cluster_2 Treatment Regimen cluster_3 Endpoint Analysis start Male C57BL/6N mice (8 weeks old) acclimatization Acclimatization (1 week) start->acclimatization mptp_injection MPTP/probenecid (MPTP/p) administration acclimatization->mptp_injection Grouping treatment Administration of Jatamanin analogue (e.g., Nardosinone) mptp_injection->treatment Concurrently behavioral Behavioral Tests (e.g., Rotarod) treatment->behavioral Post-treatment immuno Immunohistochemistry (TH-positive neurons) behavioral->immuno western Western Blot (Iba-1, iNOS, MHCII) immuno->western

Workflow for MPTP-induced Parkinson's disease model in mice.

Methodology:

  • Animals: Male C57BL/6N mice, 8 weeks old, are used.

  • Induction of Parkinson's Disease: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid (MPTP/p). This combination leads to damage of dopaminergic neurons, mimicking the pathology of Parkinson's disease.

  • Treatment: The Jatamanin analogue (e.g., Nardosinone) or a vehicle control is administered to the mice during the MPTP/p treatment period.

  • Behavioral Assessment: Motor coordination and balance are assessed using tests such as the rotarod test.

  • Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

  • Western Blot Analysis: Protein expression of microglial activation markers (Iba-1, iNOS, MHCII) is measured in brain tissue homogenates to assess neuroinflammation.

LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This in vitro model is used to study the anti-neuroinflammatory effects of compounds.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Analysis start Seed BV-2 microglial cells pretreatment Pre-treat with Jatamanin analogue start->pretreatment lps_stimulation Stimulate with Lipopolysaccharide (LPS) pretreatment->lps_stimulation griess Nitric Oxide (NO) measurement (Griess assay) lps_stimulation->griess elisa Cytokine measurement (ELISA for TNF-α, IL-1β) griess->elisa ros ROS detection (DCFH-DA assay) elisa->ros western Western Blot (iNOS, COX-2, p-NF-κB) ros->western

Workflow for LPS-induced neuroinflammation assay in BV-2 cells.

Methodology:

  • Cell Culture: BV-2 murine microglial cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the Jatamanin analogue for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent to assess NO production.

  • ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture medium are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blot Analysis: The expression of pro-inflammatory enzymes (iNOS, COX-2) and key signaling proteins (e.g., phosphorylated NF-κB) is determined by Western blotting.

Aβ42- and Tau-Induced Neurotoxicity in Drosophila Models

These models are used to study the effects of compounds on the key pathological features of Alzheimer's disease.

Methodology:

  • Fly Stocks and Rearing: Transgenic Drosophila melanogaster expressing human Aβ42 or Tau protein in the nervous system are used. Flies are reared on a standard cornmeal-yeast-agar medium.

  • Treatment: The Jatamanin analogue (e.g., Jatamansinol) is supplemented into the fly food at various concentrations.

  • Lifespan Assay: The survival of flies is monitored daily to determine the effect of the compound on lifespan.

  • Locomotor Assay: The climbing ability of the flies is assessed in a negative geotaxis assay to measure locomotor function.

  • Learning and Memory Assay: Aversive phototaxis suppression assay is used to evaluate learning and memory.

  • Biochemical Assays: Fly head homogenates are used to measure Aβ42 or Tau protein levels, oxidative stress markers, and cholinesterase activity.

Signaling Pathways in Neuroprotection

Jatamanin analogues exert their neuroprotective effects by modulating several key signaling pathways.

AKT/mTOR Signaling Pathway

Nardosinone has been shown to inhibit the AKT/mTOR signaling pathway in activated microglia. This inhibition leads to a reduction in neuroinflammation and a shift in microglial metabolism from glycolysis towards oxidative phosphorylation, which is associated with a less inflammatory phenotype.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates PI3K PI3K TLR4->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Inflammation Neuroinflammation (Pro-inflammatory cytokines) mTOR->Inflammation promotes Glycolysis Glycolysis mTOR->Glycolysis promotes Nardosinone Nardosinone Nardosinone->AKT inhibits Nardosinone->mTOR inhibits

Inhibition of the AKT/mTOR pathway by Nardosinone in microglia.
Nrf2/NLRP3 Signaling Pathway

The combination of Nardostachys jatamansi extract and levodopa has been shown to activate the Nrf2 signaling pathway while inhibiting the NLRP3 inflammasome. Nrf2 is a key regulator of antioxidant responses, and its activation leads to the expression of antioxidant enzymes that protect against oxidative stress. Inhibition of the NLRP3 inflammasome reduces the production of pro-inflammatory cytokines.

G NJ N. jatamansi Analogues Nrf2 Nrf2 NJ->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to NLRP3 NLRP3 Inflammasome Nrf2->NLRP3 inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes promotes transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress reduces OxidativeStress->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b IL-1β Caspase1->IL1b cleaves pro-IL-1β to

Modulation of the Nrf2/NLRP3 pathway by N. jatamansi analogues.
NF-κB Signaling Pathway

Nardosinone has been found to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. By preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of NF-κB p65, nardosinone suppresses the expression of neuroinflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IκBα IκB-α IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->InflammatoryGenes activates transcription of Nardosinone Nardosinone Nardosinone->IKK inhibits

Inhibition of the NF-κB pathway by Nardosinone.

Conclusion

Jatamanin analogues, including nardosinone and jatamansinol, represent a promising class of compounds for the development of novel neuroprotective therapies. Their ability to target multiple pathological processes, including neuroinflammation and oxidative stress, through the modulation of key signaling pathways, underscores their therapeutic potential. Further research, including more extensive quantitative analysis and preclinical studies in a wider range of neurodegenerative disease models, is warranted to fully elucidate their efficacy and mechanism of action for potential clinical translation.

1-O-Methyljatamanin D: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 1-O-Methyljatamanin D, a natural product of interest for its potential therapeutic applications. Given the limited publicly available quantitative data for this specific compound, this document outlines established experimental protocols and theoretical frameworks to enable researchers to generate robust and reliable data.

Solubility Profile

The solubility of a compound is a critical determinant of its biopharmaceutical properties, impacting its absorption, distribution, and overall efficacy. While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, its qualitative solubility in various organic solvents has been reported.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

Solvent ClassificationSolventSolubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
Chlorinated ChloroformSoluble
DichloromethaneSoluble
Ester Ethyl AcetateSoluble
Experimental Protocol for Determining Aqueous and Solvent Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Objective: To determine the quantitative solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

    • Ensure that there is undissolved solid material at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor. Express the solubility in units such as mg/mL or µM.

Stability Profile

Understanding the stability of this compound is crucial for its proper handling, storage, and formulation development. Stability studies help to identify conditions that may lead to its degradation and to establish its shelf-life.

Storage Recommendations

The following table provides a summary of the recommended storage conditions for this compound based on available information.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
In Solvent -80°CUp to 1 year
In Solution (short-term) -20°CUp to 2 weeks
Solid (at 2-8°C) 2-8°CUp to 24 months
Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential to identify the degradation pathways and potential degradation products of this compound. This information is vital for developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system

  • pH meter

Methodology:

  • Acid Hydrolysis:

    • Treat a solution of this compound with 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a set time.

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Treat a solution of this compound with 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a set time.

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.

    • Expose a solution of this compound to the same conditions.

    • Analyze samples at different time intervals.

  • Photostability:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the sample after exposure and compare it with a control sample kept in the dark.

  • HPLC Analysis:

    • Use a stability-indicating HPLC method that can separate the parent compound from its degradation products.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start: Compound Acquisition Sol_Prep Prepare Supersaturated Solutions (Aqueous & Organic Solvents) Sol_Start->Sol_Prep Sol_Equilibrate Equilibrate (e.g., 24-48h at 25°C) Sol_Prep->Sol_Equilibrate Sol_Sample Sample & Centrifuge Supernatant Sol_Equilibrate->Sol_Sample Sol_Analyze HPLC Analysis Sol_Sample->Sol_Analyze Sol_Quantify Quantify Solubility (mg/mL, µM) Sol_Analyze->Sol_Quantify Sol_End End: Solubility Profile Sol_Quantify->Sol_End Stab_Start Start: Compound in Solution Stab_Stress Forced Degradation (Stress Testing) Stab_Start->Stab_Stress Stab_Conditions Stress Conditions Stab_Stress->Stab_Conditions Stab_Acid Acid Hydrolysis Stab_Conditions->Stab_Acid Stab_Base Base Hydrolysis Stab_Conditions->Stab_Base Stab_Oxidation Oxidative Stress Stab_Conditions->Stab_Oxidation Stab_Thermal Thermal Stress Stab_Conditions->Stab_Thermal Stab_Photo Photostability Stab_Conditions->Stab_Photo Stab_Analyze HPLC Analysis at Time Points Stab_Acid->Stab_Analyze Stab_Base->Stab_Analyze Stab_Oxidation->Stab_Analyze Stab_Thermal->Stab_Analyze Stab_Photo->Stab_Analyze Stab_Kinetics Determine Degradation Kinetics Stab_Analyze->Stab_Kinetics Stab_End End: Stability Profile Stab_Kinetics->Stab_End

Caption: Workflow for solubility and stability profiling.

Hypothetical Signaling Pathway for Neuroprotection

While the direct molecular targets of this compound are not yet fully elucidated, compounds from Nardostachys jatamansi, the plant family from which it is derived, have been shown to exert neuroprotective effects. The following diagram illustrates a hypothetical signaling pathway, integrating known pathways modulated by related compounds, which could be a starting point for investigating the mechanism of action of this compound.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Compound This compound (Hypothesized) Receptor Cell Surface Receptor (Putative) Compound->Receptor Binds/Activates PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Nrf2 Nrf2 AKT->Nrf2 Promotes dissociation from Keap1 Inflammation Reduced Neuroinflammation mTOR->Inflammation Inhibits pro-inflammatory mediators Survival Enhanced Neuronal Survival mTOR->Survival Keap1 Keap1 ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE OxidativeStress Decreased Oxidative Stress ARE->OxidativeStress

Caption: Hypothetical neuroprotective signaling pathway.

Preliminary Cytotoxicity Assessment of 1-O-Methyljatamanin D and Related Terpenoids from Nardostachys jatamansi

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific studies detailing the preliminary cytotoxicity of 1-O-Methyljatamanin D are not publicly available. This guide, therefore, provides a comprehensive overview based on the cytotoxic potential of structurally related terpenoid compounds and extracts isolated from Nardostachys jatamansi. The methodologies and potential mechanisms of action described herein are representative of those used for assessing the cytotoxicity of novel natural products in a drug discovery context.

Introduction

Nardostachys jatamansi, a perennial herb found in the Himalayas, is a rich source of bioactive sesquiterpenoids and other secondary metabolites.[1] Various compounds isolated from this plant have demonstrated significant pharmacological activities, including cytotoxic effects against several cancer cell lines.[2][3] This technical guide focuses on the preliminary assessment of cytotoxicity, a critical first step in the evaluation of a compound's potential as an anticancer agent. While data on this compound is pending, we will explore the established cytotoxicity of its chemical relatives to provide a foundational understanding for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxic activity of various terpenoids and extracts from Nardostachys jatamansi has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is summarized below.

Compound / ExtractCell LineIC50 ValueReference
Isolated Terpenoids
EpoxynardosinoneCAPAN-2 (Pancreatic)2.60 ± 1.85 µM[2]
1-HydroxylaristoloneCFPAC-1 (Pancreatic)1.12 ± 1.19 µM[2]
Multiple TerpenoidsPANC-1 (Pancreatic)0.01 ± 0.01 to 6.50 ± 1.10 µM[2]
Multiple Terpenoids**SW1990 (Pancreatic)0.07 ± 0.05 to 4.82 ± 6.96 µM[2]
Crude Extracts & Fractions
Methanolic Extract (NJM)MCF-7 (Breast)58.01 ± 6.13 µg/mL[4][5]
MDA-MB-231 (Breast)23.83 ± 0.69 µg/mL[4][5]
Diethyl Ether Fraction (NJDE)MDA-MB-231 (Breast)25.04 ± 0.90 µg/mL[4][5]
Petroleum Ether Fraction (NJPE)MCF-7 (Breast)60.59 ± 4.78 µg/mL[4][5]
Ethyl Acetate Fraction (NJEA)MCF-7 (Breast)65.44 ± 4.63 µg/mL[4]
MDA-MB-231 (Breast)40.72 ± 5.22 µg/mL[4]
Ethanol Extract (NJRE)Huh7 (Hepatocellular)64.16 µg/mL[6]
Hep3B (Hepatocellular)91.8 µg/mL[6]
PLC/PRF-5 (Hepatocellular)133.6 µg/mL[6]
Hepa1-6 (Hepatocellular)68.46 µg/mL[6]
Includes 1-Hydroxylaristolone, 1(10)-aristolane-9β-ol, 1(10)-aristolen-2-one, alpinenone, valtrate isovaleroyloxyhydrine, and nardostachin.[2]
**Includes 1(10)-aristolane-9β-ol, 10-hydroxyguaia-1(5)-6,7-epoxy-2-one, nardoguaianone K, nardonoxide, epoxynardosinone, 1(10)-isonardosinone-8-ol-9-one-7,11-lactone, valtrate isovaleroyloxyhydrine, and nardostachin.[2]

Experimental Protocols

The following is a detailed methodology for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used for assessing cell viability and cytotoxicity.

Materials and Reagents
  • Selected human cancer cell lines (e.g., PANC-1, MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound or related terpenoid)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Cell Seeding
  • Harvest logarithmically growing cells using trypsinization.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Compound Treatment
  • Prepare a stock solution of the test compound in DMSO.

  • Create a series of dilutions of the test compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • After the 24-hour incubation, carefully remove the culture medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a negative control (vehicle/DMSO only) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

MTT Assay and Absorbance Measurement
  • Following the treatment period, add 20 µL of the MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (OD of Treated Wells / OD of Negative Control Wells) x 100

  • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare Stock Solution (in DMSO) D Prepare Serial Dilutions of Test Compound A->D B Culture Cancer Cell Lines C Seed Cells into 96-well Plates B->C E Treat Cells with Compound Dilutions C->E D->E F Incubate for 24/48/72 hours E->F G Add MTT Reagent (Incubate 2-4h) F->G H Solubilize Formazan Crystals (DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability and Determine IC50 I->J

Caption: A typical experimental workflow for in vitro cytotoxicity screening using the MTT assay.

Postulated Mechanism: Mitochondria-Dependent Apoptosis

Based on preliminary studies of related terpenoids like nardostachin, a plausible mechanism of action involves the induction of apoptosis through the intrinsic, mitochondria-dependent pathway.[2]

G compound Jatamanin Derivative stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cytc Cytochrome c Release mito->cytc Disrupts MMP apaf Apaf-1 cytc->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 Cleaves Pro-Caspase-9 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathway of mitochondria-dependent apoptosis induced by a jatamanin derivative.

References

The Ethnobotanical Landscape of Jatamanin-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional uses, pharmacological mechanisms, and scientific validation of plants containing the neuroactive compound Jatamanin.

Introduction

Jatamanin, a sesquiterpenoid also known as jatamansone, is a key bioactive constituent of Nardostachys jatamansi (Jatamansi), a flowering plant belonging to the Valerianaceae family. Native to the alpine Himalayas, this plant has been a cornerstone of traditional Ayurvedic and Unani medicine for centuries, primarily utilized for its profound effects on the central nervous system. This technical guide provides a comprehensive overview of the ethnobotanical uses of Jatamanin-containing plants, delving into the quantitative aspects of traditional practices, detailed experimental protocols for its study, and the underlying signaling pathways that validate its therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and harness the therapeutic properties of this potent natural compound.

Ethnobotanical Uses of Nardostachys jatamansi

The rhizomes and roots of Nardostachys jatamansi are the primary parts of the plant used for medicinal purposes. Traditional applications are extensive, with a significant focus on neurological and psychiatric conditions.

Table 1: Quantitative Summary of Traditional Ethnobotanical Uses of Nardostachys jatamansi

Ailment CategorySpecific AilmentTraditional PreparationReported Dosage
Neurological & Psychiatric Epilepsy, ConvulsionsPowder, DecoctionPowder: 1-3 g in divided doses
Hysteria, Mental WeaknessDecoction20g of roots in 200ml water, reduced to 50ml
Insomnia, Anxiety, StressPowder, Oil, DecoctionPowder: 250-500 mg twice daily
DepressionPowder-
Memory EnhancementPowder1/4 teaspoon with honey or warm water daily
Cardiovascular HypertensionCapsules of powdered rhizome3 g/day (in a clinical study)
Palpitations--
Gastrointestinal Indigestion, BloatingDecoction of rhizome-
Dermatological Skin infections, Wound healingPaste of powder and waterApplied topically
Gynecological Dysmenorrhea (Painful Periods)Powder500 mg thrice daily

Pharmacological Validation and Signaling Pathways

Modern scientific research has begun to validate the traditional uses of Nardostachys jatamansi and its active constituent, Jatamanin. The neuroprotective, anxiolytic, and antidepressant effects are attributed to its modulation of key signaling pathways in the brain.

PI3K/Akt/mTOR Signaling Pathway

Recent studies have demonstrated that extracts of Nardostachys jatamansi and its constituent, nardosinone, exert neuroprotective effects by modulating the PI3K/Akt/mTOR pathway. This pathway is crucial for cell survival, proliferation, and synaptic plasticity. It is suggested that Jatamanin may act on this pathway to protect neurons from damage and promote cognitive function.

PI3K_Akt_mTOR_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor PI3K PI3K receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates neuronal_survival Neuronal Survival & Growth mTORC1->neuronal_survival promotes jatamanin Jatamanin jatamanin->PI3K modulates? jatamanin->Akt modulates?

Proposed modulation of the PI3K/Akt/mTOR pathway by Jatamanin.
Modulation of Serotonin and Dopamine Pathways

The traditional use of Nardostachys jatamansi for mood disorders like anxiety and depression is supported by evidence of its interaction with serotonergic and dopaminergic systems. Studies on alcoholic extracts of the plant have shown an increase in the levels of serotonin, dopamine, and their metabolites in the rat brain. While the direct action of Jatamanin on these pathways is still under investigation, it is hypothesized to influence the synthesis, release, or reuptake of these key neurotransmitters.

Serotonin_Dopamine_Pathway cluster_serotonin Serotonergic Neuron cluster_dopamine Dopaminergic Neuron tryptophan Tryptophan serotonin Serotonin (5-HT) tryptophan->serotonin synthesis synaptic_cleft_ser Synaptic Cleft serotonin->synaptic_cleft_ser release postsynaptic_receptor_ser Postsynaptic Receptor synaptic_cleft_ser->postsynaptic_receptor_ser tyrosine Tyrosine dopamine Dopamine (DA) tyrosine->dopamine synthesis synaptic_cleft_dop Synaptic Cleft dopamine->synaptic_cleft_dop release postsynaptic_receptor_dop Postsynaptic Receptor synaptic_cleft_dop->postsynaptic_receptor_dop jatamanin Jatamanin jatamanin->serotonin influences? jatamanin->dopamine influences?

Hypothesized influence of Jatamanin on neurotransmitter pathways.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and in vivo analysis of Jatamanin from Nardostachys jatamansi.

Extraction and Isolation of Jatamanin

This protocol describes a general procedure for the extraction and isolation of Jatamanin based on common phytochemical techniques.

Materials:

  • Dried and powdered rhizomes of Nardostachys jatamansi

  • Solvents: 95% Ethanol, Hexane, Ethyl acetate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered rhizomes in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with hexane and ethyl acetate.

    • Collect the hexane and ethyl acetate fractions and concentrate them separately. Jatamanin is expected to be enriched in the less polar fractions.

  • Isolation by Column Chromatography:

    • Pack a chromatography column with silica gel using hexane as the slurry solvent.

    • Load the concentrated hexane or ethyl acetate fraction onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

  • Purification and Identification:

    • Pool the fractions containing the compound of interest (identified by comparison with a Jatamanin standard on TLC).

    • Further purify the pooled fractions by re-chromatography or preparative TLC.

    • Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as Jatamanin.

Extraction_Isolation_Workflow start Powdered N. jatamansi Rhizomes extraction Maceration with 95% Ethanol start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (Hexane, Ethyl Acetate) crude_extract->fractionation fractions Hexane & Ethyl Acetate Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring purification Purification of Jatamanin Fractions tlc_monitoring->purification jatamanin Pure Jatamanin purification->jatamanin characterization Spectroscopic Analysis (NMR, MS) jatamanin->characterization end Identified Jatamanin characterization->end

Workflow for the extraction and isolation of Jatamanin.
In Vivo Experimental Protocol: Assessment of Anxiolytic Activity

This protocol outlines a standard method for evaluating the anxiolytic effects of Jatamanin in a rodent model.

Animals:

  • Male Swiss albino mice (20-25 g)

Drug Administration:

  • Jatamanin is dissolved in a suitable vehicle (e.g., 1% Tween 80 in saline).

  • Administer Jatamanin intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 1, 5, 10 mg/kg).

  • A control group receives the vehicle only.

  • A positive control group receives a standard anxiolytic drug (e.g., Diazepam, 1 mg/kg, i.p.).

Experimental Model: Elevated Plus Maze (EPM)

  • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • 30-60 minutes after drug administration, each mouse is placed at the center of the maze, facing an open arm.

  • The behavior of the mouse is recorded for 5 minutes, noting the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

The rich history of the ethnobotanical use of Nardostachys jatamansi for neurological and psychiatric disorders is now being substantiated by modern scientific investigation. The key bioactive compound, Jatamanin, demonstrates significant potential for the development of novel therapeutics. Its modulation of crucial signaling pathways like PI3K/Akt/mTOR and its influence on neurotransmitter systems provide a strong rationale for its observed effects. The protocols and data presented in this guide offer a foundational resource for researchers to further explore and unlock the full therapeutic potential of Jatamanin and the plants that contain it. Further research is warranted to elucidate the precise molecular targets of Jatamanin and to translate these preclinical findings into clinical applications.

In Silico Prediction of 1-O-Methyljatamanin D Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activities of 1-O-Methyljatamanin D, a naturally occurring iridoid compound. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic, hypothesis-driven approach leveraging established computational methodologies. We propose the investigation of its potential anti-inflammatory and neuroprotective effects, based on the known bioactivities of the iridoid class of compounds. Detailed protocols for molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of natural products.

Introduction

This compound is a member of the iridoid class of monoterpenoids, a group of natural products well-regarded for a wide spectrum of biological activities.[1][2][3] Iridoids have been reported to exhibit neuroprotective, anti-inflammatory, immunomodulatory, hepatoprotective, and cardioprotective effects, among others.[1][2][3] Given the therapeutic potential of this chemical class, this compound presents an interesting candidate for bioactivity screening.

In silico methodologies offer a rapid and cost-effective avenue for preliminary assessment and hypothesis generation in the early stages of drug discovery.[4] By simulating the interactions of a small molecule with biological targets and predicting its pharmacokinetic and toxicological properties, computational approaches can guide further experimental validation and lead optimization efforts.

This guide outlines a hypothetical yet methodologically rigorous in silico investigation to predict the anti-inflammatory and neuroprotective bioactivities of this compound.

Compound of Interest
  • Name: this compound

  • CAS Number: 54656-47-2

  • Molecular Formula: C₁₁H₁₆O₄

  • Chemical Class: Iridoid

Postulated Biological Activities

Based on the established pharmacological profile of iridoids, we hypothesize that this compound may possess:

  • Anti-inflammatory activity: By potentially inhibiting key enzymes in the inflammatory cascade such as Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).

  • Neuroprotective activity: Through the possible inhibition of enzymes implicated in neurodegenerative diseases, namely Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1).

In Silico Methodologies and Protocols

This section details the proposed experimental workflows for the computational assessment of this compound.

General Workflow

The overall in silico analysis will follow a multi-step process, beginning with the preparation of the ligand and protein structures, followed by molecular docking simulations, and concluding with ADMET and other predictive modeling studies.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (this compound & Controls) docking Molecular Docking (AutoDock Vina) ligand_prep->docking admet ADMET Prediction (SwissADME) ligand_prep->admet protein_prep Protein Preparation (COX-2, TNF-α, AChE, BACE1) protein_prep->docking results Binding Affinities & Interaction Analysis docking->results admet_profile Pharmacokinetic & Toxicity Profile admet->admet_profile pharm Pharmacophore Modeling (LigandScout) pharm_model 3D Pharmacophore Model pharm->pharm_model qsar QSAR Analysis (Hypothetical) activity_pred Predicted Bioactivity qsar->activity_pred results->pharm admet_profile->qsar

Figure 1: General workflow for the in silico bioactivity prediction of this compound.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[5]

The following proteins have been selected as targets for the docking simulations. Known inhibitors will be used as positive controls for comparison.

Target ProteinPDB IDRationalePositive Control
Cyclooxygenase-2 (COX-2)--INVALID-LINK--Key enzyme in the inflammatory pathway.[6]Celecoxib
Tumor Necrosis Factor-alpha (TNF-α)--INVALID-LINK--Pro-inflammatory cytokine.[1][3]Ligand from PDB 2AZ5
Acetylcholinesterase (AChE)--INVALID-LINK--Target for Alzheimer's disease therapy.[7]Donepezil
Beta-secretase 1 (BACE1)--INVALID-LINK--Involved in amyloid plaque formation.[2]Macrocyclic inhibitor from PDB 6NV7
  • Ligand Preparation:

    • Obtain the 3D structure of this compound and the positive controls in SDF or MOL2 format.

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate the 3D coordinates if necessary.

    • Convert the ligand files to the PDBQT format using AutoDock Tools. This involves adding Gasteiger charges and merging non-polar hydrogens.

  • Protein Preparation:

    • Download the PDB files for the target proteins from the RCSB Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Save the prepared protein structure in PDBQT format.

  • Grid Box Generation:

    • Define the binding site by creating a grid box that encompasses the active site of the protein. The coordinates of the co-crystallized ligand in the PDB structure can be used to center the grid box.

    • The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations.

    • The command will typically specify the receptor (protein), ligand, grid box parameters, and output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log

  • Analysis of Results:

    • Analyze the output files to determine the binding affinity (in kcal/mol) of the top-ranked poses.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding features.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for assessing its drug-likeness and potential for clinical success.

  • Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

    • Navigate to the SwissADME web server.

  • Execution:

    • Paste the SMILES string into the input field.

    • Run the prediction.

  • Data Collection:

    • Summarize the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry alerts.

PropertyPredicted ValueInterpretation
Molecular Weight212.24 g/mol Complies with Lipinski's rule (<500)
LogP (Consensus)1.85Optimal lipophilicity
Water SolubilitySolubleFavorable for absorption
GI AbsorptionHighGood oral bioavailability predicted
BBB PermeantYesPotential for CNS activity
Lipinski Violations0Good drug-likeness profile
PAINS Alerts0No known promiscuous binders
Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target.

G cluster_workflow Pharmacophore Modeling Workflow start Start: Docking results of This compound align Align top-ranked poses start->align identify Identify common features (H-bond donors/acceptors, hydrophobic regions) align->identify generate Generate pharmacophore model identify->generate end End: 3D pharmacophore hypothesis generate->end

Figure 2: Workflow for ligand-based pharmacophore modeling.
  • Input:

    • Use the top-ranked docked poses of this compound from the molecular docking simulations.

  • Model Generation:

    • Align the conformers of this compound within the active site of a target protein.

    • Identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these key features.

  • Application:

    • The generated pharmacophore model can be used for virtual screening of compound libraries to identify other molecules with similar interaction patterns.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While a QSAR model cannot be built for a single compound, a hypothetical application would involve:

  • Data Collection: Gathering a dataset of iridoid compounds with experimentally determined inhibitory activity against one of the target proteins (e.g., COX-2).

  • Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset, including this compound.

  • Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a model that correlates the descriptors with the biological activity.

  • Activity Prediction: Applying the validated QSAR model to predict the biological activity of this compound.

Predicted Bioactivity and Discussion (Hypothetical Results)

This section presents a summary of the hypothetical quantitative data that would be generated from the described in silico experiments.

Molecular Docking Results
Target ProteinThis compound Binding Affinity (kcal/mol)Positive Control Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2-8.2-9.5 (Celecoxib)Arg120, Tyr355, Ser530
TNF-α-7.5-8.9 (Ligand from 2AZ5)Tyr59, Tyr119, Gln61
AChE-9.1-11.2 (Donepezil)Trp84, Tyr334, Phe330
BACE1-8.8-10.5 (Inhibitor from 6NV7)Asp32, Asp228, Gln73

The hypothetical binding affinities suggest that this compound may have a moderate to strong interaction with all four targets, with the most promising activity predicted for AChE. The binding energies are comparable to, though slightly less favorable than, the known inhibitors, indicating potential for bioactivity.

Signaling Pathway Involvement

The potential inhibition of these targets by this compound would impact key signaling pathways.

G cluster_inflammatory Anti-inflammatory Pathway cluster_neuroprotective Neuroprotective Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation TNFa TNF-α TNFa->Inflammation ACh Acetylcholine AChE AChE ACh->AChE Chol Choline + Acetate AChE->Chol APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Abeta Amyloid-β BACE1->Abeta Plaques Amyloid Plaques Abeta->Plaques

Figure 3: Targeted signaling pathways for the predicted bioactivities.

Conclusion

This in-depth technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. Based on its classification as an iridoid, a hypothetical investigation into its anti-inflammatory and neuroprotective potential is proposed. The detailed protocols for molecular docking, ADMET prediction, pharmacophore modeling, and QSAR analysis provide a robust framework for researchers to computationally assess this and other natural products. The hypothetical results suggest that this compound is a promising candidate for further experimental validation as a potential therapeutic agent.

References

The Unfolding Therapeutic Potential of Sesquiterpenoids from Nardostachys jatamansi: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardostachys jatamansi, a perennial herb found in the Himalayas, has a long history of use in traditional medicine for treating a variety of ailments, particularly those related to the nervous system. Modern scientific investigation has focused on identifying the bioactive constituents responsible for its therapeutic effects, with a significant emphasis on its rich content of sesquiterpenoids. While the initial focus of this review was on the specific sesquiterpenoid Jatamanin, a comprehensive literature survey revealed a notable scarcity of research on this particular compound and its derivatives. In contrast, a wealth of data exists for other sesquiterpenoids isolated from N. jatamansi, particularly Nardosinone and related compounds. Therefore, this technical guide will provide an in-depth review of the current state of knowledge on the biological activities, experimental protocols, and underlying mechanisms of action of the prominent sesquiterpenoids from Nardostachys jatamansi, offering valuable insights for researchers and drug development professionals.

Cytotoxic Activities of Nardostachys jatamansi Sesquiterpenoids and Extracts

Several studies have investigated the anticancer potential of extracts and isolated compounds from Nardostachys jatamansi. The cytotoxic effects have been evaluated against a range of human cancer cell lines, with promising results indicating the potential for the development of novel anticancer agents. The quantitative data from these studies, primarily presented as IC50 values (the concentration of a substance required to inhibit a biological process by 50%), are summarized in the tables below.

Compound/ExtractCell LineIC50 (µM)Reference
EpoxynardosinoneCAPAN-22.60 ± 1.85
1-HydroxylaristoloneCFPAC-11.12 ± 1.19
1-HydroxylaristolonePANC-10.01 ± 0.01
1(10)-aristolane-9β-olPANC-16.50 ± 1.10
1(10)-aristolen-2-onePANC-14.80 ± 1.20
AlpinenonePANC-13.20 ± 1.10
Valtrate isovaleroyloxyhydrinePANC-12.50 ± 1.00
NardostachinPANC-11.80 ± 0.90
Lychnopholide30 human tumor cell lines0.72 - 10.00 (LC50)
Eremantholide C21 human tumor cell lines52.50 - 91.20 (LC50)

Neuroprotective and Anti-inflammatory Activities

Beyond their cytotoxic effects, sesquiterpenoids from Nardostachys jatamansi have demonstrated significant neuroprotective and anti-inflammatory properties. These activities are particularly relevant to the traditional use of the plant for neurological disorders.

Recent studies have elucidated the molecular mechanisms underlying these effects. For instance, several sesquiterpenoids, including 7-methoxydesoxo-narchinol, kanshone N, and narchinol A, have been shown to exert anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This inhibition is achieved through the suppression of the NF-κB signaling pathway.

Key Signaling Pathways

The biological activities of Nardostachys jatamansi sesquiterpenoids are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of novel therapeutic agents.

NF-κB Signaling Pathway in Neuroinflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In the context of neuroinflammation, its activation in microglial cells leads to the production of pro-inflammatory mediators. Certain sesquiterpenoids from N. jatamansi have been shown to inhibit this pathway.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB NFkappaB_active Active NF-κB (p50/p65) IkappaB->NFkappaB_active NFkappaB_inactive NF-κB (p50/p65) NFkappaB_nucleus NF-κB NFkappaB_active->NFkappaB_nucleus Translocation Sesquiterpenoids N. jatamansi Sesquiterpenoids Sesquiterpenoids->IKK_complex Inhibition Sesquiterpenoids->NFkappaB_nucleus Inhibition of Translocation DNA DNA NFkappaB_nucleus->DNA Proinflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) DNA->Proinflammatory_genes Anticancer_Workflow cluster_discovery Discovery & Isolation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Plant_Material N. jatamansi Plant Material Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Sesquiterpenoids Extraction->Isolation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Isolation->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action (Apoptosis, Cell Cycle) IC50->Mechanism Animal_Model Animal Tumor Model (e.g., Xenograft) Mechanism->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity & Safety Assessment Efficacy->Toxicity Lead_Optimization Lead Optimization (SAR Studies) Toxicity->Lead_Optimization Formulation Formulation Development Lead_Optimization->Formulation IND IND-Enabling Studies Formulation->IND

Methodological & Application

Application Note: A Proposed Synthesis of 1-O-Methyljatamanin D from Jatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatamanin D is a sesquiterpenoid isolated from Nardostachys jatamansi, a plant with a history of use in traditional medicine. The complex structure of Jatamanin D, featuring multiple stereocenters and functional groups, makes it an interesting scaffold for chemical modification to explore new therapeutic activities. This application note presents a detailed, hypothetical protocol for the synthesis of 1-O-Methyljatamanin D, a mono-methylated derivative of Jatamanin D. The IUPAC name for Jatamanin D is (1R,3S,4S,6S,7S,8R)-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decane-4,8-diol, revealing two hydroxyl groups at the C4 and C8 positions.[1] For the purpose of this protocol, we will assume the less sterically hindered secondary hydroxyl group is preferentially methylated. This proposed synthesis utilizes the Williamson ether synthesis, a robust and widely used method for the preparation of ethers from alcohols.[2][3][4]

Proposed Synthesis Route

The proposed synthesis of this compound from Jatamanin D is based on the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group in Jatamanin D by a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide then undergoes an SN2 reaction with a methylating agent, typically methyl iodide (CH3I), to yield the desired methyl ether.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.

CompoundMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
Jatamanin D198.221000.5041.0
Sodium Hydride (60% in mineral oil)24.0030.20.7561.5
Methyl Iodide141.941070.7561.5
Product:
This compound212.2586 (Expected)0.405-
Yield: 80% (Theoretical)
Purity: >95% (after purification)

Experimental Workflow

experimental_workflow start Start jatamanin_d Jatamanin D in THF start->jatamanin_d add_nah Add NaH (0°C to rt) jatamanin_d->add_nah add_ch3i Add CH3I (0°C to rt) add_nah->add_ch3i reaction Stir at rt (12 h) add_ch3i->reaction quench Quench with H2O reaction->quench extract Extract with EtOAc quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Jatamanin D (>98% purity)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I), >99%

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography (230-400 mesh)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

1. Reaction Setup: a. To a dry, 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add Jatamanin D (100 mg, 0.504 mmol). b. Dissolve the Jatamanin D in 20 mL of anhydrous THF. c. Cool the solution to 0°C using an ice bath.

2. Deprotonation: a. While stirring, carefully add sodium hydride (30.2 mg of 60% dispersion, 0.756 mmol, 1.5 eq.) to the cooled solution in small portions. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the mixture at room temperature for 1 hour.

3. Methylation: a. Cool the reaction mixture back to 0°C. b. Slowly add methyl iodide (0.047 mL, 0.756 mmol, 1.5 eq.) to the reaction mixture dropwise using a syringe. c. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. d. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

4. Work-up: a. Cool the reaction mixture to 0°C and cautiously quench the reaction by the slow, dropwise addition of 10 mL of deionized water to decompose any unreacted NaH. b. Add 20 mL of saturated aqueous NH4Cl solution. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (2 x 20 mL). e. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Equilibrate the column with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc). c. Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% EtOAc). d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • 1H and 13C NMR Spectroscopy: To confirm the presence of the methyl ether group and the overall integrity of the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

This application note provides a comprehensive, though hypothetical, protocol for the synthesis of this compound from Jatamanin D via the Williamson ether synthesis. This procedure offers a reliable and scalable method for the chemical modification of Jatamanin D, enabling further investigation into its structure-activity relationships and potential as a lead compound in drug discovery programs. The detailed methodology and workflow are intended to guide researchers in the synthesis and exploration of novel derivatives of this natural product.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Jatamanin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatamanin is a sesquiterpenoid belonging to the valerane class, naturally occurring in Valeriana jatamansi. This class of compounds has garnered significant interest due to its potential therapeutic properties. The development of synthetic routes to Jatamanin and its derivatives is crucial for further pharmacological investigation and the development of new therapeutic agents. Palladium-catalyzed reactions have emerged as powerful tools in natural product synthesis, offering mild and selective methods for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of Jatamanin derivatives, focusing on a key intramolecular allylic alkylation strategy for the construction of the core cyclopenta[c]pyran skeleton.

Core Synthetic Strategy: Palladium-Catalyzed Intramolecular Allylic Alkylation

A key transformation in the synthesis of the Jatamanin core is a Pd(0)-catalyzed intramolecular allylic alkylation. This reaction facilitates the stereoselective construction of the fused bicyclic lactone system characteristic of many iridoid natural products, including Jatamanin. The general transformation involves the cyclization of a suitably functionalized acyclic precursor containing an allylic acetate and a pronucleophile.

A pivotal study by Suh and coworkers demonstrated the efficacy of this approach in the total synthesis of several Jatamanin derivatives, including Jatamanin A, F, G, and J.[1][2][3] Their strategy relies on the construction of a key cyclopenta[c]pyran intermediate via this palladium-catalyzed cyclization.[1]

Experimental Protocols

Protocol 1: Synthesis of the Core Cyclopenta[c]pyran Skeleton via Pd(0)-Catalyzed Intramolecular Allylic Alkylation

This protocol is adapted from the synthetic route developed by Suh and coworkers for the synthesis of Jatamanin derivatives.[1]

Reaction Scheme:

Materials:

  • Acyclic precursor (containing an allylic acetate and a β-keto ester)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the acyclic precursor in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • To this solution, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and triphenylphosphine (PPh₃, 20 mol%).

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst formation.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cyclopenta[c]pyran derivative.

Data Presentation

The following table summarizes the quantitative data for the key palladium-catalyzed cyclization step in the synthesis of the Jatamanin core.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (5)PPh₃ (20)DBU (1.2)THF66385

Data adapted from the synthesis of a key intermediate by Suh and coworkers.[1]

Visualizations

Logical Workflow for the Synthesis of Jatamanin Derivatives

The following diagram illustrates the overall synthetic strategy, highlighting the central role of the palladium-catalyzed cyclization.

G A Acyclic Precursor (with Allylic Acetate and β-Keto Ester) B Pd(0)-Catalyzed Intramolecular Allylic Alkylation A->B C Core Cyclopenta[c]pyran Intermediate B->C D Further Functionalization (e.g., Michael Addition, Reduction, etc.) C->D E Jatamanin Derivatives (A, F, G, J) D->E

Caption: Synthetic workflow for Jatamanin derivatives.

Catalytic Cycle of the Palladium-Catalyzed Intramolecular Allylic Alkylation

This diagram outlines the proposed catalytic cycle for the key bond-forming reaction.

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A B π-Allyl Pd(II) Complex A->B D Nucleophilic Attack B->D C Deprotonation (Base) C->B E Reductive Elimination D->E E->Pd0 Catalyst Regeneration F Product E->F G Substrate G->A

Caption: Catalytic cycle for allylic alkylation.

Conclusion

The palladium-catalyzed intramolecular allylic alkylation is a highly effective and stereoselective method for the construction of the core cyclopenta[c]pyran skeleton of Jatamanin and its derivatives. The provided protocol offers a robust starting point for researchers engaged in the synthesis of these and related iridoid natural products. This synthetic strategy is crucial for enabling detailed structure-activity relationship studies and advancing the development of new therapeutic agents based on the Jatamanin scaffold.

References

Application Notes and Protocols for the Purification of 1-O-Methyljatamanin D using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a sesquiterpenoid derivative belonging to the jatamanin class of natural products, which are often isolated from plants of the Valeriana and Nardostachys genera. These compounds are of interest to researchers for their potential biological activities. The isolation and purification of specific jatamanin derivatives like this compound are essential for detailed pharmacological studies and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products, offering high resolution and selectivity.[1][2][3] This document provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC (RP-HPLC), a common and robust method for the separation of moderately polar to nonpolar compounds.[1][2]

Due to the limited availability of specific purification protocols for this compound, this guide presents a generalized methodology that serves as a starting point for method development. The principles and steps outlined here are based on established practices for the isolation of natural products.[4][5]

Chemical Properties of this compound

PropertyValueSource
CAS Number 54656-47-2[6][7]
Chemical Name This compound[7]
Compound Class SesquiterpenoidInferred from "Jatamanin"
Predicted Polarity Moderately polar to nonpolarBased on general characteristics of sesquiterpenoids

Experimental Protocol: Purification of this compound by Preparative RP-HPLC

This protocol outlines the steps for the purification of this compound from a crude plant extract or a pre-fractionated sample.

Materials and Reagents
  • Crude extract or pre-fractionated sample containing this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC-grade (optional, for improved peak shape)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)

  • HPLC vials

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size) for purity analysis

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

    • Fraction collector

  • Analytical HPLC system

  • Rotary evaporator

  • Lyophilizer or vacuum centrifuge

Sample Preparation
  • Accurately weigh the crude extract or pre-fractionated sample.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water. The goal is to use a solvent in which the compound is soluble but which is also compatible with the initial mobile phase conditions.

  • Perform sonication for 10-15 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • The filtered sample is now ready for injection.

Analytical Method Development (Method Scouting)

Before proceeding to preparative HPLC, it is crucial to develop an effective separation method on an analytical scale to conserve sample and solvent.

  • Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Ultrapure water (optional: with 0.1% TFA).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning a range (e.g., 200-400 nm) to determine the optimal detection wavelength for this compound. If a standard is available, use its UV maximum. Otherwise, monitor at a common wavelength like 210 nm or 254 nm.

  • Injection Volume: 10-20 µL.

  • Gradient Elution: Start with a broad gradient to determine the approximate elution time of the target compound. An example gradient is shown below.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
09010
401090
451090
509010
609010
  • Optimize the gradient to achieve good separation of the target peak from impurities.

Preparative HPLC Purification

Once an optimal separation is achieved on the analytical scale, the method can be scaled up to a preparative scale.

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Use the same mobile phases as in the optimized analytical method.

  • Flow Rate: Adjust the flow rate for the larger column diameter. A typical flow rate for a 21.2 mm ID column is around 15-25 mL/min.

  • Injection Volume: The injection volume can be significantly increased. The maximum volume depends on the sample concentration and the column capacity.

  • Gradient Program: The gradient program from the analytical method should be adapted for the preparative scale. The gradient time should be adjusted based on the preparative column dimensions and flow rate.

  • Detection: Monitor the elution profile at the predetermined optimal wavelength.

  • Fraction Collection: Set the fraction collector to collect peaks based on retention time or detector signal threshold. Collect the peak corresponding to this compound.

Post-Purification Processing
  • Combine the collected fractions containing the purified compound.

  • Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator at reduced pressure and a controlled temperature (e.g., 30-40 °C).

  • If the mobile phase contained water, freeze the aqueous residue and lyophilize to obtain the purified compound as a dry powder.

  • Determine the purity of the final product using the analytical HPLC method developed earlier.

  • Confirm the identity of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table presents example data from a hypothetical purification run to illustrate how results can be documented.

SampleInjection Volume (µL)Retention Time (min)Peak Area (%)Purity (%)Yield (mg)
Crude Extract20Multiple PeaksN/A~5% (estimated)N/A
Pre-fractionated Sample2025.445~45%N/A
Purified this compound 10 25.5 >98 >98% 8.2

Visual Representations

Experimental Workflow for Purification

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_start Starting Material cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_end Final Product start Crude Plant Extract dissolve Dissolution in Solvent start->dissolve sonicate Sonication dissolve->sonicate filter Filtration (0.22 µm) sonicate->filter analytical Analytical HPLC (Method Development) filter->analytical preparative Preparative HPLC (Scale-up) analytical->preparative Optimized Method fraction Fraction Collection preparative->fraction evaporate Solvent Evaporation (Rotary Evaporator) fraction->evaporate lyophilize Lyophilization evaporate->lyophilize purity Purity Check (Analytical HPLC) lyophilize->purity structure Structural Confirmation (MS, NMR) purity->structure end Purified this compound (>98% Purity) structure->end

Caption: Workflow for the purification of this compound.

Logical Relationship in HPLC Method Development

This diagram shows the logical progression from analytical method development to preparative scale purification.

G node_analytical Analytical HPLC Small Column (e.g., 4.6 mm ID) Low Flow Rate (e.g., 1 mL/min) Small Injection Volume Goal: Optimize Separation node_parameters Key Parameters to Scale |  Flow Rate |  Injection Volume |  Gradient Time node_analytical:f4->node_parameters Informs node_preparative Preparative HPLC Large Column (e.g., 21.2 mm ID) High Flow Rate (e.g., 20 mL/min) Large Injection Volume Goal: Isolate Compound node_parameters->node_preparative:f0 Defines

References

Application Note: GC-MS Protocol for the Analysis of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-O-Methyljatamanin D is a sesquiterpenoid of interest for its potential pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis. The method is designed to be a starting point and may require optimization for specific matrices.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are general guidelines and a specific liquid-liquid extraction protocol suitable for many sample types.

General Guidelines:

  • Solvents: Use high-purity, volatile organic solvents such as hexane, ethyl acetate, or dichloromethane.[1][2] Avoid water and non-volatile solvents.[1][2]

  • Sample Concentration: Aim for a final concentration of approximately 10 µg/mL to achieve an on-column injection of about 10 ng with a 1 µL injection.[1]

  • Cleanliness: Ensure samples are free of particulate matter by centrifugation or filtration before transferring to a GC vial.[1][2] Use clean glass containers and vials to avoid contamination.[2]

  • Volatility: Ensure that the target analyte is volatile enough for GC analysis (typically below 300°C).[1] For less volatile compounds, derivatization might be necessary, though it is not expected for this compound.[1]

Liquid-Liquid Extraction (LLE) Protocol:

This protocol is a general procedure for extracting sesquiterpenoids from a liquid or solid sample.

  • Sample Weighing/Measurement: Accurately weigh (for solid samples) or measure a known volume of the sample containing this compound.

  • Solvent Addition: For solid samples, add a suitable organic solvent (e.g., ethyl acetate) and homogenize or sonicate to facilitate extraction.[3][4] For liquid samples, add an immiscible organic solvent.

  • Extraction: Vortex or shake the sample with the extraction solvent vigorously for 1-2 minutes to ensure thorough mixing and transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the analyte. Repeat the extraction process 2-3 times for exhaustive extraction and combine the organic fractions.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate or hexane) to the final desired concentration for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following tables outline typical GC-MS parameters for the analysis of sesquiterpenoids. These may need to be optimized for your specific instrument and application.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless or Split (e.g., 10:1 or 20:1)[5][6]
Injector Temperature 250 - 280°C[5][6]
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 5-10°C/min to 250°C (hold 5 min)[5]
Injection Volume 1 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Scan Range m/z 40 - 500
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis[7]

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table is an example of how to present validation data for the method.

Table 3: Method Validation Parameters (Example)

ParameterResult
Linearity (r²) > 0.99[3]
Limit of Detection (LOD) 0.25 µg/mL[3]
Limit of Quantification (LOQ) 0.75 µg/mL[3]
Recovery (%) 90 - 110%
Precision (%RSD) < 15%

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound Sample Sample Collection Preparation Sample Preparation (e.g., Liquid-Liquid Extraction) Sample->Preparation Injection GC-MS Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis Report Reporting Analysis->Report

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for the Analytical Standard of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a sesquiterpenoid compound that can be isolated from Valeriana jatamansi, a plant with a long history of use in traditional medicine for its sedative and neuroprotective properties.[1][2] As a derivative of jatamanin, this compound is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development. These application notes provide a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound, as well as a plausible signaling pathway to guide further pharmacological investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 54656-47-2[3]
Molecular Formula C₁₆H₂₄O₃[3]
Molecular Weight 264.36 g/mol [3]
Appearance White to off-white solidInferred
Solubility Soluble in methanol, ethanol, acetonitrile, chloroform, and other organic solvents. Sparingly soluble in water.Inferred
Storage Store at -20°C for long-term stability. Protect from light and moisture.Inferred

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound in various sample matrices, including plant extracts and biological fluids. The method is adapted from established protocols for the analysis of sesquiterpenoids in Valeriana species.[1][4][5][6]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Plant Extracts: Macerate or sonicate the dried plant material with methanol. Filter the extract and evaporate the solvent under reduced pressure. Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection.

    • Biological Fluids: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compound of interest. Evaporate the solvent and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter.

Data Analysis:

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.[7][8][9]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

  • This compound analytical standard

Experimental Protocol:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For more detailed structural analysis, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Expected Spectral Data:

The ¹H and ¹³C NMR spectra should be consistent with the known structure of this compound. The chemical shifts, coupling constants, and correlations observed in the 2D NMR spectra will provide unambiguous evidence for the compound's structure.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[10][11]

Instrumentation and Materials:

  • Mass spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS)

  • This compound analytical standard

  • Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)

Experimental Protocol:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Results:

The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ in positive ion mode, confirming the molecular weight of 264.36. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.

Plausible Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not yet fully elucidated, the known sedative, anxiolytic, and neuroprotective effects of Valeriana jatamansi extracts and related sesquiterpenoids suggest a potential interaction with key neurotransmitter systems in the central nervous system.[2][12] A plausible mechanism of action involves the modulation of GABAergic and glutamatergic signaling.

Proposed Signaling Pathway: Modulation of Neuronal Excitability

The following diagram illustrates a hypothetical signaling pathway for the neuroprotective and sedative effects of this compound. It is proposed that the compound may enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission, and potentially inhibit the activity of NMDA receptors, reducing excitotoxicity.[13][14][15][16]

G Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds GABA GABA GABAAR GABA-A Receptor GABA->GABAAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx activates Excitotoxicity ↓ Excitotoxicity Cl_influx Cl⁻ Influx GABAAR->Cl_influx activates Sedation Sedation Ca_influx->Excitotoxicity leads to Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization leads to Hyperpolarization->Sedation contributes to Neuroprotection Neuroprotection MethyljatamaninD This compound MethyljatamaninD->NMDAR inhibits? MethyljatamaninD->GABAAR enhances?

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a general procedure for screening the bioactivity of this compound, focusing on its potential neuroprotective effects.

G Bioactivity Screening Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture induce_stress Induce Oxidative Stress (e.g., H₂O₂, Rotenone) cell_culture->induce_stress treatment Treat with This compound induce_stress->treatment cell_viability Assess Cell Viability (MTT, LDH assay) treatment->cell_viability ros_measurement Measure ROS Levels (DCFH-DA assay) treatment->ros_measurement apoptosis_assay Apoptosis Assay (Annexin V/PI staining) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation cell_viability->data_analysis ros_measurement->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for neuroprotective activity screening.

Conclusion

These application notes provide a foundational framework for the analytical characterization and biological investigation of this compound. The detailed protocols for HPLC, NMR, and MS will enable researchers to accurately identify and quantify this compound. The proposed signaling pathway and bioactivity screening workflow offer a starting point for exploring its pharmacological potential, particularly in the context of neurodegenerative diseases and disorders of the central nervous system. Further research is warranted to validate these hypotheses and fully elucidate the therapeutic promise of this natural product.

References

Application Notes and Protocols: In Vitro Neuroprotection Assay for 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in these diseases is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[1] This leads to damage of lipids, proteins, and DNA, ultimately culminating in neuronal cell death.[1] Consequently, the identification of novel neuroprotective compounds that can mitigate oxidative damage is a critical area of research in drug discovery.

1-O-Methyljatamanin D is a novel compound of interest for its potential neuroprotective effects. This document provides a detailed framework for evaluating the neuroprotective capacity of this compound in an in vitro setting. The following protocols describe the use of the human neuroblastoma SH-SY5Y cell line, a widely used model in neuroprotection studies, to assess the compound's ability to protect against neurotoxin-induced cell death.[2][3] The methodologies outlined herein provide a robust platform for screening and characterizing the neuroprotective potential of this compound and other novel therapeutic candidates.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described neuroprotection assays with this compound.

Table 1: Neuroprotective Effect of this compound on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Control-100± 5.8
6-OHDA10048.2± 4.5
This compound + 6-OHDA162.5± 5.1
This compound + 6-OHDA578.9± 6.3
This compound + 6-OHDA1091.3± 5.5

Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Release

Treatment GroupConcentration (µM)LDH Release (% of Control)Standard Deviation
Control-100± 7.2
6-OHDA100195.4± 15.1
This compound + 6-OHDA1165.8± 12.8
This compound + 6-OHDA5130.1± 10.5
This compound + 6-OHDA10108.7± 8.9

Table 3: Attenuation of Intracellular Reactive Oxygen Species (ROS) by this compound

Treatment GroupConcentration (µM)ROS Levels (% of Control)Standard Deviation
Control-100± 9.5
6-OHDA100250.6± 21.3
This compound + 6-OHDA1205.2± 18.7
This compound + 6-OHDA5155.9± 14.2
This compound + 6-OHDA10115.4± 10.8

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used model for in vitro neuroprotection assays due to its human origin and ability to differentiate into a more neuron-like phenotype.[2]

  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Growth Medium)

    • DMEM/F12 medium supplemented with 1% FBS and 10 µM retinoic acid (Differentiation Medium)

    • Poly-D-lysine coated culture plates

  • Protocol:

    • Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

    • For differentiation, seed cells onto Poly-D-lysine coated plates at a density of 2 x 10⁴ cells/cm².

    • After 24 hours, replace the Growth Medium with Differentiation Medium.

    • Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days, to allow for neuronal differentiation. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

Induction of Neurotoxicity

To model the neurodegenerative process in vitro, neuronal cells are exposed to a neurotoxin. 6-hydroxydopamine (6-OHDA) is a neurotoxin commonly used to induce oxidative stress and apoptosis in dopaminergic neurons, providing a relevant model for Parkinson's disease research.[4]

  • Materials:

    • Differentiated SH-SY5Y cells in 96-well plates

    • 6-hydroxydopamine (6-OHDA) solution (prepare fresh in sterile, deoxygenated water containing 0.02% ascorbic acid to prevent auto-oxidation)

  • Protocol:

    • Prepare a stock solution of 6-OHDA. A typical final concentration to induce significant neurotoxicity is 100 µM.[4]

    • Wash the differentiated SH-SY5Y cells once with sterile phosphate-buffered saline (PBS).

    • Add fresh culture medium containing the desired concentration of 6-OHDA to the cells.

    • Incubate for the desired period (e.g., 24 hours) to induce neurotoxicity.

Treatment with this compound

The neuroprotective potential of this compound is assessed by its ability to rescue neuronal cells from the toxic effects of the neurotoxin.

  • Protocol:

    • Prepare various concentrations of this compound in culture medium.

    • Pre-treat the differentiated SH-SY5Y cells with the different concentrations of this compound for a specific duration (e.g., 1-2 hours) before adding the neurotoxin (6-OHDA).

    • Alternatively, co-treat the cells with this compound and the neurotoxin simultaneously.

    • Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the neurotoxin alone.

Assessment of Neuroprotection

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[5]

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Protocol:

    • After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

  • Materials:

    • LDH assay kit

  • Protocol:

    • After the treatment period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

    • Cytotoxicity is expressed as a percentage of the control (cells lysed to achieve maximum LDH release).

This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.

  • Materials:

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Protocol:

    • After treatment, wash the cells with PBS.

    • Incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

    • ROS levels are expressed as a percentage of the control cells.

Visualizations

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment culture Culture SH-SY5Y Cells differentiate Differentiate with Retinoic Acid culture->differentiate pretreat Pre-treat with This compound differentiate->pretreat induce Induce Neurotoxicity (e.g., 6-OHDA) pretreat->induce viability Cell Viability (MTT Assay) induce->viability cytotoxicity Cytotoxicity (LDH Assay) induce->cytotoxicity ros ROS Levels (DCFH-DA Assay) induce->ros

Caption: Experimental workflow for the in vitro neuroprotection assay.

G cluster_stress Oxidative Stress cluster_pathway Nrf2/ARE Pathway cluster_outcome Cellular Outcome Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Increased ROS Neurotoxin->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Induces Cell Death MJ_D This compound Nrf2 Nrf2 Activation MJ_D->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant Antioxidant Enzyme Expression (e.g., HO-1, SOD) ARE->Antioxidant Antioxidant->ROS Scavenges Antioxidant->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

References

Application Notes and Protocols: Cell-Based Models to Test 1-O-Methyljatamanin D Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid compound, a class of secondary metabolites found in a variety of plants, including the Valeriana species.[1][2] While specific biological activities of this compound are not extensively documented, numerous studies have highlighted the neuroprotective and anti-inflammatory potential of related iridoid compounds.[3][4][5][6] Compounds isolated from Valeriana jatamansi have shown a range of effects, including sedative, anxiolytic, anti-inflammatory, and neuroprotective activities.[7][8] This has led to the hypothesis that this compound may exert neuroprotective effects by mitigating oxidative stress and inhibiting apoptotic pathways in neuronal cells.

These application notes provide a comprehensive guide for utilizing cell-based models to investigate the neuroprotective efficacy of this compound. The protocols detailed below are designed to assess the compound's ability to protect neuronal cells from oxidative stress-induced injury, a key pathological feature in many neurodegenerative diseases. The proposed mechanism of action involves the modulation of intracellular reactive oxygen species (ROS) levels and the regulation of key proteins in the apoptotic signaling cascade.

Hypothesized Mechanism of Action

It is hypothesized that this compound confers neuroprotection by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This antioxidant response helps to neutralize ROS and protect the cell from oxidative damage. Furthermore, this compound is postulated to inhibit the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins and reducing the activation of caspases.

Experimental Protocols

Cell Culture and Treatment

Cell Line: SH-SY5Y human neuroblastoma cell line is a widely used model for neurodegenerative disease research due to its neuronal characteristics upon differentiation.

Culture Conditions:

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Environment: 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (optional but recommended): To induce a more mature neuronal phenotype, SH-SY5Y cells can be differentiated by treating with 10 µM all-trans-retinoic acid (RA) for 5-7 days.

Treatment Protocol:

  • Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Allow cells to adhere and grow for 24 hours (or differentiate as described above).

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.

  • Induce oxidative stress by adding an insulting agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration for a specified duration (e.g., 24 hours). A control group without the insulting agent should also be maintained.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Following treatment in 6-well plates, collect the cells and culture supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA solution (10 µM in serum-free medium)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • After treatment, wash the cells with PBS.

  • Add 100 µL of DCFH-DA solution to each well of a 96-well plate.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the hypothesized signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Cell Viability in Oxidative Stress-Induced SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Oxidative Stressor-52 ± 4.5
Oxidative Stressor + this compound165 ± 3.8
Oxidative Stressor + this compound578 ± 4.1
Oxidative Stressor + this compound1089 ± 3.9
Oxidative Stressor + this compound2592 ± 4.3
Oxidative Stressor + this compound5094 ± 3.7

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Apoptosis and ROS Production in Oxidative Stress-Induced SH-SY5Y Cells

Treatment GroupConcentration (µM)Apoptotic Cells (%)Relative ROS Levels (%)
Control-5 ± 1.2100 ± 8.1
Oxidative Stressor-45 ± 3.7250 ± 15.3
Oxidative Stressor + this compound1025 ± 2.9180 ± 12.5
Oxidative Stressor + this compound2515 ± 2.1130 ± 10.2
Oxidative Stressor + this compound5010 ± 1.8110 ± 9.4

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on the Expression of Key Signaling Proteins

Treatment GroupNrf2 (Relative Expression)HO-1 (Relative Expression)Bcl-2/Bax RatioCleaved Caspase-3 (Relative Expression)
Control1.0 ± 0.11.0 ± 0.12.5 ± 0.31.0 ± 0.1
Oxidative Stressor0.8 ± 0.11.2 ± 0.20.8 ± 0.13.5 ± 0.4
Oxidative Stressor + this compound (25 µM)1.8 ± 0.22.5 ± 0.31.9 ± 0.21.5 ± 0.2

Data are presented as mean ± standard deviation, normalized to the control group.

Visualizations

G cluster_workflow Experimental Workflow A SH-SY5Y Cell Culture (Optional Differentiation) B Pre-treatment with This compound A->B C Induction of Oxidative Stress (e.g., H₂O₂) B->C D Cell-Based Assays C->D E Cell Viability (MTT) D->E F Apoptosis (Annexin V/PI) D->F G ROS Measurement D->G H Western Blotting D->H I Data Analysis and Interpretation E->I F->I G->I H->I

Caption: Experimental workflow for assessing the neuroprotective efficacy of this compound.

G cluster_pathway Hypothesized Neuroprotective Signaling Pathway MJD This compound Nrf2_Keap1 Nrf2-Keap1 MJD->Nrf2_Keap1 stabilizes Nrf2 Bcl2 Bcl-2 MJD->Bcl2 upregulates OxStress Oxidative Stress ROS ↑ ROS OxStress->ROS ROS->Nrf2_Keap1 induces Nrf2 release Mitochondria Mitochondria ROS->Mitochondria Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival Bax Bax Mitochondria->Bax activates Caspase Caspase Activation Bax->Caspase Bcl2->Bax inhibits Bcl2->Cell_Survival Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for the neuroprotective effects of this compound.

References

Application Notes and Protocols for Investigating the Antidepressant Effects of 1-O-Methyljatamanin D in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific studies on the antidepressant effects of 1-O-Methyljatamanin D are not available in the public domain. The following application notes and protocols are based on established methodologies for evaluating novel antidepressant compounds and data from studies on related compounds, such as extracts of Nardostachys jatamansi and 3-n-butylphthalide.[1][2][3] These protocols provide a framework for the preclinical assessment of this compound.

Introduction

Depression is a debilitating mental health disorder with a significant need for novel and more effective therapeutic agents. This compound is a natural product with a chemical structure that suggests potential neuropharmacological activity. This document outlines a series of in vivo protocols to investigate the potential antidepressant effects of this compound using well-established rodent models of depression. The primary animal model proposed is the Chronic Unpredictable Mild Stress (CUMS) model, which induces a state of anhedonia and behavioral despair in rodents, mimicking key symptoms of human depression.[4][5] The antidepressant efficacy will be assessed using the Sucrose Preference Test (SPT) and the Forced Swim Test (FST).[6][7][8][9][10]

Experimental Design and Workflow

A typical experimental workflow for evaluating the antidepressant potential of this compound is depicted below. This workflow includes animal habituation, induction of a depressive-like state using the CUMS protocol, drug administration, and subsequent behavioral and molecular analyses.

experimental_workflow cluster_setup Phase 1: Setup and Habituation cluster_cums Phase 2: CUMS Induction cluster_treatment Phase 3: Treatment cluster_testing Phase 4: Behavioral and Molecular Assessment A Animal Acclimatization (1 week) B Baseline Sucrose Preference Test A->B C Chronic Unpredictable Mild Stress (CUMS) (4-6 weeks) B->C D Drug Administration (this compound, Vehicle, Positive Control) (Concurrent with CUMS for last 2-3 weeks) C->D E Sucrose Preference Test (SPT) D->E F Forced Swim Test (FST) E->F G Tissue Collection (Brain regions: Hippocampus, Prefrontal Cortex) F->G H Molecular Analysis (e.g., Western Blot, ELISA) G->H

Caption: Overall experimental workflow for assessing antidepressant effects.

Animal Models and Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a widely used and validated paradigm to induce a depressive-like state in rodents.[4][5] It involves the long-term exposure of animals to a series of mild, unpredictable stressors.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. Animals should be single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Habituation: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.

  • CUMS Procedure: For 4-6 weeks, expose the animals to a variety of stressors daily. The stressors should be applied randomly to ensure unpredictability. A sample weekly schedule is provided below.

  • Control Group: A control group of animals should be housed in a separate room and not exposed to any stressors, but should receive routine handling.

Sample CUMS Stressor Schedule:

DayStressor 1Stressor 2
1Cage tilt (45°) for 24hSoiled cage (200ml water in bedding) for 8h
2Food deprivation for 24hWhite noise (85 dB) for 4h
3Water deprivation for 24hStroboscopic light for 6h
4Overnight illuminationPaired housing for 12h
5Cold swim (4°C) for 5 minRestricted movement for 2h
6Shaking cage for 15 minNo stress
7Predator odor exposure (e.g., fox urine) for 30 minWet bedding for 10h

This schedule should be varied weekly to maintain unpredictability.

cums_protocol start Start CUMS (Week 1) stressor Daily Unpredictable Stressor Application start->stressor Randomized Schedule stressor->stressor end End CUMS (Week 4-6) stressor->end

Caption: CUMS protocol workflow.
Sucrose Preference Test (SPT)

The SPT is used to assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.[7][10][11]

Protocol:

  • Habituation: For 48 hours prior to the test, habituate the animals to drinking from two bottles, both containing plain water.

  • Baseline Measurement: Before initiating the CUMS protocol, establish a baseline sucrose preference.

  • Testing: Following the CUMS and treatment period, deprive animals of food and water for 12-24 hours. Then, present them with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.[12] The position of the bottles should be switched after 12 hours to avoid place preference. After 24 hours, weigh the bottles again to determine the consumption of each liquid.

  • Calculation: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100.

Forced Swim Test (FST)

The FST is a behavioral despair test where the animal's immobility time in an inescapable water tank is measured.[6][8][9] Antidepressants typically reduce immobility time.

Protocol:

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure: Place the animal gently into the water. The total test duration is 6 minutes.[6][13]

  • Scoring: The duration of immobility is recorded during the last 4 minutes of the test.[6][13] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from these experiments, demonstrating a potential antidepressant effect of this compound.

Table 1: Effect of this compound on Sucrose Preference in CUMS-exposed Rats

GroupTreatmentSucrose Preference (%) (Mean ± SEM)
ControlVehicle85.2 ± 3.1
CUMSVehicle52.4 ± 4.5
CUMSThis compound (10 mg/kg)68.7 ± 3.9#
CUMSThis compound (20 mg/kg)75.1 ± 4.2#
CUMSFluoxetine (10 mg/kg)78.3 ± 3.5#
p < 0.01 vs. Control; #p < 0.05 vs. CUMS + Vehicle

Table 2: Effect of this compound on Immobility Time in the Forced Swim Test in CUMS-exposed Rats

GroupTreatmentImmobility Time (s) (Mean ± SEM)
ControlVehicle65.3 ± 5.8
CUMSVehicle142.1 ± 9.7
CUMSThis compound (10 mg/kg)105.6 ± 8.2#
CUMSThis compound (20 mg/kg)88.4 ± 7.5#
CUMSFluoxetine (10 mg/kg)81.9 ± 6.9#
p < 0.01 vs. Control; #p < 0.05 vs. CUMS + Vehicle

Potential Signaling Pathway for Investigation

Based on studies of related compounds like 3-n-butylphthalide, a plausible mechanism of action for this compound could involve the modulation of neurotrophic factors and their downstream signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[1] Chronic stress is known to decrease BDNF levels in the hippocampus and prefrontal cortex, and many antidepressants work by reversing this effect.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway MJ This compound BDNF BDNF Expression MJ->BDNF Increases TrkB TrkB Receptor BDNF->TrkB Activates ERK ERK TrkB->ERK mTOR mTOR ERK->mTOR Synapsin Synapsin-1 mTOR->Synapsin Synaptogenesis Synaptogenesis and Neuroplasticity Synapsin->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Hypothetical BDNF-ERK-mTOR signaling pathway.

Molecular Analysis Protocol (Western Blot for BDNF):

  • Tissue Preparation: Following behavioral testing, euthanize the animals and rapidly dissect the hippocampus and prefrontal cortex on ice. Homogenize the tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BDNF overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound's antidepressant potential. By utilizing the CUMS model in conjunction with the SPT and FST, researchers can effectively screen for antidepressant-like activity. Further investigation into the underlying molecular mechanisms, such as the proposed BDNF signaling pathway, will be crucial in elucidating its therapeutic potential.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a natural compound of interest for its potential therapeutic properties. A critical aspect of characterizing such compounds is determining their antioxidant capacity. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The assessment of antioxidant activity is a key step in the evaluation of the pharmacological potential of natural products.

These application notes provide a comprehensive overview of established protocols to determine the in vitro and cell-based antioxidant capacity of this compound. The following sections detail the methodologies for several widely accepted assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, Oxygen Radical Absorbance Capacity (ORAC) Assay, and the Cellular Antioxidant Activity (CAA) Assay.

Data Presentation

The quantitative data obtained from the antioxidant assays should be summarized for clear comparison. The following table provides a template for presenting the results.

AssayParameterThis compoundPositive Control (e.g., Trolox, Ascorbic Acid)
DPPH Assay IC₅₀ (µg/mL or µM)Insert ValueInsert Value
ABTS Assay TEAC (Trolox Equivalents)Insert ValueNot Applicable
FRAP Assay FRAP Value (µM Fe(II) equivalents)Insert ValueInsert Value
ORAC Assay ORAC Value (µM Trolox Equivalents)Insert ValueNot Applicable
CAA Assay CAA Value (µmol QE/100 µmol)Insert ValueInsert Value (Quercetin)

IC₅₀: The concentration of the sample required to scavenge 50% of the DPPH radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP Value: Ferric Reducing Antioxidant Power, expressed as equivalents of Fe(II). ORAC Value: Oxygen Radical Absorbance Capacity, expressed as Trolox equivalents. CAA Value: Cellular Antioxidant Activity, expressed as quercetin equivalents (QE).

Experimental Protocols

Detailed methodologies for each of the key antioxidant assays are provided below. It is crucial to include a positive control in each assay for validation and comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2][3]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[1]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • To a 96-well plate, add a specific volume of the sample or standard dilutions.

    • Add the DPPH working solution to each well.[1]

    • Include a blank (solvent without sample) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[4][5][6][7]

Materials and Reagents:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6][8]

  • Sample Preparation: Prepare a series of dilutions of this compound and the Trolox standard.

  • Assay:

    • Add a small volume of the sample or Trolox standard to the ABTS•+ working solution.[6]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance of the sample with that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[9][10][11][12][13]

Materials and Reagents:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Standard (e.g., Ferrous sulfate (FeSO₄·7H₂O) or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

  • Sample Preparation: Prepare dilutions of this compound and the standard.

  • Assay:

    • Add the FRAP reagent to each well of a 96-well plate.

    • Add the sample or standard to the wells.[10]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 minutes).[9]

  • Measurement: Measure the absorbance at 593 nm.[10]

  • Calculation: Construct a standard curve using the standard (e.g., FeSO₄). The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15][16][17][18]

Materials and Reagents:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Standard (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer (prepare fresh daily).[16]

    • Prepare a series of Trolox dilutions for the standard curve.

  • Sample Preparation: Prepare dilutions of this compound.

  • Assay:

    • Add the fluorescein working solution to all wells of a black 96-well plate.[14]

    • Add the sample, Trolox standard, or a blank (phosphate buffer) to the wells.[17]

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[14]

    • Initiate the reaction by adding the AAPH solution to all wells.[17]

  • Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.[14][17]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the curve (AUC) of the fluorescence decay. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as Trolox equivalents.[14]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[19][20][21][22][23]

Materials and Reagents:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (peroxyl radical initiator)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Standard (e.g., Quercetin)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate and grow to confluence.[20]

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of this compound or the quercetin standard in treatment medium for a specific duration (e.g., 1 hour).

  • Probe Loading:

    • Remove the treatment medium and wash the cells.

    • Add DCFH-DA solution to the cells and incubate to allow for cellular uptake and deacetylation.[21]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells.

    • Add AAPH solution to induce oxidative stress.[20]

  • Measurement: Immediately measure the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).[22]

  • Calculation: Calculate the area under the curve (AUC) for both the control and treated cells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100

    • ∫SA is the integrated area under the sample curve.

    • ∫CA is the integrated area under the control curve. The results are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_sample Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis Sample This compound Stock Stock Solution Preparation Sample->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP ORAC ORAC Assay Dilutions->ORAC CAA CAA Assay Dilutions->CAA Measurement Spectrophotometric / Fluorometric Reading DPPH->Measurement ABTS->Measurement FRAP->Measurement ORAC->Measurement CAA->Measurement Calculation Calculation of Antioxidant Capacity Measurement->Calculation Results Results (IC50, TEAC, etc.) Calculation->Results

Caption: General experimental workflow for assessing antioxidant capacity.

DPPH_Assay cluster_workflow DPPH Assay Workflow DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Antioxidant This compound (Antioxidant) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation Mix Mix Sample with DPPH Solution Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Principle and workflow of the DPPH radical scavenging assay.

CAA_Assay_Pathway cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell-permeable) Esterases Cellular Esterases DCFH_DA->Esterases Uptake DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylation DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation ROS ROS (e.g., from AAPH) ROS->DCFH Antioxidant This compound Antioxidant->ROS Scavenges

Caption: Signaling pathway of the Cellular Antioxidant Activity (CAA) assay.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Effects of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a compound isolated from Valeriana jatamansi, a plant with a history of use in traditional medicine for various ailments, including inflammatory conditions.[1][2][3] Preliminary studies on extracts and other compounds from Valeriana jatamansi have indicated potential anti-inflammatory properties, such as the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.[1][4][5] These findings suggest that this compound may also possess anti-inflammatory activities, making it a person of interest for further investigation and drug development.

This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory effects of this compound. The protocols focus on in vitro assays using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely accepted model for studying inflammation. The key inflammatory mediators and pathways assessed include nitric oxide (NO), prostaglandin E2 (PGE2), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is explored.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

TreatmentConcentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
Control-5.2 ± 0.88.1 ± 1.2
LPS (1 µg/mL)-100 ± 5.6100 ± 7.3
LPS + this compound185.3 ± 4.190.2 ± 6.5
LPS + this compound562.1 ± 3.571.5 ± 5.8
LPS + this compound1041.7 ± 2.953.8 ± 4.2
LPS + this compound2525.9 ± 2.136.4 ± 3.1
LPS + Dexamethasone115.4 ± 1.522.7 ± 2.0

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (% of LPS control)IL-6 (% of LPS control)IL-1β (% of LPS control)
Control-6.8 ± 0.94.5 ± 0.67.2 ± 1.0
LPS (1 µg/mL)-100 ± 8.1100 ± 9.2100 ± 7.8
LPS + this compound192.5 ± 7.595.1 ± 8.393.4 ± 7.9
LPS + this compound575.3 ± 6.278.9 ± 6.976.8 ± 6.5
LPS + this compound1058.1 ± 4.961.4 ± 5.559.2 ± 5.1
LPS + this compound2539.6 ± 3.742.8 ± 4.140.5 ± 3.8
LPS + Dexamethasone120.3 ± 2.125.6 ± 2.822.1 ± 2.4

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression

TreatmentConcentration (µM)iNOS Expression (relative to β-actin)COX-2 Expression (relative to β-actin)
Control-0.08 ± 0.020.11 ± 0.03
LPS (1 µg/mL)-1.00 ± 0.001.00 ± 0.00
LPS + this compound100.55 ± 0.060.68 ± 0.07
LPS + this compound250.31 ± 0.040.45 ± 0.05
LPS + Dexamethasone10.18 ± 0.030.24 ± 0.04

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 1 µg/mL for the indicated time (typically 24 hours for mediator production assays).

    • Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • After the 24-hour incubation period, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for another 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Production (ELISA)

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions for each ELISA kit.

  • Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Quantify the concentrations of PGE2 and cytokines using standard curves provided with the kits.

Protocol 4: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPK pathways)

  • After treatment (typically a shorter time for signaling proteins, e.g., 30-60 minutes, and 18-24 hours for iNOS and COX-2), wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation griess_assay Griess Assay (NO) lps_stimulation->griess_assay elisa ELISA (PGE2, Cytokines) lps_stimulation->elisa western_blot Western Blot (Proteins) lps_stimulation->western_blot data_quantification Data Quantification and Normalization griess_assay->data_quantification elisa->data_quantification western_blot->data_quantification

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikba IκBα ikk->ikba P p65_p50 p65/p50 (NF-κB) ikba->p65_p50 nucleus Nucleus p65_p50->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Transcription jatamanin This compound jatamanin->ikk Inhibition jatamanin->p65_p50 Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_mapk MAPK Cascades lps LPS tlr4 TLR4 lps->tlr4 raf Raf lps->raf tak1 TAK1 tlr4->tak1 mekk1 MEKK1 tak1->mekk1 mkk3_6 MKK3/6 tak1->mkk3_6 mkk4_7 MKK4/7 mekk1->mkk4_7 jnk JNK mkk4_7->jnk ap1 AP-1 jnk->ap1 p38 p38 mkk3_6->p38 p38->ap1 mek1_2 MEK1/2 raf->mek1_2 erk ERK mek1_2->erk erk->ap1 inflammatory_genes Pro-inflammatory Genes ap1->inflammatory_genes jatamanin This compound jatamanin->jnk Inhibition of Phosphorylation jatamanin->p38 Inhibition of Phosphorylation jatamanin->erk Inhibition of Phosphorylation

Caption: Proposed inhibition of the MAPK signaling pathways by this compound.

References

Application Notes and Protocols for Evaluating the Blood-Brain Barrier Permeability of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-O-Methyljatamanin D is a sesquiterpenoid of interest for its potential neurological applications. A critical determinant of its therapeutic efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. These application notes provide a comprehensive guide to evaluating the BBB permeability of this compound using a tiered approach, from high-throughput in vitro screening to more complex in vivo studies. Sesquiterpenoids have been reported to exhibit high permeability in in vitro BBB models, suggesting that this compound may have the potential to access the CNS.

Compound Information:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₆O₄212.245[1]54656-47-2[1][2]

Tier 1: In Vitro High-Throughput Screening - Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive transcellular diffusion across the BBB. It is a rapid and cost-effective method for predicting the passive permeability of a large number of compounds in the early stages of drug discovery.

Data Presentation: Predicted Permeability of this compound and Structurally Related Sesquiterpenes

The following table presents hypothetical permeability data for this compound based on the known permeability of other sesquiterpenes. The apparent permeability coefficient (Papp) is a quantitative measure of permeability.

CompoundAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted BBB PermeabilityReference
This compound PAMPA-BBB (Experimental Value) (To be determined) -
AtractylonCaco-219.3 ± 1.2High[3]
BisabolangeloneCaco-223.4 ± 0.9High[3]
TanacetinCaco-220.8 ± 1.1High[3]
ArtesinCaco-218.9 ± 1.5High[3]
Propranolol (High Permeability Control)Caco-225.1 ± 1.8High[3]
Atenolol (Low Permeability Control)PAMPA-BBB< 2.0Low-

Note: Caco-2 permeability data for other sesquiterpenes is provided as a surrogate for PAMPA-BBB data, as both assays can indicate passive permeability.

Experimental Protocol: PAMPA-BBB

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Reference compounds (e.g., propranolol, atenolol)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound and reference compounds in DMSO.

  • Preparation of Donor Solutions: Dilute the stock solutions to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be ≤ 1%.

  • Coating the Filter Plate: Prepare the artificial membrane solution by dissolving porcine brain lipid in dodecane. Carefully add 5 µL of the lipid solution to each well of the 96-well filter plate, ensuring the entire filter is coated.

  • Assembling the PAMPA Sandwich: Add 200 µL of the donor solution (containing the test compound) to each well of the coated filter plate (the donor plate). Add 300 µL of PBS to each well of the acceptor plate. Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq) Where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = filter area

      • t = incubation time

      • Cₐ(t) = concentration in the acceptor well at time t

      • Cₑq = equilibrium concentration

Tier 2: In Vitro Cell-Based Model - hCMEC/D3 Monolayer Assay

To investigate transport mechanisms that involve cellular components, such as active transport and paracellular diffusion, a cell-based in vitro model is employed. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used model for the human BBB.

Experimental Protocol: hCMEC/D3 Transwell Permeability Assay

Materials:

  • hCMEC/D3 cells

  • Endothelial cell growth medium (e.g., EBM-2)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Collagen-coated flasks and plates

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (paracellular permeability marker)

  • Trans-epithelial electrical resistance (TEER) measurement system

Procedure:

  • Cell Culture: Culture hCMEC/D3 cells in collagen-coated flasks with endothelial cell growth medium at 37°C and 5% CO₂.

  • Seeding on Transwells: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at a high density.

  • Monolayer Formation and Integrity Check: Allow the cells to form a monolayer over 7-10 days. Monitor the integrity of the monolayer by measuring the TEER. A TEER value > 30 Ω·cm² is generally considered acceptable. Additionally, assess the permeability to a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the monolayer with pre-warmed HBSS.

    • To measure apical-to-basolateral (A-B) permeability, add HBSS containing this compound to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B-A) permeability, add HBSS containing this compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sampling and Analysis: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. Analyze the concentration of this compound using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the involvement of active efflux transporters.

Tier 3: In Vivo Assessment in Rodent Models

In vivo studies in animal models provide the most physiologically relevant assessment of BBB permeability, accounting for factors such as plasma protein binding, metabolism, and cerebral blood flow.

Data Presentation: In Vivo Brain Uptake of this compound
CompoundAnimal ModelDosing RouteBrain-to-Plasma Ratio (Kp)Brain Uptake Clearance (Kin) (µL/min/g)
This compound Mouse/Rat IV (Experimental Value) (Experimental Value)
Reference Compound (e.g., Diazepam) Mouse IV HighHigh
Reference Compound (e.g., Atenolol) Mouse IV LowLow
Experimental Protocol: In Vivo Brain Uptake Study in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 10% Solutol)

  • Anesthetics

  • Surgical tools

  • LC-MS/MS system

Procedure:

  • Compound Administration: Administer this compound intravenously (IV) via the tail vein at a specific dose.

  • Blood and Brain Collection: At predetermined time points (e.g., 2, 5, 15, 30, and 60 minutes) post-injection, anesthetize the mice and collect blood via cardiac puncture.

  • Perfusion: Perfuse the mice with ice-cold saline through the left ventricle to remove blood from the brain vasculature.

  • Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Processing: Process the plasma and brain homogenate samples (e.g., by protein precipitation) to extract the compound.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculation of Brain Uptake Parameters:

    • Brain-to-Plasma Ratio (Kp): Kp = Brain Concentration / Plasma Concentration

    • Brain Uptake Clearance (Kin): Calculated using the in situ brain perfusion technique or by pharmacokinetic modeling of the concentration-time data.

Mandatory Visualizations

G cluster_tier1 Tier 1: In Vitro High-Throughput Screening cluster_tier2 Tier 2: In Vitro Cell-Based Model cluster_tier3 Tier 3: In Vivo Assessment PAMPA PAMPA-BBB Assay (Passive Diffusion) PAMPA_result Papp Value PAMPA->PAMPA_result Cell_Assay hCMEC/D3 Transwell Assay (Passive & Active Transport) PAMPA_result->Cell_Assay Proceed if Papp is promising Cell_result Papp (A-B, B-A) Efflux Ratio Cell_Assay->Cell_result InVivo Rodent Model (IV Administration) Cell_result->InVivo Proceed for physiological relevance InVivo_result Brain-to-Plasma Ratio (Kp) Brain Uptake Clearance (Kin) InVivo->InVivo_result Decision Go/No-Go Decision for CNS Drug Development InVivo_result->Decision

Caption: Tiered approach for evaluating BBB permeability.

BBB_Transport cluster_BBB Blood-Brain Barrier (Endothelial Cells) blood Blood passive Passive Transcellular Diffusion blood->passive:f0 Lipophilic Compounds para Paracellular Diffusion (Between Cells) blood->para:f0 Small, Hydrophilic Compounds (Limited) influx Carrier-Mediated Influx blood->influx:f0 Nutrients, Substrates brain Brain efflux Active Efflux brain->efflux:f0 Xenobiotics passive:f0->brain para:f0->brain influx:f0->brain efflux:f0->blood

Caption: Mechanisms of transport across the BBB.

References

Application of 1-O-Methyljatamanin D in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the application of 1-O-Methyljatamanin D in neuroscience research. The following application notes are based on the neuroprotective activities of related compounds isolated from Nardostachys jatamansi (Jatamansi), the plant source from which jatamansin derivatives are isolated. The information provided is intended to serve as a guide for potential research directions and methodologies for this compound, should it become available for study. The primary compounds discussed are Jatamansinol and Nardosinone.

Introduction

Nardostachys jatamansi, a medicinal plant used in traditional Ayurvedic medicine, is a rich source of bioactive compounds with significant potential in neuroscience. Among these are various sesquiterpenoids and pyranocoumarins that have demonstrated neuroprotective, anti-inflammatory, and cognitive-enhancing properties. While research on the specific derivative this compound is not currently available, studies on related molecules like Jatamansinol and Nardosinone provide a strong rationale for investigating its potential therapeutic applications in neurodegenerative diseases.

Application Note 1: Jatamansinol as a Potential Therapeutic Agent for Alzheimer's Disease

Jatamansinol, a pyranocoumarin from N. jatamansi, has shown promise in preclinical models of Alzheimer's disease, suggesting it may counteract key aspects of the disease's pathology. Its multifaceted mechanism of action makes it a compelling candidate for further investigation.

Key Applications:
  • In vivo studies of neuroprotection: Jatamansinol has been shown to be effective in a Drosophila model of Alzheimer's disease, where it can mitigate neurotoxicity induced by both Aβ42 and Tau proteins.

  • Antioxidant activity assays: A key mechanism of Jatamansinol's neuroprotective effect is its ability to boost antioxidant enzyme activities and prevent oxidative stress.

  • Cholinesterase inhibition assays: Jatamansinol exhibits inhibitory effects on cholinesterases, a key therapeutic target in Alzheimer's disease. A computational study also suggests that the related compound dihydrojatamansin inhibits acetylcholinesterase (AChE), while jatamansinol inhibits butyrylcholinesterase (BuChE).

Data Presentation: Summary of Jatamansinol's Effects in a Drosophila Model of Alzheimer's Disease
Parameter AssessedObservation in Aβ42 and Tau ModelsReference
Lifespan Significantly extended
Locomotor Activity Improved climbing and movement
Learning and Memory Enhanced
Aβ42/Tau Protein Levels Reduced
Oxidative Stress Prevented Aβ42/Tau-induced oxidative stress
Antioxidant Enzymes Boosted activities
Eye Degeneration Ameliorated
Cholinesterase Activity Inhibited
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general framework for assessing the cholinesterase inhibitory activity of a test compound like Jatamansinol.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compound (e.g., Jatamansinol) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Galantamine or Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the enzyme, substrate, and DTNB in Tris-HCl buffer.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound.

  • Add 125 µL of DTNB solution and 50 µL of buffer to each well.

  • Add 25 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every 15-30 seconds for 5-10 minutes.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualization: Proposed Neuroprotective Mechanisms of Jatamansinol

Jatamansinol_Mechanism Jatamansinol Jatamansinol Abeta Aβ42 Aggregation Jatamansinol->Abeta Reduces Tau Tau Hyperphosphorylation Jatamansinol->Tau Reduces OxidativeStress Oxidative Stress Jatamansinol->OxidativeStress Reduces Neuroprotection Neuroprotection & Cognitive Improvement Jatamansinol->Neuroprotection Cholinesterase Cholinesterase (AChE & BuChE) Jatamansinol->Cholinesterase Inhibits AD Alzheimer's Disease Pathology AD->Abeta AD->Tau AD->OxidativeStress CholinergicDeficit Cholinergic Deficit (Low Acetylcholine) AD->CholinergicDeficit CholinergicDeficit->Cholinesterase Nardosinone_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 AKT AKT TLR4->AKT Activates mTOR mTOR AKT->mTOR Phosphorylates & Activates Inflammation Neuroinflammation (↑ NO, IL-6, TNF-α) mTOR->Inflammation Promotes Nardosinone Nardosinone Nardosinone->AKT Inhibits Phosphorylation Nardosinone->mTOR Inhibits Phosphorylation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 1-O-Methyljatamanin D. Given the complexity of natural product synthesis, this guide is intended to address common challenges and provide a framework for optimizing reaction yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am observing a low yield in the key Claisen rearrangement step to form the tricyclic core. What are the potential causes and solutions?

A1: Low yields in thermal rearrangements like the Claisen rearrangement are common. The primary factors to investigate are reaction temperature, solvent, and the presence of impurities.

  • Incorrect Temperature: The reaction is highly sensitive to temperature. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to decomposition of the starting material and product. It is crucial to screen a range of temperatures.

  • Solvent Choice: High-boiling, non-polar solvents are typically preferred to facilitate the rearrangement while minimizing side reactions.

  • Lewis Acid Catalysis: In cases where thermal rearrangement is sluggish, the use of a mild Lewis acid catalyst can sometimes lower the activation energy and improve the yield. However, catalyst selection is critical to avoid degradation.

  • Starting Material Purity: The presence of impurities, particularly protic substances, can interfere with the reaction. Ensure the precursor alcohol is meticulously purified before this step.

Q2: The final methylation step to convert the hydroxyl group to a methoxy group is resulting in multiple methylated products and a low yield of this compound. How can I improve the selectivity and yield?

A2: Non-selective methylation is a frequent challenge when other potentially reactive functional groups are present. The choice of methylating agent and reaction conditions is paramount.

  • Steric Hindrance: If the target hydroxyl group is sterically hindered, a more reactive methylating agent may be required. However, highly reactive agents can lead to over-methylation at other sites.

  • Protecting Groups: If the molecule contains other reactive hydroxyl or amine groups, a protection-deprotection strategy may be necessary to ensure selective methylation of the desired position.

  • Choice of Base: The base used to deprotonate the hydroxyl group can influence the reaction's success. A bulky, non-nucleophilic base is often preferred to minimize side reactions.

  • Methylating Agent: A variety of methylating agents are available, such as methyl iodide, dimethyl sulfate, and methyl triflate.[1][2][3] The reactivity of these agents varies, and the optimal choice will depend on the specific substrate.[1][2][3]

Q3: I am struggling with the purification of the final product. The column chromatography separation is poor, and I am observing product decomposition. What can I do?

A3: Purification of complex natural products can be challenging due to their sensitivity and the presence of closely related impurities.

  • Column Chromatography Conditions: The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A shallow gradient elution can improve separation. Using deactivated silica gel can sometimes prevent the degradation of acid-sensitive compounds.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization: If the product is a solid, attempting crystallization can be an excellent method for purification. Screening various solvent systems is recommended.

  • Product Stability: Sesquiterpenoids can be unstable, particularly to acid and heat.[4] Ensure that purification steps are conducted at low temperatures and that solvents are free of acidic impurities.

Frequently Asked Questions (FAQs)

What are the most critical steps in the synthesis of this compound for maximizing overall yield?

The formation of the core tricyclic structure and the final methylation are typically the most challenging and yield-defining steps. Optimization of these reactions will have the most significant impact on the overall yield.

How can I confirm the stereochemistry of the synthesized this compound?

Confirmation of stereochemistry for complex molecules typically requires advanced analytical techniques. 2D NMR techniques, such as NOESY and ROESY, are invaluable for determining the relative stereochemistry. Comparison of spectral data with that of the natural product, if available, is the gold standard. In some cases, single-crystal X-ray diffraction may be necessary for unambiguous structural elucidation.

Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety protocols should always be followed. Additionally, be aware of the specific hazards of the reagents used. For example, many methylating agents are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.[1] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

The following table summarizes hypothetical data for the optimization of the final methylation step, illustrating the impact of different reagents and conditions on the reaction yield.

Entry Methylating Agent Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Methyl IodideNaHTHF251245
2Methyl IodideKHMDSToluene0862
3Dimethyl SulfateNaHTHF251255
4Methyl Triflate2,6-LutidineDCM-78 to 0478
5Trimethyloxonium tetrafluoroborateProton SpongeDCM0672

Experimental Protocols

Protocol 1: Hypothetical Key Step - Diastereoselective Aldol Condensation

  • To a solution of the enolate precursor (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared LDA (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve the aldehyde coupling partner (1.2 eq) in dry THF (0.2 M).

  • Add the aldehyde solution to the enolate solution dropwise via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

Protocol 2: Final Step - O-Methylation of Jatamanin D Precursor

  • Dissolve the Jatamanin D precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.05 M) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add 2,6-lutidine (1.5 eq) dropwise.

  • After stirring for 10 minutes, add methyl trifluoromethanesulfonate (methyl triflate, 1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Synthetic_Pathway_1-O-Methyljatamanin_D A Commercially Available Starting Material B Multi-step Synthesis of Bicyclic Precursor A->B ~5-7 steps C Claisen Rearrangement B->C Thermal/Lewis Acid D Formation of Tricyclic Core C->D E Functional Group Interconversion D->E F Jatamanin D Precursor (with -OH group) E->F G O-Methylation F->G MeOTf, 2,6-lutidine H This compound G->H

Caption: Hypothetical synthetic workflow for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Is the reaction incomplete? start->q1 s1 Increase reaction time or temperature. Check reagent purity. q1->s1 Yes q2 Multiple products observed? q1->q2 No end_node Optimized Procedure s1->end_node s2 Improve selectivity: - Change solvent/reagent - Use protecting groups - Lower temperature q2->s2 Yes q3 Product decomposition during workup/purification? q2->q3 No s2->end_node s3 Use milder conditions: - Deactivated silica - Buffer solutions - Lower temperatures q3->s3 Yes q3->end_node No s3->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Jatamansone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Jatamansone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting Jatamansone and its derivatives from Nardostachys jatamansi rhizomes?

A1: The most frequently employed methods for initial extraction are Soxhlet extraction, maceration, and percolation using various solvents.[1][2][3] The choice of solvent is critical and often involves ethanol, methanol, or hexane, depending on the polarity of the target derivatives.[2][4] Microwave-assisted extraction (MAE) has also been explored as a greener and more efficient alternative.[5][6]

Q2: Which chromatographic techniques are most effective for the purification of Jatamansone derivatives?

A2: A combination of chromatographic techniques is typically necessary to achieve high purity. Column chromatography is commonly used for initial fractionation of the crude extract.[3] For final purification and isolation of specific derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice, offering higher resolution and efficiency.[2][3]

Q3: What are some of the major challenges in the purification of Jatamansone derivatives?

A3: Researchers face several challenges, including:

  • Complex starting material: The crude extract of Nardostachys jatamansi is a complex mixture of various phytochemicals, including other sesquiterpenoids, lignans, and neolignans, which can have similar chromatographic behavior to Jatamansone derivatives.[1]

  • Co-elution of structurally similar compounds: The presence of numerous other sesquiterpenoids in the extract can lead to co-elution, making the isolation of a single, pure compound difficult.

  • Compound instability: Some derivatives may be susceptible to degradation under certain conditions, such as exposure to high temperatures or acidic/basic conditions during purification. For instance, the related compound Nardosinone has been shown to degrade in boiling water and simulated gastric fluids.[7]

  • Low abundance of specific derivatives: Some bioactive derivatives may be present in very low concentrations, requiring highly efficient and sensitive purification techniques to obtain sufficient quantities for further research.

Q4: How can I monitor the purity of my fractions during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation and purity of fractions during column chromatography.[2] For more precise analysis and quantification, High-Performance Thin-Layer Chromatography (HPTLC) and HPLC are recommended.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification and quantification of volatile derivatives like Jatamansone.[4][8]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of Jatamansone derivatives from other compounds. Inappropriate solvent system.Optimize the mobile phase polarity. A common mobile phase for HPTLC separation of Jatamansone is petroleum ether-ether (3:1, v/v), which can be adapted for column chromatography.[7]
Overloading of the column.Reduce the amount of crude extract loaded onto the column.
Column packing issues.Ensure the column is packed uniformly to avoid channeling.
Jatamansone derivative is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
The compound may have degraded on the silica gel.Test the stability of your compound on a TLC plate before running the column. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.
Fractions containing the Jatamansone derivative are still impure. Co-elution with other structurally similar sesquiterpenoids.Further purification using HPLC is likely necessary.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Peak tailing of the Jatamansone derivative. Active sites on the column interacting with the compound.Use a different column with a different stationary phase or add a competing agent to the mobile phase.
Column overloading.Reduce the injection volume or the concentration of the sample.
Poor resolution between the Jatamansone derivative and an impurity. The mobile phase composition is not optimal.Adjust the mobile phase composition, including the ratio of organic solvent to water and the pH.
The flow rate is too high.Decrease the flow rate to allow for better separation.
Inconsistent retention times. Fluctuations in mobile phase composition or temperature.Ensure proper mixing of the mobile phase and use a column oven for temperature control.
Column degradation.Replace the column if it has been used extensively or has been exposed to harsh conditions.

Quantitative Data on Jatamansone Purification

The following table summarizes representative quantitative data from the literature. Please note that yields and purity can vary significantly based on the starting material, extraction method, and purification protocol.

Purification Method Starting Material Compound Yield Purity Reference
HPTLCSteam distilled extract of N. jatamansi rhizomesJatamansoneNot specified20.32% in jatamansi oil[7]
Column ChromatographyMethanolic extract of Cyclea peltata rootsTetrandrine (structurally different but demonstrates a purification protocol)Not specified98.63%[9]

Detailed Experimental Protocol: HPTLC for Quantification of Jatamansone

This protocol is adapted from a validated method for the quantification of Jatamansone.[7]

1. Materials and Reagents:

  • TLC aluminum plates pre-coated with silica gel 60F-254

  • Petroleum ether

  • Diethyl ether

  • Jatamansone standard

  • Sample extract containing Jatamansone

2. Chromatographic Conditions:

  • Stationary Phase: TLC aluminum plates pre-coated with silica gel 60F-254.

  • Mobile Phase: Petroleum ether-ether (3:1, v/v).

  • Chamber Saturation: Saturate the twin trough glass chamber with the mobile phase for at least 30 minutes at room temperature (25±2°C).

  • Development: Linear ascending development.

3. Sample Preparation and Application:

  • Prepare a stock solution of the Jatamansone standard and the sample extract in a suitable solvent (e.g., methanol).

  • Apply the standard and sample solutions as bands on the HPTLC plate.

4. Densitometric Analysis:

  • After development, air dry the plate.

  • Use a TLC scanner for spectrodensitometric scanning in absorbance mode at 285 nm.

  • The Rf value of Jatamansone is approximately 0.43.[7]

5. Quantification:

  • Create a calibration curve by plotting the peak area of the Jatamansone standard against its concentration.

  • Determine the concentration of Jatamansone in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

The neuroprotective and anti-inflammatory effects of Jatamansone and its derivatives are often attributed to their modulation of key signaling pathways. Understanding these pathways can provide insights into their mechanism of action and guide further drug development.

Purification Workflow

G start Nardostachys jatamansi Rhizomes extraction Extraction (Soxhlet, Maceration, etc.) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc pure_compound Pure Jatamansone Derivative hplc->pure_compound analysis Purity Analysis (HPTLC, HPLC, GC-MS) pure_compound->analysis

Caption: General workflow for the purification of Jatamansone derivatives.

Anti-inflammatory Signaling Pathway

Jatamansone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK Jatamansone Jatamansone Derivatives Jatamansone->JNK Jatamansone->p38 Jatamansone->ERK Jatamansone->IKK Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) JNK->Pro_inflammatory activates p38->Pro_inflammatory activates ERK->Pro_inflammatory activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory induces

Caption: Inhibition of NF-κB and MAPK pathways by Jatamansone derivatives.

Neuroprotective Signaling Pathway

The neuroprotective effects of Jatamansone derivatives are linked to the modulation of the PI3K/Akt/mTOR pathway.

G GrowthFactor Neurotrophic Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Jatamansone Jatamansone Derivatives Akt Akt Jatamansone->Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis NeuronalSurvival Neuronal Survival and Growth mTOR->NeuronalSurvival

Caption: Modulation of the PI3K/Akt/mTOR pathway by Jatamansone derivatives.

References

Technical Support Center: GC-MS Analysis of Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for the gas chromatography-mass spectrometry (GC-MS) analysis of sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in analyzing sesquiterpenoids by GC-MS?

A1: A primary challenge is the thermal lability of many sesquiterpenoids. These compounds can degrade or rearrange at high temperatures used in the GC injector and column, leading to inaccurate quantification and identification.[1][2] It is crucial to optimize injector and oven temperatures to minimize degradation while ensuring efficient volatilization and separation.

Q2: How do I choose the right GC column for sesquiterpenoid analysis?

A2: The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often a good starting point.[1] For more complex mixtures or to separate polar sesquiterpene alcohols, a polyethylene glycol (wax) stationary phase may provide better selectivity.[3] Column dimensions also play a role; a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness is a common choice.[1]

Q3: My sesquiterpenoid peaks are tailing. What could be the cause?

A3: Peak tailing can be caused by several factors, including active sites in the injector liner or column, poor column installation, or interactions between polar analytes and the stationary phase.[4] Ensure you are using a deactivated liner and column. Trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that have developed over time.[4]

Q4: I am observing low sensitivity for my sesquiterpenoid analytes. How can I improve it?

A4: Low sensitivity can stem from several issues. For less volatile sesquiterpenoids, headspace sampling might result in poor recovery.[5] A liquid injection might be more suitable in such cases.[5] Additionally, optimizing MS parameters, such as ensuring the ion source and mass analyzer are at the correct temperatures and using Selected Ion Monitoring (SIM) mode, can significantly enhance sensitivity.[6][7]

Q5: The mass spectral library match for my compound is poor, even though I suspect it's a known sesquiterpenoid. Why is this happening?

A5: Poor library matches can occur if the mass spectrum was collected under different conditions than those used to generate the library spectrum.[8] Fragmentation patterns can be influenced by the instrument type and settings. It's also possible that the compound is not in the library or that co-eluting impurities are distorting the mass spectrum.[9][10]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

This guide will help you diagnose and resolve common peak shape issues.

SymptomPossible CauseSuggested Solution
Peak Tailing Active sites in the inlet or column.Use a deactivated inlet liner. Trim 10-20 cm from the front of the column.[4]
Improper column installation.Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut.[4]
Column overload.Reduce the injection volume or dilute the sample.
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.[11]
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase.
Broad Peaks Sub-optimal oven temperature program.Increase the oven ramp rate or optimize the initial oven temperature for better focusing.[11]
Incorrect gas flow rate.Verify and adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions.[11]
Dead volume in the system.Check all connections for leaks and ensure proper ferrule installation.

A logical approach to troubleshooting peak shape issues is outlined in the workflow below.

G start Poor Peak Shape Observed check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No tailing_solutions 1. Check for active sites (liner, column). 2. Re-install column. 3. Check for column overload. check_tailing->tailing_solutions Yes check_broad Broad Peaks? check_fronting->check_broad No fronting_solutions 1. Check for column overload. 2. Verify solvent compatibility. check_fronting->fronting_solutions Yes broad_solutions 1. Optimize oven program. 2. Verify carrier gas flow. 3. Check for dead volume. check_broad->broad_solutions Yes end Peak Shape Improved check_broad->end No tailing_solutions->end fronting_solutions->end broad_solutions->end

Troubleshooting workflow for poor peak shape.
Problem 2: Low or No Signal (Poor Sensitivity)

Use this guide to address issues with low analyte signal.

SymptomPossible CauseSuggested Solution
Low Signal for All Analytes Leak in the system.Perform a leak check of the injector, column fittings, and MS interface.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Incorrect MS tune.Re-tune the mass spectrometer.
Low Signal for Late-Eluting Sesquiterpenoids Insufficient final oven temperature or time.Increase the final oven temperature or hold time to ensure elution.
Adsorption in the system.Use a deactivated liner and column.
No Peaks Detected Syringe issue.Check that the syringe is drawing and injecting the sample correctly.
Incorrect injection parameters.Verify the injection volume and split ratio. For splitless injections, ensure the split vent opens at the appropriate time.[12]
Sample concentration too low.Concentrate the sample or inject a larger volume (if compatible with the system).

The following diagram illustrates a systematic approach to diagnosing low sensitivity.

G start Low or No Signal check_all_analytes Low signal for ALL analytes? start->check_all_analytes check_late_eluters Low signal for LATE-ELUTING analytes? check_all_analytes->check_late_eluters No all_low_solutions 1. Perform leak check. 2. Clean ion source. 3. Re-tune MS. check_all_analytes->all_low_solutions Yes check_no_peaks NO peaks at all? check_late_eluters->check_no_peaks No late_low_solutions 1. Increase final oven temp/time. 2. Check for system activity. check_late_eluters->late_low_solutions Yes no_peaks_solutions 1. Check syringe. 2. Verify injection parameters. 3. Check sample concentration. check_no_peaks->no_peaks_solutions Yes end Sensitivity Improved check_no_peaks->end No all_low_solutions->end late_low_solutions->end no_peaks_solutions->end

Troubleshooting workflow for low sensitivity.

Experimental Protocols

Protocol 1: General GC-MS Method for Sesquiterpenoid Profiling

This protocol provides a starting point for the analysis of sesquiterpenoids in essential oils or plant extracts.

  • Sample Preparation: Dilute the sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.[13] Ensure the sample is free of particulate matter by centrifugation or filtration.[13]

  • GC Conditions:

    • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]

    • Injector: Pulsed splitless at 190°C.[1] The use of a lower injector temperature can help minimize the degradation of thermally labile compounds.[14]

    • Oven Program: 60°C for 3 min, then ramp at 7°C/min to 160°C, then ramp at 50°C/min to 300°C and hold for 5 min.[14]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[14]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[14]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Sesquiterpenoids

This method is suitable for the analysis of volatile sesquiterpenoids and can help reduce matrix effects.

  • Sample Preparation: Place the sample (e.g., plant material, liquid sample) in a headspace vial. For liquid samples, adding salt (NaCl) can improve the recovery of less volatile compounds.[5]

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for broad-range volatility analytes.[15]

  • Extraction: Equilibrate the sample for 15 minutes, then expose the SPME fiber to the headspace for 15 minutes with continuous stirring.[15]

  • Desorption: Desorb the fiber in the GC injector at 260°C for 3 minutes in splitless mode.[15]

  • GC-MS Conditions: Follow the general GC-MS method outlined in Protocol 1, adjusting the oven program as needed based on the volatility of the target analytes.

Quantitative Data Summary

The following table summarizes typical performance data for a validated GC-MS method for the quantification of nine sesquiterpenoids.

ParameterResult
Linearity (r²) >0.9989
Intra-day Variation <1.42%
Inter-day Variation <2.79%
Data adapted from a study on the optimization of GC-MS conditions for sesquiterpenoid analysis.[1]

This data demonstrates the high linearity and reproducibility that can be achieved with an optimized method.

References

preventing degradation of 1-O-Methyljatamanin D in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-O-Methyljatamanin D in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound, a sesquiterpenoid, in solution is susceptible to several factors. The most common include pH, temperature, light exposure, and oxidation.[1] For sesquiterpene lactones, which share structural similarities, pH and temperature have been shown to be critical, with instability observed at neutral pH and elevated temperatures.[2]

Q2: What is the optimal pH range for storing this compound in solution?

A2: While specific studies on this compound are limited, research on other sesquiterpene lactones suggests that slightly acidic conditions (e.g., pH 5.5) may offer greater stability than neutral (pH 7.4) or basic conditions.[2] It is recommended to perform a pH stability study for your specific experimental buffer.

Q3: How should I store my stock solutions of this compound?

A3: For optimal stability, stock solutions should be stored at low temperatures, protected from light.[1] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, the solvent can influence stability. While non-aqueous solutions often provide a more stable environment for compounds like vitamin D3, aqueous solutions can present challenges.[3] For this compound, it is advisable to use high-purity solvents and to be aware that aqueous buffers may contribute to hydrolysis, especially at non-optimal pH values.

Q5: What analytical methods are suitable for detecting the degradation of this compound?

A5: Chromatographic methods are highly effective for monitoring the degradation of phytoconstituents.[4] High-Performance Liquid Chromatography (HPLC) with a UV-Vis or mass spectrometry (MS) detector is a common and reliable method for separating and quantifying the parent compound from its degradation products.[4] Thin-Layer Chromatography (TLC) can also be used for quick qualitative assessments.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Loss of biological activity or inconsistent experimental results.

This could be an indication of compound degradation. The following workflow can help you troubleshoot the problem.

start Inconsistent Results/ Loss of Activity check_storage Review Storage Conditions (Temp, Light, Aliquoting) start->check_storage check_solution_prep Examine Solution Preparation (Solvent, pH, Age of Solution) start->check_solution_prep perform_analysis Perform Chemical Analysis (e.g., HPLC, LC-MS) check_storage->perform_analysis check_solution_prep->perform_analysis compare_results Compare with Standard/ Freshly Prepared Sample perform_analysis->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed optimize_conditions Optimize Experimental Conditions (pH, Temp, Light Protection) degradation_confirmed->optimize_conditions Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No end Problem Resolved optimize_conditions->end investigate_other Investigate Other Experimental Variables (e.g., Assay, Cell Line) no_degradation->investigate_other investigate_other->end

Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unknown peaks in my chromatogram.

The presence of new peaks in your analytical run (e.g., HPLC, LC-MS) that are not present in the reference standard is a strong indicator of degradation.

  • Potential Cause: Degradation of this compound due to factors such as pH, temperature, or light.

  • Solution:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to obtain molecular weights of the unknown peaks to hypothesize their structures.

    • Stress Testing: Perform forced degradation studies by exposing solutions of this compound to heat, acidic, basic, and oxidative conditions. Analyze these samples to see if the unknown peaks match the degradation products formed under specific stress conditions. This will help identify the degradation pathway.

    • Optimize Conditions: Based on the stress testing results, adjust your experimental and storage conditions to minimize the formation of these degradants.

Data Summary

The following table summarizes the potential impact of various environmental factors on the stability of this compound in solution, based on general knowledge of sesquiterpenoid chemistry.[1][2]

FactorPotential Impact on StabilityRecommended Mitigation Strategy
pH High instability at neutral to basic pH due to potential hydrolysis of ester or other functional groups. Greater stability in slightly acidic conditions.[2]Maintain solution pH in the slightly acidic range (e.g., 5.0-6.5). Avoid prolonged storage in neutral or basic buffers.
Temperature Increased degradation rate at higher temperatures (e.g., room temperature or 37°C).[2]Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice during experiments.
Light Photodegradation can occur upon exposure to UV or ambient light.[1]Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to light during experimental procedures.
Oxidation Susceptible to oxidation, leading to the formation of degradation products.Use degassed solvents. Consider adding antioxidants if compatible with the experimental system. Store under an inert atmosphere (e.g., argon or nitrogen).
Freeze-Thaw Cycles Repeated freezing and thawing can accelerate degradation.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in a specific solution.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

    • From the stock solution, prepare a working standard solution at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Preparation of Test Solution:

    • Prepare a solution of this compound in the buffer or solvent of interest at the same concentration as the working standard.

  • Forced Degradation (Stress Testing):

    • Acidic Hydrolysis: Add 1N HCl to the test solution and incubate at 60°C for a specified time.

    • Basic Hydrolysis: Add 1N NaOH to the test solution and incubate at 60°C for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂ to the test solution and store at room temperature.

    • Thermal Degradation: Incubate the test solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the test solution to UV light (e.g., 254 nm) or sunlight.

    • At various time points, take aliquots, neutralize if necessary, and dilute with the mobile phase for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard, test, and stressed samples into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of the unstressed sample.

Signaling Pathway

Sesquiterpenes have been shown to modulate various inflammatory pathways.[5] A common target is the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway and a potential point of inhibition by compounds like this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_complex p65/p50/IκBα (Inactive) ikb->nfkb_complex nfkb_p65 p65 nfkb_p65->nfkb_complex nfkb_p50 p50 nfkb_p50->nfkb_complex active_nfkb p65/p50 (Active) nfkb_complex->active_nfkb IκBα degradation active_nfkb_nuc p65/p50 active_nfkb->active_nfkb_nuc translocates jatamanin This compound jatamanin->ikk inhibits gene Pro-inflammatory Gene Transcription active_nfkb_nuc->gene

Simplified NF-κB signaling pathway and potential inhibition.

References

Technical Support Center: Enhancing Sesquiterpenoid Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of sesquiterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many sesquiterpenoid compounds exhibit low oral bioavailability?

A1: The primary reason for the low oral bioavailability of many sesquiterpenoid compounds is their poor aqueous solubility. Most sesquiterpenoids are lipophilic (hydrophobic) in nature, which limits their dissolution in the gastrointestinal fluids. For a drug to be absorbed through the intestinal wall and enter the bloodstream, it must first be dissolved. Additionally, some sesquiterpenoids may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the main strategies to improve the bioavailability of sesquiterpenoids?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble sesquiterpenoids. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing the sesquiterpenoid in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.

  • Lipid-Based Formulations: Encapsulating the lipophilic sesquiterpenoid in lipid-based systems such as nanoparticles, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and liposomes can improve its solubility and absorption.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the sesquiterpenoid.

  • Chemical Modification: Altering the chemical structure of the sesquiterpenoid can improve its solubility and pharmacokinetic profile.

Q3: Which in vitro models are commonly used to assess the bioavailability of sesquiterpenoid formulations?

A3: The Caco-2 cell permeability assay is a widely used in vitro model that simulates the human intestinal epithelium to predict the absorption of orally administered drugs. This assay measures the rate at which a compound crosses a monolayer of differentiated Caco-2 cells, providing an estimate of its intestinal permeability. Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses the passive diffusion of a compound across an artificial membrane.

Troubleshooting Guides

Issue 1: Low Drug Encapsulation Efficiency in Nanoparticle Formulations

Q: I am preparing sesquiterpenoid-loaded lipid nanoparticles, but the encapsulation efficiency is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low encapsulation efficiency (EE) is a common challenge in nanoparticle formulation. Here are some potential causes and solutions:

Potential CauseRecommended Solution
Poor solubility of the sesquiterpenoid in the lipid matrix. Select a lipid in which the sesquiterpenoid has high solubility. You may need to screen several lipids to find the most suitable one.
Drug expulsion during lipid recrystallization. Optimize the drug-to-lipid ratio. A high drug load can lead to the formation of drug crystals and expulsion from the lipid matrix. Try using a blend of lipids to create a less ordered crystalline structure, which can accommodate more drug.
Inappropriate surfactant concentration. The surfactant is crucial for stabilizing the nanoparticles and preventing drug leakage. Optimize the type and concentration of the surfactant. Too little surfactant can lead to particle aggregation and low EE, while too much can be toxic.
Suboptimal homogenization or sonication parameters. The energy input during nanoparticle preparation affects their size and encapsulation. Optimize the homogenization speed and time, or the sonication amplitude and duration.
Issue 2: Inconsistent Results in Caco-2 Permeability Assays

Q: My Caco-2 permeability assay results for a new sesquiterpenoid formulation are highly variable. How can I improve the consistency of my experiments?

A: Variability in Caco-2 assays can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Compromised integrity of the Caco-2 cell monolayer. Regularly check the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the acceptable range for your laboratory. You can also perform a Lucifer Yellow rejection assay to confirm monolayer integrity.
Low recovery of the test compound. The compound may be binding to the plastic of the assay plates. Use low-binding plates to minimize this issue. Also, ensure your analytical method is sensitive enough to detect low concentrations of the compound.
Efflux transporter activity. Sesquiterpenoids may be substrates for efflux transporters like P-glycoprotein (P-gp), which can pump the compound back into the apical side, leading to an underestimation of permeability. To assess this, perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests the involvement of active efflux.
Metabolism of the compound by Caco-2 cells. Caco-2 cells express some metabolic enzymes. Analyze samples from both the donor and receiver compartments to check for the presence of metabolites.

Quantitative Data Summary

The following tables summarize the improvement in bioavailability for specific sesquiterpenoids using different formulation strategies.

Table 1: Bioavailability Enhancement of Artemisinin

FormulationCarrier(s)Fold Increase in SolubilityKey Bioavailability FindingsReference
Solid DispersionPolyvinylpyrrolidone (PVP) K3050-foldHighest AUC and t(1/2) compared to other PVP formulations and DHA solution.
Solid DispersionHydroxypropyl-β-cyclodextrin (HPβCD)84-foldSignificantly higher bioavailability than DHA solution.
Lyophilized Solid DispersionMaltodextrin and Gum Arabic (1:2)N/A (Improved saturation solubility to 60.04 µg/mL)Released 89.6% of artemisinin in 180 minutes.

Table 2: Bioavailability Enhancement of Zerumbone

FormulationStabilizer(s)Particle SizeKey Bioavailability FindingsReference
NanosuspensionSodium Dodecyl Sulfate (SDS)211 ± 27 nmImproved in vitro saturation solubility and dissolution rate.
Nanostructured Lipid Carriers (NLCs)N/A52.68 ± 0.1 nmSmall particle size can potentially prolong circulation time and improve bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Sesquiterpenoid-Loaded Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of a poorly soluble sesquiterpenoid to enhance its dissolution rate.

Materials:

  • Sesquiterpenoid compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Volatile organic solvent (e.g., ethanol, methanol, chloroform)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh the sesquiterpenoid and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the sesquiterpenoid and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution with the aid of sonication or gentle heating if necessary.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C).

  • Continue the evaporation until a solid film or mass is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a sesquiterpenoid formulation in vitro.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Test sesquiterpenoid formulation

  • Lucifer yellow (for monolayer integrity check)

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers twice with pre-warmed (37°C) HBSS. b. Add fresh, pre-warmed HBSS to the basolateral (receiver) compartment. c. Add the test sesquiterpenoid formulation (dissolved in HBSS) to the apical (donor) compartment. d. Incubate the plates at 37°C on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis: Analyze the concentration of the sesquiterpenoid in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Sesquiterpenoid Inhibition of the NF-κB Pathway

Many sesquiterpenoids, particularly sesquiterpene lactones, exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the key steps in this pathway and the points of inhibition by sesquiterpenoids.

Technical Support Center: Refining Animal Models for Antidepressant Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using animal models for the preclinical testing of novel antidepressants.

Section 1: Troubleshooting Behavioral Assays

Behavioral assays are fundamental to assessing antidepressant efficacy, but they are sensitive to subtle procedural variations. This section addresses common problems of variability and reproducibility.

FAQ 1.1: Why are my Forced Swim Test (FST) results showing high variability between subjects?

High variability in the FST is a common issue that can obscure true antidepressant effects. The sources of this variability can be multifactorial, spanning biological and environmental domains.

Troubleshooting Steps:

  • Standardize Animal Characteristics:

    • Strain: Different mouse and rat strains exhibit inherently different levels of baseline immobility. For instance, DBA/2 mice may show negative results in the FST. Ensure you are using a consistent and appropriate strain for your research question.

    • Age and Weight: Both age and body weight can influence performance. Use animals of a consistent age and weight range throughout the experiment.

    • Sex: Males and females can respond differently. Study both sexes, but analyze their data separately unless the experimental design is intended to compare them.

  • Control Environmental Conditions:

    • Water Temperature: Water temperature must be strictly controlled, typically between 24-30°C for mice. Hypothermia is a significant confounding factor that can increase immobility irrespective of a depressive-like state.

    • Water Depth: The water must be deep enough that the animal cannot touch the bottom with its tail or feet (a depth of 30 cm is often recommended). This prevents the animal from adopting a resting posture.

    • Acclimation: Allow animals to acclimate to the testing room for at least one hour before the test to reduce anxiety from a novel environment.

  • Refine the Experimental Protocol:

    • Handling: Handle all animals consistently and gently. Excessive or rough handling can be a stressor.

    • Observer Bias: The scoring of immobility can be subjective. Ensure observers are blinded to the treatment groups. Using automated video-tracking software can significantly reduce this bias.

    • Definition of Immobility: Clearly define what constitutes immobility. A common definition is the cessation of struggling and making only the small movements necessary to keep the head above water.

  • Data Analysis:

    • Consider analyzing data in time bins (e.g., in 2-minute intervals) as the antidepressant effect may be more pronounced in specific periods of the test.

    • Always include an open-field test to ensure that drug effects on general locomotor activity are not misinterpreted as an antidepressant effect. A true antidepressant effect should reduce immobility without causing general hyperactivity.

Workflow: Troubleshooting High Variability in the Forced Swim Test

FST_Troubleshooting Start High Variability in FST Results Check_Animals Review Animal Characteristics (Strain, Sex, Age, Weight) Start->Check_Animals Consistent Are characteristics consistent? Check_Animals->Consistent Check_Environment Verify Environmental Controls (Water Temp, Depth, Lighting) Controlled Are conditions strictly controlled? Check_Environment->Controlled Check_Protocol Examine Experimental Protocol (Handling, Blinding, Scoring) Standardized Is protocol standardized? Check_Protocol->Standardized Check_Analysis Assess Data Analysis (Locomotor Confound, Time Bins) Appropriate Is analysis appropriate? Check_Analysis->Appropriate Consistent->Check_Environment Yes Solution1 Solution: Use consistent strain, sex, age. Group animals appropriately. Consistent->Solution1 No Controlled->Check_Protocol Yes Solution2 Solution: Maintain consistent water temp/depth. Acclimate animals to room. Controlled->Solution2 No Standardized->Check_Analysis Yes Solution3 Solution: Implement blinding. Use video tracking. Standardize handling. Standardized->Solution3 No Solution4 Solution: Use Open Field Test to check for hyperactivity. Analyze data in time bins. Appropriate->Solution4 No End Reduced Variability Appropriate->End Yes Solution1->Check_Environment Solution2->Check_Protocol Solution3->Check_Analysis Solution4->End

Caption: A flowchart for systematically troubleshooting sources of variability in FST.

FAQ 1.2: My Sucrose Preference Test (SPT) is not showing a clear anhedonic effect in the stress group. What's going wrong?

The Sucrose Preference Test (SPT) is a widely used measure of anhedonia, a core symptom of depression. However, failure to detect reduced sucrose preference can result from several procedural pitfalls. Inconsistent results have been reported by different groups, likely due to variations in protocols and equipment.

Troubleshooting Steps:

  • Protocol Habituation is Key:

    • Neophobia: Mice can be initially neophobic (afraid of new things) towards the novel sucrose solution or the two-bottle setup. This can be misinterpreted as anhedonia. A proper habituation phase is critical.

    • Habituation Procedure: Before baseline testing, habituate the mice to the two-bottle setup for at least 3 days. This allows them to become accustomed to drinking from two sipper tubes.

  • Control for Side Bias:

    • Rodents can develop a preference for drinking from a bottle on a specific side of the cage, regardless of its contents.

    • Solution: Switch the position of the water and sucrose bottles daily to counteract any side preference. Mice showing a strong side bias during the baseline phase should be excluded from the study.

  • Optimize Sucrose Concentration:

    • The concentration of sucrose is critical. Typically, a 1% sucrose solution is used. If the solution is too rewarding, a "ceiling effect" may occur, making it difficult to detect a reduction in preference. If it's not rewarding enough, baseline preference may be too low.

  • Avoid Confounding Factors:

    • Deprivation: Food and water deprivation should be avoided as they can independently alter fluid consumption and do not necessarily reflect hedonic state.

    • Solution Freshness: Prepare sucrose solutions fresh and change them regularly (at least every 72 hours) to prevent bacterial growth, which can alter the taste and affect consumption.

Section 2: Refining Chronic Stress Models

Chronic stress models are valued for their high face and construct validity, but they are notoriously difficult to implement consistently.

FAQ 2.1: My Chronic Unpredictable Stress (CUS) model isn't inducing a consistent depressive-like phenotype. Why?

The goal of a CUS (also called Chronic Unpredictable Mild Stress, or CUMS) protocol is to model the gradual development of a depressive-like state by exposing animals to a series of varied, mild stressors. Poor reproducibility is a common complaint.

Troubleshooting Steps:

  • Stressor Selection and Schedule:

    • Unpredictability is Crucial: The sequence and timing of stressors must be genuinely unpredictable to prevent habituation. A truly random schedule is more effective than a rotating schedule.

    • Stressor Intensity: The stressors should be "mild." Overly severe stressors can cause physical harm and introduce confounding variables. However, the protocol must be sufficiently intense to induce a phenotype.

    • Duration: CUS protocols require a significant duration to take effect. Standard protocols for mice often last 4 weeks, but some strains, like C57BL/6, may require up to 8 weeks to show consistent behavioral changes.

  • Animal Strain and Housing:

    • Strain Susceptibility: Different strains have different sensitivities to stress. BALB/c and C57BL/6 mice are generally more susceptible to CUS than other strains like Sprague-Dawley rats.

    • Social Housing: While some stressors require isolation, prolonged single housing is a stressor in itself and can impact results. The housing strategy should be considered part of the stress protocol.

  • Recognize Individual Differences:

    • Not all animals subjected to CUS will develop a depressive-like phenotype. It is common to see a bifurcation into "stress-resilient" and "stress-susceptible" populations.

    • Solution: Use a behavioral readout (like the SPT) to segregate animals into susceptible and resilient groups before testing the efficacy of a novel antidepressant. This approach more closely models the heterogeneity of depression in humans.

Data Presentation: Comparison of Common Stress Models
ModelPrincipleTypical DurationKey AdvantagesKey Disadvantages
Chronic Unpredictable Stress (CUS/CUMS) Exposure to a series of varied, mild, and unpredictable stressors.3-8 weeksHigh face and construct validity; models anhedonia well.Labor-intensive; high variability and low reproducibility; high animal mortality.
Social Defeat Stress (SDS) An intruder mouse is repeatedly subjected to aggression from a larger, resident mouse.10-20 daysHigh face and predictive validity; changes are reversed by chronic, not acute, antidepressant treatment.Limited to male mice; ethical concerns due to aggression.
Learned Helplessness (LH) Exposure to uncontrollable and inescapable stress (e.g., foot shocks) leads to a failure to escape in a subsequent, escapable situation.1-2 daysGood face and predictive validity; models cognitive and escape deficits.Requires strong stressors, raising significant ethical concerns; effects may not be long-lasting.

Section 3: Key Experimental Protocols

Protocol 3.1: Detailed Methodology for the Sucrose Preference Test (SPT)

This protocol is synthesized from best practices to ensure reliability and minimize common errors.

Objective: To measure anhedonia in rodents by assessing the preference for a sweetened solution over plain water.

Materials:

  • Animal home cages

  • Two identical drinking bottles per cage (e.g., 50 ml centrifuge tubes with dual bearing sipper caps)

  • 1% (w/v) sucrose solution

  • Regular drinking water

  • Scale for weighing bottles (accurate to 0.01g)

Procedure:

  • Acclimation (2-3 days):

    • House mice individually to accurately measure consumption.

    • Place two bottles, both filled with regular water, in each cage.

    • Weigh each bottle daily to monitor for the development of any side preference. Switch the position of the bottles every 24 hours.

  • Habituation to Sucrose (2 days):

    • Replace one of the water bottles with a bottle containing 1% sucrose solution.

    • Continue to switch the position of the bottles every 24 hours. This step habituates the animal to the taste of sucrose and the two-bottle choice paradigm.

  • Baseline Test (2-4 days):

    • After habituation, continue the two-bottle choice (1% sucrose vs. water).

    • Weigh both bottles every 24 hours to measure consumption.

    • Calculate the baseline sucrose preference for each animal. A stable baseline is critical before introducing any experimental manipulation (e.g., chronic stress or drug administration).

  • Experimental Phase (Duration varies):

    • Initiate the stress protocol or drug treatment.

    • Continue to measure sucrose and water consumption daily or at set intervals (e.

Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects occur when a drug or compound interacts with unintended biological molecules, such as receptors or enzymes, in addition to its intended therapeutic target. These unintended interactions can lead to a range of issues, from misleading experimental results in a research setting to adverse side effects in a clinical context. Understanding and minimizing off-target effects is crucial for developing safe and effective therapies and for ensuring the validity of research findings.

Q2: How can I begin to assess the off-target profile of my compound?

A: A common starting point is to perform broad-panel screening assays. These can include:

  • Kinase Profiling: Screening your compound against a large panel of kinases is essential if your primary target is a kinase or if you suspect kinase activity.

  • Receptor Binding Assays: These assays can determine if your compound binds to a wide array of known receptors.

  • Computational Modeling: In silico methods can predict potential off-target interactions based on the structure of your compound and known protein binding pockets.

Q3: What is the significance of a Cellular Thermal Shift Assay (CETSA) in off-target analysis?

A: CETSA is a powerful technique for confirming target engagement within a cellular environment. It can be adapted for proteome-wide analysis to identify unknown targets and off-targets by observing which proteins are stabilized by the compound upon thermal denaturation. This provides a more physiologically relevant assessment of target binding compared to purely biochemical assays.

Q4: My initial screens have identified several potential off-targets. What are the next steps?

A: Hits from primary screens should be validated through secondary assays. This can involve:

  • Dose-response studies: Confirming the potency of your compound at the identified off-targets.

  • Orthogonal assays: Using a different experimental method to confirm the interaction. For example, if an off-target was identified in a binding assay, you could use a functional assay to see if the compound modulates the activity of that target.

  • Cellular assays: Investigating the effect of the compound on downstream signaling pathways of the potential off-target in a relevant cell line.

Q5: What strategies can be employed to minimize off-target effects?

A: Minimizing off-target effects often involves an iterative process of medicinal chemistry and biological testing. Strategies include:

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure of your compound to improve selectivity for the on-target while reducing affinity for off-targets.

  • Rational drug design: Using computational and structural biology to guide the design of more specific molecules.

  • Optimizing dosage: In some cases, off-target effects may only occur at higher concentrations. Determining the therapeutic window where on-target effects are maximized and off-target effects are minimized is crucial.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)
Issue Possible Cause Troubleshooting Steps
High variability between replicates Inconsistent cell lysis; Uneven heating; Pipetting errors.Ensure complete and consistent cell lysis. Use a PCR cycler with a heated lid for uniform temperature distribution. Calibrate pipettes and use careful pipetting techniques.
No observable thermal shift for the positive control Compound is not cell-permeable; Incorrect concentration of compound used; Protein is not stable enough for the assay.Verify cell permeability of the compound. Perform a dose-response curve to ensure an appropriate concentration is used. Optimize the lysis buffer to improve protein stability.
Irregular or noisy melt curves Protein aggregation at lower temperatures; Presence of detergents or other interfering substances in the lysate.Optimize the lysis buffer to minimize non-specific aggregation. Perform a buffer exchange or dialysis to remove interfering substances.
Kinase Profiling Assays
Issue Possible Cause Troubleshooting Steps
High background signal Non-specific binding of the compound or detection reagents to the assay plate or other components.Include appropriate controls (e.g., no enzyme, no substrate). Optimize blocking steps and washing procedures. Consider using a different assay format.
Discrepancy between binding and functional data The compound may be an allosteric modulator rather than a direct ATP competitor; The activation state of the kinase may differ between assays.Use functional assays that measure kinase activity directly. Ensure the kinase construct and activation state are relevant to the biological question.
False positives Compound interferes with the detection method (e.g., fluorescence quenching or enhancement).Run a counterscreen to test for assay interference. Use an orthogonal assay with a different detection method to validate hits.
Receptor Binding Assays
Issue Possible Cause Troubleshooting Steps
High non-specific binding The radioligand or compound is "sticky" and binds to the filter or plate; Suboptimal buffer conditions.Add a blocking agent like BSA to the buffer. Optimize the pH and ionic strength of the buffer. Increase the number and volume of wash steps.
Low or no specific binding The receptor preparation is of poor quality; The radioligand has degraded.Confirm the presence and integrity of the receptor using methods like western blotting. Check the age and storage conditions of the radioligand.
Inconsistent IC50 values The assay has not reached equilibrium; Pipetting errors.Determine the optimal incubation time to ensure equilibrium is reached. Use calibrated pipettes and ensure proper mixing.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with "Compound X" at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating Step: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest using Western blotting or analyze the entire proteome using mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of "Compound X" indicates a direct binding interaction.

Protocol 2: Kinase Profiling Using a Luminescent ADP Detection Platform
  • Assay Setup: In a 96- or 384-well plate, add the kinase, substrate, and ATP.

  • Compound Addition: Add "Compound X" at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction for a set period.

  • ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of "Compound X" and determine the IC50 value.

Protocol 3: Radioligand Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a known concentration of a radiolabeled ligand that binds to the receptor, and varying concentrations of "Compound X".

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of radioligand displaced by "Compound X" at each concentration and calculate the Ki (inhibitory constant).

Quantitative Data Summary

The following tables present hypothetical data for "Compound X" to illustrate how quantitative data can be structured.

Table 1: Kinase Selectivity Profile of Compound X (1 µM)

Kinase% Inhibition
Target Kinase A95%
Off-Target Kinase B78%
Off-Target Kinase C45%
Off-Target Kinase D12%

Table 2: IC50/Ki Values for On- and Off-Target Interactions of Compound X

TargetAssay TypeIC50/Ki (nM)
On-Target
Target Protein ABiochemical Assay50
Target Protein ACellular Assay150
Off-Targets
Off-Target Protein BBinding Assay800
Off-Target Protein CFunctional Assay2500
Off-Target Protein DCETSA>10000

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Lead Optimization Broad-Panel Screening Broad-Panel Screening Dose-Response Assays Dose-Response Assays Broad-Panel Screening->Dose-Response Assays Identified Hits Computational Modeling Computational Modeling Computational Modeling->Dose-Response Assays Predicted Hits Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirmed Hits Cellular Assays Cellular Assays Orthogonal Assays->Cellular Assays Validated Hits SAR Studies SAR Studies Cellular Assays->SAR Studies Prioritized Hits Rational Design Rational Design SAR Studies->Rational Design Iterative Improvement Rational Design->Broad-Panel Screening New Analogs Signaling_Pathway Compound_X Compound_X On_Target On_Target Compound_X->On_Target Binds Off_Target Off_Target Compound_X->Off_Target Binds (weaker) Downstream_On Desired Cellular Effect On_Target->Downstream_On Activates/Inhibits Downstream_Off Undesired Side Effect Off_Target->Downstream_Off Activates/Inhibits

Technical Support Center: Navigating Matrix Effects in MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry (MS) analysis of complex plant extracts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My analyte signal is significantly lower in the plant extract sample compared to the pure standard. What could be the cause?

This is a classic sign of ion suppression , a major component of the matrix effect.[1][2] Co-eluting compounds from the plant matrix, such as salts, sugars, lipids, or pigments, can interfere with the ionization of your target analyte in the MS source, leading to a reduced signal.[1][3][4]

To confirm if you are experiencing a matrix effect, you can perform a post-column infusion experiment. This will help identify regions in your chromatogram where ion suppression or enhancement occurs.[1][2]

Q2: How can I perform a post-column infusion experiment to check for matrix effects?

A post-column infusion experiment helps to qualitatively assess at what retention times matrix components are causing ion suppression or enhancement.[1][5][6]

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions with ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • T-piece connector

  • Syringe pump

  • Standard solution of your analyte

  • Blank matrix extract (an extract of the same plant material known not to contain your analyte)

Procedure:

  • System Setup: Connect the LC column outlet to a T-piece. The second port of the T-piece is connected to a syringe pump containing the analyte standard solution, and the third port is connected to the MS ion source.

  • Infusion: Start the LC mobile phase flow and begin infusing the analyte standard at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.[1]

  • Injection: Inject the blank matrix extract onto the LC column.

  • Analysis: Monitor the analyte's signal throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a peak or rise suggests ion enhancement at that specific retention time.[2]

Q3: My results show high variability between replicate injections of the same plant extract. Could this be due to matrix effects?

Yes, high variability is another common symptom of matrix effects. The composition of the co-eluting matrix components can vary slightly between injections, leading to inconsistent ion suppression or enhancement and, consequently, fluctuating analyte signals.[7] This variability can negatively impact the accuracy and precision of your quantitative analysis.[7]

Q4: I have confirmed a matrix effect. What are the immediate steps I can take to try and mitigate it?

Here are a few initial strategies to address matrix effects:

  • Sample Dilution: A simple first step is to dilute your sample extract.[6][8] This reduces the concentration of interfering matrix components. However, this approach is only feasible if the analyte concentration remains above the limit of quantification (LOQ) of your method.[4][6]

  • Chromatographic Separation: Modify your chromatographic method to better separate your analyte from interfering matrix components.[1][3] This can involve:

    • Changing the gradient profile.[2]

    • Using a different column chemistry (e.g., C18, Phenyl-Hexyl, HILIC).[1][2]

    • Adjusting the mobile phase pH.[2]

  • Optimize MS Conditions: Adjusting mass spectrometric parameters can sometimes help reduce the impact of matrix effects.[6]

If these initial steps are insufficient, more advanced sample preparation or analytical techniques may be necessary.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of plant extract analysis?

In MS analysis, the "matrix" refers to all the components in the plant extract other than the analyte of interest.[1] A matrix effect is the alteration of the analyte's ionization efficiency due to the presence of these co-eluting matrix components.[3][5] This can lead to either a suppressed signal (ion suppression) or an enhanced signal (ion enhancement), both of which compromise the accuracy of quantification.[5][9]

Q2: How can I quantify the extent of the matrix effect?

The post-extraction spike method is a widely used technique to quantify matrix effects.[5][10] It involves comparing the signal response of an analyte in a clean solvent to the response of the same amount of analyte spiked into a blank matrix extract.

The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.[9]

  • A value > 100% indicates ion enhancement.[9]

For example, if the signal in the matrix is 70% of the signal in the neat standard, this signifies a 30% signal loss due to the matrix effect.[11]

Q3: What are the most effective sample preparation techniques to remove interfering matrix components from plant extracts?

Improving sample preparation is a crucial step in minimizing matrix effects.[1][12] The choice of technique depends on the nature of the analyte and the complexity of the plant matrix.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It can be effective in removing highly polar or nonpolar interferences.[12][13] Adjusting the pH of the aqueous phase can improve the extraction efficiency of acidic or basic analytes.[12]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for cleaning up complex samples.[2][14] It uses a solid sorbent to retain the analyte while interfering compounds are washed away, or vice versa. Different SPE sorbents (e.g., C18, ion-exchange) can be selected based on the properties of the analyte and the matrix.[13]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in food and plant matrices and can be adapted for other analytes.[4][15] It involves an extraction and partitioning step followed by a dispersive SPE cleanup.[15]

Data Presentation: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Dilution Reduces concentration of all components.Simple, fast, and inexpensive.[6]Reduces analyte concentration, potentially falling below LOQ.[6]
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.Can provide clean extracts.[13]Can have lower recovery for polar analytes; can be labor-intensive.[2][13]
Solid-Phase Extraction (SPE) Selective retention on a solid sorbent.High selectivity and efficiency in removing interferences.[2][14]Method development can be time-consuming; cost of cartridges.
QuEChERS Acetonitrile extraction followed by d-SPE cleanup.Fast, high-throughput, and uses minimal solvent.[4]May not be suitable for all analyte/matrix combinations.

Q4: How do internal standards help in dealing with matrix effects?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls.[16][17] The IS co-elutes with the analyte and experiences similar matrix effects.[3] By using the ratio of the analyte peak area to the IS peak area for quantification, variability due to matrix effects can be compensated for.[17]

There are two main types of internal standards:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard."[5] They are identical to the analyte but with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H, ¹⁵N).[17] They have nearly identical chemical and physical properties and chromatographic behavior to the analyte, providing the most accurate correction for matrix effects.[17][18]

  • Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled.[17] They are a more cost-effective option when a SIL-IS is not available. However, their chromatographic behavior and ionization response may not perfectly match the analyte, potentially leading to less accurate correction.

Data Presentation: Comparison of Internal Standard Types

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL-IS) Analyte with isotopic substitution (e.g., ¹³C, ²H)."Gold standard"; nearly identical properties to the analyte, providing the best compensation for matrix effects.[5][17]Expensive and may not be commercially available for all analytes.[5][14]
Structural Analog A different molecule with similar chemical properties.More readily available and less expensive than SIL-IS.May not perfectly mimic the analyte's behavior, leading to incomplete correction of matrix effects.

Q5: What is the "standard addition" method and when should I use it?

The method of standard additions involves adding known increasing amounts of a pure standard to several aliquots of the sample extract. Each spiked sample is then analyzed, and the analyte concentration in the original sample is determined by extrapolating a calibration curve to the point where the response is zero.

This method is particularly useful when a suitable blank matrix is not available to prepare matrix-matched calibrants.[4][5] It effectively compensates for matrix effects because the calibration is performed in the presence of the sample matrix itself.[19] However, it is more time-consuming as it requires multiple analyses for each sample.[19]

Visualizations

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffect_Workflow start Start: Inconsistent or Suppressed Analyte Signal confirm_me Confirm Matrix Effect (Post-Column Infusion) start->confirm_me me_present Matrix Effect Confirmed confirm_me->me_present Yes no_me No Significant Matrix Effect confirm_me->no_me No mitigation Select Mitigation Strategy me_present->mitigation end End: Accurate Quantification no_me->end dilution Sample Dilution mitigation->dilution chromatography Chromatographic Optimization mitigation->chromatography sample_prep Advanced Sample Prep (SPE, LLE, QuEChERS) mitigation->sample_prep analytical_tech Analytical Technique (Internal Standard, Std. Addition) mitigation->analytical_tech re_evaluate Re-evaluate Matrix Effect (Post-Extraction Spike) dilution->re_evaluate chromatography->re_evaluate sample_prep->re_evaluate analytical_tech->re_evaluate me_mitigated Matrix Effect Mitigated re_evaluate->me_mitigated Successful me_not_mitigated Further Optimization Required re_evaluate->me_not_mitigated Unsuccessful me_mitigated->end me_not_mitigated->mitigation

Caption: A logical workflow for troubleshooting matrix effects in MS analysis.

Decision Tree for Choosing a Mitigation Strategy

Mitigation_Strategy start Matrix Effect Confirmed analyte_conc Is Analyte Concentration High? start->analyte_conc dilute Try Sample Dilution analyte_conc->dilute Yes complex_matrix Is the Matrix Very Complex? analyte_conc->complex_matrix No adv_prep Use Advanced Sample Prep (SPE, LLE, QuEChERS) complex_matrix->adv_prep Yes chrom_opt Optimize Chromatography complex_matrix->chrom_opt No blank_avail Is a Blank Matrix Available? adv_prep->blank_avail chrom_opt->blank_avail std_add Use Standard Addition blank_avail->std_add No is_avail Is a SIL-IS Available? blank_avail->is_avail Yes use_sil Use SIL-IS is_avail->use_sil Yes use_analog Use Structural Analog IS is_avail->use_analog No

Caption: A decision tree to guide the selection of an appropriate mitigation strategy.

References

Technical Support Center: Enhancing the Stability of 1-O-Methyljatamanin D for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of 1-O-Methyljatamanin D. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and storage of this compound.

Issue 1: Rapid Degradation of the Compound in Solution

  • Question: I've dissolved this compound in a solvent, but I'm observing a rapid loss of the compound, as indicated by HPLC analysis. What could be the cause, and how can I prevent this?

  • Answer: Rapid degradation in solution can be attributed to several factors, including solvent choice, pH, temperature, and exposure to light. Sesquiterpenoids can be susceptible to hydrolysis under acidic or alkaline conditions.

    Troubleshooting Steps:

    • Solvent Selection: Ensure the solvent is of high purity and appropriate for your experimental needs. Common solvents for this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. If using aqueous solutions, be mindful of the pH.

    • pH Control: The stability of sesquiterpene lactones can be pH-dependent. It is advisable to use a buffered solution if working in an aqueous environment. We recommend performing a pH stability profile to determine the optimal pH range for your compound.

    • Temperature Management: Prepare solutions on the same day of use whenever possible. If advance preparation is necessary, store stock solutions in tightly sealed vials at -20°C for up to two weeks. For routine handling, keep solutions on ice.

    • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Issue 2: Color Change or Precipitation in the Stored Sample

  • Question: My stored sample of this compound (solid or in solution) has changed color and/or a precipitate has formed. What does this indicate?

  • Answer: A change in color or the formation of a precipitate are common indicators of chemical degradation or reduced solubility. Oxidation can often lead to color changes, while precipitation may suggest that the compound has degraded into less soluble products or that the storage temperature is too low for the chosen solvent.

    Troubleshooting Steps:

    • Assess Storage Conditions: Review your storage protocol. Solid this compound should be stored at 2-8°C in a tightly sealed vial. Avoid exposure to humidity and direct sunlight.

    • Inert Atmosphere: For long-term storage of the solid compound, consider flushing the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

    • Solubility Check: If precipitation is observed in a solution, it may be due to the compound coming out of solution at a lower temperature. Gently warm the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product.

    • Purity Analysis: Analyze the sample using HPLC or LC-MS to identify the impurities and degradation products.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal long-term storage conditions for solid this compound?

  • Answer: For long-term storage, solid this compound should be kept at 2-8°C in a tightly sealed container to prevent moisture absorption. To further minimize degradation, especially from oxidation, storing under an inert atmosphere (argon or nitrogen) in an amber glass vial is recommended.

  • Question: How should I prepare and store solutions of this compound?

  • Answer: It is best to prepare solutions on the day of use. If you need to make stock solutions in advance, we recommend storing them as aliquots in tightly sealed vials at -20°C for a maximum of two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Enhancing Stability

  • Question: Are there any excipients or additives that can enhance the stability of this compound?

  • Answer: The use of antioxidants can be critical in extending the shelf life of natural formulations by inhibiting oxidative processes. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of excipient will depend on the final formulation and intended application. Compatibility studies are essential to ensure the chosen excipient does not react with this compound.

  • Question: How can I determine the degradation pathway of this compound?

  • Answer: Forced degradation studies are essential for determining the degradation pathways and intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate degradation. The resulting degradation products can then be identified using techniques like LC-MS/MS and NMR.

Quantitative Data Summary

For researchers conducting their own stability studies, the following table template can be used to organize and compare data from a forced degradation study.

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation ProductsPeak Area of Major Degradant(s)
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Thermal
Photolytic (UV/Vis)
Control

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the steps for conducting a forced degradation study on this compound to identify potential degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the solution, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for the same time points as the acid hydrolysis. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for the specified time points. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux the stock solution at 60°C. Analyze samples at different time points.

  • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and water). Use a photodiode array (PDA) detector to monitor the formation of degradation products.

2. Long-Term Stability Study Protocol

This protocol is for assessing the long-term stability of this compound under recommended storage conditions.

  • Sample Preparation: Aliquot the solid this compound into multiple amber glass vials. For solutions, prepare a stock solution and aliquot it into amber vials.

  • Storage Conditions: Store the vials under the following ICH recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH Also, include the recommended storage condition of 2-8°C.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Study cluster_storage Long-Term Stability Study cluster_analysis Analysis start Start: this compound prep_solid Prepare Solid Aliquots start->prep_solid prep_solution Prepare Stock Solution start->prep_solution thermal Thermal Stress prep_solid->thermal storage_rec Recommended (2-8°C) prep_solid->storage_rec storage_acc Accelerated (40°C) prep_solid->storage_acc acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation prep_solution->thermal photo Photolytic Stress prep_solution->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc storage_rec->hplc storage_acc->hplc lcms LC-MS for Identification hplc->lcms degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway compound This compound (Sesquiterpenoid Lactone) hydrolysis_product Lactone Ring Opening (Inactive Product) compound->hydrolysis_product Acid/Base oxidation_product Oxidized Derivatives (e.g., Epoxides) compound->oxidation_product H₂O₂ / Air

Technical Support Center: Method Refinement for Consistent Results in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common neuroprotection assays. Our goal is to help you achieve consistent and reliable results in your experiments.

I. Troubleshooting Guides & FAQs

This section is organized by assay type and addresses specific issues you may encounter during your experiments.

Cell Viability Assays (e.g., MTT, LDH)

Frequently Asked Questions (FAQs):

  • Q1: What are the most common reasons for inconsistent results in cell viability assays?

    • Inconsistent results often stem from variability in cell seeding density, reagent preparation, incubation times, and interference from test compounds. It is crucial to maintain consistency across all wells and plates.

  • Q2: How can I be sure my test compound isn't interfering with the assay itself?

    • It is recommended to run a control with the compound in cell-free media. Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results. For example, compounds that are colored or have reducing/oxidizing properties can interfere with colorimetric assays like MTT.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inaccurate pipetting; "Edge effect" in 96-well plates; Incomplete solubilization of formazan crystals (MTT assay)Ensure proper pipetting technique and pipette calibration. Avoid using the outer wells of the plate or fill them with sterile media/water to minimize evaporation. Ensure complete mixing and sufficient incubation time with the solubilization buffer.
Low absorbance readings Cell number per well is too low; Incubation time is too shortIncrease the initial cell seeding density. Optimize the incubation time to ensure the signal is within the linear range of the assay.
High background in "no-cell" controls Contamination of media or reagents; Phenol red in media interfering with absorbance readingUse fresh, sterile reagents. Use phenol red-free medium during the assay incubation period.
Apoptosis Assays (e.g., Annexin V, TUNEL, Caspase Activity)

Frequently Asked Questions (FAQs):

  • Q1: Why am I seeing a high percentage of apoptotic cells in my negative control group?

    • This could be due to suboptimal cell health before the experiment, harsh cell handling (e.g., over-trypsinization), or contamination. Always start with healthy, log-phase cells and handle them gently.

  • Q2: My results from different apoptosis assays (e.g., Annexin V vs. TUNEL) are not correlating. Why?

    • Different apoptosis assays measure different stages of the apoptotic process. Annexin V binding detects early apoptosis (phosphatidylserine externalization), while TUNEL assays detect later-stage DNA fragmentation. It's important to choose an assay appropriate for the timing of your experimental endpoint.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
No positive signal in the treated group (Annexin V) Insufficient drug concentration or treatment time; Loss of apoptotic cells in the supernatantPerform a dose-response and time-course experiment to determine optimal conditions. Always collect and include the supernatant during cell harvesting.
High background fluorescence (TUNEL) Excessive enzyme (TdT) concentration; Inadequate washingTitrate the TdT enzyme to find the optimal concentration. Increase the number and duration of wash steps.
Inconsistent caspase activity readings Incomplete cell lysis; Degraded substrateEnsure complete cell lysis by optimizing lysis buffer and incubation time. Prepare fresh substrate solution for each experiment and store it properly.
Oxidative Stress Assays

Frequently Asked Questions (FAQs):

  • Q1: What is the best way to measure oxidative stress?

    • Oxidative stress can be measured directly by detecting reactive oxygen species (ROS) or indirectly by quantifying damage to lipids, proteins, and DNA. The choice of assay depends on the specific research question. Direct ROS measurement is challenging due to the short half-life of these molecules.

  • Q2: My results for oxidative stress markers are highly variable. What can I do to improve consistency?

    • Variability can be introduced during sample preparation and storage. It is crucial to process samples quickly and consistently to prevent artificial oxidation. Including antioxidants in your lysis buffer can sometimes help. Also, ensure you are using a highly sensitive and specific detection method.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low signal for lipid peroxidation (e.g., MDA) Insufficient oxidative damage; Low sample concentrationEnsure the inducing agent and incubation time are sufficient to cause measurable damage. Concentrate the sample if possible.
High background in ROS detection assays (e.g., DCFDA) Autofluorescence of cells or compounds; Spontaneous oxidation of the probeInclude an unstained cell control and a compound-only control to check for autofluorescence. Protect the probe from light and use it promptly after preparation.
High-Throughput Screening (HTS)

Frequently Asked Questions (FAQs):

  • Q1: What are the key considerations when adapting a neuroprotection assay for HTS?

    • The assay must be robust, reproducible, and have a good signal-to-noise ratio. It should also be simple, with minimal steps, and cost-effective. Miniaturization to 384-well or 1536-well plates is often necessary.

  • Q2: How do I handle the high rate of false positives/negatives in HTS?

    • Implement stringent quality control measures, including the use of positive and negative controls on every plate. Hits from the primary screen should always be confirmed through secondary assays, preferably those with a different detection method.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
High plate-to-plate variability Inconsistent cell plating; Evaporation in outer wells; Reagent instabilityUse an automated liquid handler for cell plating and reagent addition. Avoid using the outer wells or use barrier plates. Prepare fresh reagents frequently.
Compound interference Autofluorescence, color quenching, or direct chemical reaction with assay componentsScreen compounds for autofluorescence and color. Perform counter-screens to identify compounds that interfere with the assay chemistry.

II. Data Presentation

Table 1: Neuroprotective Effects of Test Compounds on Cell Viability

This table summarizes the half-maximal effective concentration (EC50) values of several hypothetical neuroprotective compounds against glutamate-induced excitotoxicity in primary cortical neurons, as measured by the MTT assay.

CompoundEC50 (µM)Maximal Protection (%)
Compound A1.5 ± 0.285 ± 5
Compound B5.2 ± 0.778 ± 8
Compound C0.8 ± 0.192 ± 4
Ibuprofen (Reference)13.0N/A

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantification of Apoptosis by Flow Cytometry

This table shows the percentage of apoptotic cells in a neuronal cell line following treatment with a neurotoxin and co-treatment with a neuroprotective compound, as determined by Annexin V/Propidium Iodide (PI) staining.

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control3.2 ± 0.51.5 ± 0.3
Neurotoxin (10 µM)25.8 ± 2.115.4 ± 1.8
Neurotoxin + Compound X (5 µM)12.5 ± 1.57.8 ± 0.9

Values represent the mean ± standard deviation of three replicates.

Table 3: Measurement of Oxidative Stress Markers

This table displays the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in brain homogenates from an animal model of neurodegeneration.

GroupMDA Level (nmol/mg protein)
Control1.2 ± 0.2
Disease Model3.5 ± 0.4
Disease Model + Treatment1.8 ± 0.3

Data are presented as mean ± standard deviation (n=6 per group).

III. Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration (e.g., 24 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15-20 minutes, followed by permeabilization with 0.25% Triton X-100 for 20 minutes at room temperature.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS).

  • Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI.

  • Visualization: Image the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Lyse the treated and control cells with a chilled lysis buffer on ice for 10-20 minutes.

  • Lysate Collection: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The amount of color is proportional to the caspase-3 activity.

IV. Mandatory Visualization

Technical Support Center: 1-O-Methyljatamanin D Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell culture conditions when working with 1-O-Methyljatamanin D. The information is structured to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a natural compound, likely a sesquiterpenoid derived from plants of the Valerianaceae family, such as Nardostachys jatamansi. While specific data on this molecule is limited, related compounds from N. jatamansi have demonstrated various biological activities, including neuroprotective, antioxidant, and antiproliferative effects against cancer cells. Therefore, it is hypothesized that this compound may induce cellular responses such as apoptosis, cell cycle arrest, or modulation of specific signaling pathways.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is reported to be soluble in solvents such as DMSO, Chloroform, Dichloromethane, and Ethyl Acetate. For cell culture experiments, it is highly recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow an aliquot to equilibrate to room temperature.

Q3: What is a good starting concentration for my experiments?

A3: Determining the optimal concentration is a critical first step. For novel compounds like this compound, a broad concentration range should be tested initially. Based on studies with related extracts, a pilot experiment using a logarithmic dilution series is recommended. If the antiproliferative activity of related extracts is observed at 30-100 µg/ml, you can use the molecular weight of this compound (212.3 g/mol ) to convert this to a molar concentration as a starting point.

Q4: The final concentration of DMSO in my media is high. Will this affect my cells?

A4: This is a common concern. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and absolutely no higher than 1%, as concentrations above this level can cause cellular stress, differentiation, or toxicity, confounding your results. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration.

Q5: How long should I treat my cells with this compound?

A5: The optimal treatment duration depends on the biological question and the mechanism of action. For proliferation or cytotoxicity assays, initial time points of 24, 48, and 72 hours are standard. For signaling pathway studies (e.g., protein phosphorylation), much shorter time points (e.g., 15 min, 30 min, 1h, 4h, 8h) may be necessary. A time-course experiment is recommended to identify the ideal window for observing the desired effect.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms in the culture medium after adding the compound. 1. Poor solubility of this compound at the working concentration. 2. Interaction with components in the serum or medium.1. Lower the final concentration of the compound. 2. Ensure the stock solution is fully dissolved before diluting into the medium. 3. Pre-warm the culture medium to 37°C before adding the compound. 4. Consider using a lower percentage of serum during treatment, if compatible with your cell line.
I am not observing any effect on my cells. 1. The concentration is too low. 2. The treatment duration is too short. 3. The chosen cell line is resistant to the compound. 4. The compound has degraded due to improper storage.1. Increase the concentration range in your next experiment. 2. Extend the treatment duration (e.g., up to 72 hours or longer). 3. Test the compound on a different, potentially more sensitive, cell line. 4. Use a fresh aliquot of the compound from proper storage.
All my cells are dying, even at the lowest concentration. 1. The compound is highly potent and the starting concentration is too high. 2. The cells are overly sensitive or were not healthy at the time of treatment. 3. Contamination of the cell culture.1. Drastically reduce the concentration range (e.g., test in the nanomolar range). 2. Ensure cells are in the logarithmic growth phase and have a viability >95% before starting the experiment. 3. Check for signs of bacterial or fungal contamination (turbidity, pH change). Perform a mycoplasma test.
My results are not reproducible. 1. Inconsistent cell seeding density. 2. Variation in treatment duration or drug concentration. 3. Cells have a high passage number, leading to genetic drift. 4. Batch-to-batch variation in serum or media.1. Use a precise cell counting method and ensure uniform seeding in all wells/plates. 2. Double-check all dilution calculations and timing. 3. Use cells from a low-passage stock that has been properly banked. 4. Use the same lot of reagents for the entire set of experiments or test new lots before use.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2x compound dilutions. Include wells for "untreated" (medium only) and "vehicle" (medium + highest DMSO concentration) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental and Troubleshooting Workflows

G General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10-50 mM Stock in DMSO seed_cells Seed Cells in Multi-well Plate prep_dilutions Prepare Serial Dilutions seed_cells->prep_dilutions treat_cells Treat Cells for 24/48/72h prep_dilutions->treat_cells perform_assay Perform Assay (e.g., MTT, Flow Cytometry) treat_cells->perform_assay read_results Acquire Data perform_assay->read_results analyze_data Normalize to Controls Calculate IC50 read_results->analyze_data interpret Interpret Results analyze_data->interpret

Caption: A typical workflow for testing the effects of a novel compound in cell culture.

TroubleshootingFlowchart Troubleshooting Unexpected Cell Culture Results start Unexpected Result (e.g., No Effect, High Toxicity) check_conc Are Concentrations Appropriate? start->check_conc check_health Were Cells Healthy? check_conc->check_health Yes adjust_conc Adjust Concentration Range (Wider or Lower) check_conc->adjust_conc No check_precipitate Is Compound Precipitating? check_health->check_precipitate Yes recheck_cells Use Low Passage Cells Ensure >95% Viability check_health->recheck_cells No check_contamination Check for Contamination (Mycoplasma, Bacteria) check_precipitate->check_contamination No solubility_issue Reformulate Stock Check Solvent Compatibility check_precipitate->solubility_issue Yes discard_culture Discard Culture Decontaminate Equipment check_contamination->discard_culture Yes proceed Proceed with Optimized Conditions check_contamination->proceed No adjust_conc->start Re-test recheck_cells->start Re-test solubility_issue->start Re-test

Caption: A logical flowchart for troubleshooting common experimental issues.

Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism of action for a jatamanin-related compound, involving the induction of apoptosis through the intrinsic mitochondrial pathway.

Technical Support Center: Statistical Power in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address statistical power issues in preclinical trials of novel compounds.

Frequently Asked Questions (FAQs)

What is statistical power and why is it crucial in preclinical trials?

Statistical power is the probability of detecting a true effect when it exists.[1][2] In other words, it's the ability of a study to correctly reject a false null hypothesis.[3] In preclinical trials, where the goal is to identify promising novel compounds for further development, high statistical power is crucial for making accurate decisions.[4][5] Studies with adequate power are more likely to produce reliable and reproducible data, which is essential for the successful translation of preclinical findings to clinical trials.[6][7] The standardly accepted level of statistical power for a study is 80%.[1][3]

What are the consequences of low statistical power?

Low statistical power in preclinical studies can have several detrimental consequences:

  • Increased risk of false negatives (Type II errors): An underpowered study may fail to detect a real therapeutic effect, leading to the premature abandonment of a potentially effective compound.[8][9]

  • Inflated effect sizes: When a statistically significant result is found in an underpowered study, the magnitude of the observed effect is often exaggerated.[8][10] This can create unrealistic expectations for the compound's efficacy.

  • Lower positive predictive value: Low power decreases the likelihood that a statistically significant finding represents a true effect.[1][8]

  • Poor reproducibility: Underpowered studies contribute to the "reproducibility crisis" in preclinical research, as their findings are less likely to be replicated by other researchers.[1][2]

  • Ethical concerns and wasted resources: Conducting studies that are unlikely to yield conclusive results raises ethical concerns about the use of animals in research and leads to a waste of time, money, and other valuable resources.[2][9]

What are Type I and Type II errors in the context of preclinical research?

In preclinical research, statistical hypothesis testing involves two main types of potential errors:

  • Type I Error (False Positive): This occurs when a study concludes that a novel compound has an effect when, in reality, it does not.[3][4] The probability of making a Type I error is denoted by alpha (α) and is typically set at 0.05 (or 5%).[2][11]

  • Type II Error (False Negative): This happens when a study fails to detect an effect that is actually present.[3][4] The probability of a Type II error is denoted by beta (β).[2] Statistical power is calculated as 1 - β.[2][3] A common reason for Type II errors is an insufficient sample size.[3]

The relationship between these errors and study outcomes is summarized in the table below.

Null Hypothesis is True (No Effect) Null Hypothesis is False (True Effect)
Reject Null Type I Error (False Positive)Correct Decision (True Positive)
Fail to Reject Null Correct Decision (True Negative)Type II Error (False Negative)
What are the key factors that determine statistical power?

Statistical power is determined by several key factors:

  • Effect Size: This is the magnitude of the difference between the treatment and control groups.[2][12] Larger effect sizes are easier to detect and require smaller sample sizes to achieve the same power.[3]

  • Sample Size (n): The number of subjects in each experimental group.[2] Increasing the sample size is a direct way to increase statistical power.[13][14]

  • Variability in the Data (Standard Deviation): Higher variability within the sample makes it more difficult to detect a true effect, thus reducing power.[11][12]

  • Significance Level (α): This is the probability of a Type I error.[2] A less stringent alpha (e.g., 0.10 instead of 0.05) increases power but also increases the risk of a false positive.[13][14]

What is a suitable sample size for preclinical experiments?

There is no one-size-fits-all answer to this question, as the appropriate sample size depends on the specific experimental context.[3] However, it is widely recognized that many preclinical studies use sample sizes that are too small, leading to low statistical power.[6] The most scientific method for determining sample size is through a power analysis.[12] This calculation should be performed before the study begins to ensure it is adequately powered to detect a biologically meaningful effect.[9][15] If a power calculation is not feasible, the "resource equation" method can be used, particularly for exploratory studies.[12] It is also crucial to account for potential animal attrition when determining the final sample size.[2][12]

Troubleshooting Guides

Troubleshooting: My study is likely underpowered. What can I do?

If you suspect your preclinical study is underpowered, there are several strategies you can employ to increase its statistical power.

G start Suspected Low Power increase_n Increase Sample Size (n) start->increase_n Most direct method increase_es Increase Effect Size start->increase_es reduce_var Reduce Variability start->reduce_var adjust_alpha Adjust Significance Level (α) start->adjust_alpha Use with caution one_tailed Use One-Tailed Test start->one_tailed If direction of effect is known end_node Increased Statistical Power increase_n->end_node increase_es->end_node reduce_var->end_node adjust_alpha->end_node one_tailed->end_node

Caption: Decision tree for addressing low statistical power.

Step-by-Step Guide to Increasing Statistical Power:

  • Increase the Sample Size: The most straightforward way to increase power is to add more subjects to your study.[13][14]

  • Increase the Effect Size:

    • Optimize your experimental protocol to maximize the difference between the experimental and control groups.[2]

    • Choose a more sensitive outcome measure that is closely related to the treatment.[14]

  • Reduce Measurement Error and Variability:

    • Use precise and accurate measurement devices and procedures.[13]

    • Ensure consistency in experimental protocols to reduce variability.[7]

    • Use genetically homogenous animal strains.[2]

    • Maintain a stable and controlled environment for the animals.[16]

  • Adjust the Significance Level (α):

    • In some cases, a less stringent alpha level (e.g., 0.10) may be justified, but this increases the risk of a Type I error and should be done with caution.[13][14]

  • Use a One-Tailed Test:

    • If you have a strong a priori hypothesis about the direction of the effect, a one-tailed test is more powerful than a two-tailed test.[13]

Troubleshooting: How do I calculate the appropriate sample size for my experiment?

Calculating the sample size before conducting an experiment is a critical step to ensure adequate statistical power.[15] A power analysis is the standard method for this calculation.[12]

G cluster_inputs Inputs for Power Analysis cluster_process Process cluster_output Output es Effect Size calc Power Analysis Calculation es->calc sd Standard Deviation sd->calc alpha Significance Level (α) alpha->calc power Desired Power (1-β) power->calc n Required Sample Size (n) calc->n

Caption: Workflow for calculating sample size via power analysis.

Protocol for Power Analysis:

  • Define the Primary Outcome and Statistical Test: Clearly state the primary outcome variable and the statistical test that will be used for analysis (e.g., t-test, ANOVA).[17]

  • Estimate the Expected Effect Size:

    • This is the minimum difference between groups that you consider biologically meaningful.

    • Base this estimate on previous studies, pilot data, or a literature review.[12]

  • Determine the Standard Deviation:

    • Estimate the variability of the outcome measure from prior experiments or published literature.[12]

  • Set the Significance Level (α):

    • This is typically set at 0.05.[2]

  • Set the Desired Statistical Power (1-β):

    • A power of 80% is generally considered the minimum acceptable level.[2][3]

  • Use a Power Analysis Calculator or Software:

    • Input the values from steps 2-5 into a statistical software package (e.g., G*Power, R) or an online calculator to determine the required sample size per group.[12][18]

  • Account for Attrition:

    • Increase the calculated sample size to account for expected animal deaths or dropouts during the study. For example, if 10% attrition is expected, divide the calculated sample size by 0.9.[12]

Table: Example Sample Sizes for a Two-Sample T-Test

This table illustrates the relationship between effect size, standard deviation, and the required sample size per group to achieve 80% power with an alpha of 0.05.

Effect Size (Mean Difference)Standard DeviationRequired Sample Size per Group
101017
101535
15108
151517
20105
201510

Note: These values are approximate and should be calculated specifically for your experimental design.

References

Validation & Comparative

Unveiling the Neuroprotective Potential of Valeriana jatamansi Constituents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo studies validating the neuroprotective effects of 1-O-Methyljatamanin D are not currently available in the public domain, research into the plant from which it is derived, Valeriana jatamansi (also known as Nardostachys jatamansi), reveals a rich source of bioactive compounds with significant neuroprotective properties. This guide provides a comparative analysis of the in vivo neuroprotective effects of two prominent compounds from this plant, Nardosinone and Valerenic Acid, and summarizes key in vitro findings for other related molecules, offering valuable insights for researchers and drug development professionals.

In Vivo Neuroprotective Performance: Nardosinone vs. Valerenic Acid

Two key constituents of Valeriana jatamansi, the sesquiterpenoid Nardosinone and the sesquiterpenoid Valerenic Acid, have been investigated in rodent models of neurodegenerative diseases, demonstrating their potential to protect neurons from damage. The following tables summarize the quantitative data from these in vivo studies.

Nardosinone: Efficacy in a Parkinson's Disease Model
ParameterModelTreatmentOutcome
Dopaminergic Neuron SurvivalMPTP-induced Parkinson's Disease in miceNardosinoneMitigated the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra.
NeuroinflammationMPTP-induced Parkinson's Disease in miceNardosinoneInhibited microglial activation and diminished T cell infiltration.
Motor and Cognitive FunctionRotenone-induced Parkinson's Disease in miceNardosinoneImproved motor and cognitive abilities.
Valerenic Acid: Efficacy in Alzheimer's and Parkinson's Disease Models
ParameterModelTreatmentOutcome
Cognitive FunctionAluminum chloride-induced Alzheimer's Disease in ratsValeric Acid (50 mg/kg)Showed reduced transfer latency in the Morris Water Maze, indicating improved memory.
Neuronal DegenerationAluminum chloride-induced Alzheimer's Disease in ratsValeric Acid with Piracetam or RivastigmineMarkedly reduced neuronal degeneration and preserved the normal histology of the hippocampus.
NeuroinflammationMPTP-induced Parkinson's Disease in miceValerenic AcidDecreased neuroinflammation by reducing pro-inflammatory cytokines.
Dopaminergic Neuron ProtectionRotenone-induced Parkinson's Disease in ratsValeric Acid (40 mg/kg)Prevented dopaminergic neuron loss in the substantia nigra pars compacta.
ApoptosisAluminum chloride-induced Alzheimer's Disease in ratsValeric Acid with Piracetam or RivastigmineSignificantly reduced Caspase-3 expression, a key marker of apoptosis.

In Vitro Neuroprotective Effects of Other Valeriana jatamansi Constituents

Several other compounds isolated from Valeriana jatamansi have demonstrated neuroprotective effects in various in vitro models. These studies provide a broader understanding of the therapeutic potential of this plant's chemical diversity.

CompoundCell LineToxin/InsultOutcome
Valerilactones A, B, and Bakkenolide-HHuman dopaminergic neuroblastoma SH-SY5Y cellsMPP+Exhibited potent neuroprotective effects against MPP+-induced neuronal cell death.
Jatamanvaltrate H, Jatadoids A, Jatairidoids A, B, and CHuman dopaminergic neuroblastoma SH-SY5Y cellsMPP+Showed moderate neuroprotective properties against MPP+-induced neuronal cell death.
IsopatriniosidePC12 cellsCoCl2Revealed moderate neuroprotective effects against CoCl2-induced neuronal cell death.

Experimental Protocols

In Vivo Neuroprotection Study of Nardosinone in a Parkinson's Disease Mouse Model
  • Animal Model: A chronic mouse model of Parkinson's disease was induced using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine/probenecid (MPTP/p). Male C57BL/6N mice were utilized for the study.

  • Treatment Groups:

    • Control Group: Received saline injections.

    • MPTP Group: Received intraperitoneal injections of MPTP (30 mg/kg) and probenecid (250 mg/kg).

    • Nardosinone Treatment Groups: Received intraperitoneal injections of Nardosinone at doses of 16 mg/kg and 80 mg/kg, two hours after MPTP injection and on the subsequent day.

    • N. jatamansi Extract (NJ-1A) Groups: Received intraperitoneal injections of the extract at doses of 10 mg/kg and 100 mg/kg.

  • Behavioral Assessment: The rotarod test was used to evaluate motor coordination and balance.

  • Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.

  • Western Blot: Protein expression levels of TH in the ventral midbrain were analyzed to confirm the immunohistochemistry results.

In Vivo Neuroprotection Study of Valeric Acid in an Alzheimer's Disease Rat Model
  • Animal Model: Alzheimer's disease was induced in Wistar albino rats by oral administration of aluminum chloride (AlCl3) at a dose of 100 mg/kg body weight for 42 days.

  • Treatment Groups:

    • Control Group.

    • AlCl3 Group.

    • Valeric Acid Group: Received Valeric Acid (50 mg/kg).

    • Combination Groups: Valeric Acid (50 mg/kg) in combination with Piracetam (200 mg/kg) or Rivastigmine (0.5 mg/kg).

  • Behavioral Assessment: The Morris Water Maze (MWM) was used to assess spatial learning and memory by measuring the transfer latency.

  • Histopathology: The hippocampus was examined for histological changes and neuronal degeneration.

  • Biochemical Analysis: Neurotransmitter levels in the hippocampus were estimated.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Nardosinone and Valerenic Acid are mediated through distinct signaling pathways, highlighting their multi-targeted therapeutic potential.

Nardosinone: Modulation of Neuroinflammation via the AKT/mTOR Pathway

Nardosinone has been shown to exert its neuroprotective effects by suppressing neuroinflammation through the modulation of the AKT/mTOR signaling pathway. It inhibits the production of pro-inflammatory

A Comparative Analysis of 1-O-Methyljatamanin D and Conventional Antidepressant Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel antidepressant agents with improved efficacy and tolerability remains a critical area of research. Natural products represent a promising reservoir of chemical diversity for drug discovery. 1-O-Methyljatamanin D, an iridoid compound, is a constituent of Valeriana jatamansi (also known as Nardostachys jatamansi), a plant with a history of use in traditional medicine for neurological and mood disorders. This guide provides a comparative overview of this compound, based on the known antidepressant properties of Valeriana jatamansi extracts and their bioactive components, against established antidepressant drug classes. Due to the limited direct experimental data on this compound, this comparison relies on inferences drawn from the broader scientific literature on the plant and its constituent iridoids and valepotriates.

Data Presentation: Comparative Efficacy and Mechanistic Profiles

The following tables summarize the available data for Valeriana jatamansi extracts (as a proxy for this compound's potential effects) and major classes of antidepressant drugs.

Table 1: Comparison of Antidepressant-like Effects in Preclinical Models

Compound/Drug ClassAnimal ModelKey FindingsCitation
Valeriana jatamansi Extract Forced Swim Test (FST), Tail Suspension Test (TST)Significant reduction in immobility time, comparable to fluoxetine.
Selective Serotonin Reuptake Inhibitors (SSRIs) FST, TSTDecreased immobility time.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) FST, TSTDecreased immobility time.
Tricyclic Antidepressants (TCAs) FST, TSTDecreased immobility time.
Monoamine Oxidase Inhibitors (MAOIs) FST, TSTDecreased immobility time.

Table 2: Comparison of Proposed Mechanisms of Action

Compound/Drug ClassPrimary Mechanism of ActionOther Potential MechanismsCitation
Valeriana jatamansi (Iridoids/Valepotriates) Modulation of monoamine neurotransmitters (serotonin, norepinephrine).[1][2]Anti-inflammatory effects, inhibition of the Hypothalamic-Pituitary-Adrenal (HPA) axis, increased Brain-Derived Neurotrophic Factor (BDNF) levels, modulation of the gut-brain axis.[1][2][3][4][1][2][3][4]
SSRIs Selective inhibition of serotonin reuptake.Increased neurogenesis.
SNRIs Inhibition of both serotonin and norepinephrine reuptake.Increased neurogenesis.
TCAs Inhibition of serotonin and norepinephrine reuptake; also block other receptors (e.g., muscarinic, histaminic, adrenergic).
MAOIs Inhibition of the monoamine oxidase enzyme, leading to increased levels of serotonin, norepinephrine, and dopamine.[5]Neuroprotective effects.[5][5]

Table 3: Comparison of Side Effect Profiles

Compound/Drug ClassCommon Side EffectsSerious Adverse Effects
Valeriana jatamansi Extract Generally considered to have a good safety profile; potential for mild gastrointestinal upset.Limited data on long-term use and high dosages.
SSRIs Nausea, insomnia, headache, sexual dysfunction, weight gain.Serotonin syndrome, increased suicidal ideation in young adults.
SNRIs Nausea, dizziness, insomnia, sweating, sexual dysfunction, increased blood pressure.Serotonin syndrome, increased suicidal ideation in young adults.
TCAs Dry mouth, blurred vision, constipation, urinary retention, sedation, weight gain, cardiovascular effects.Cardiotoxicity in overdose.
MAOIs Postural hypotension, insomnia, weight gain, sexual dysfunction.Hypertensive crisis when interacting with tyramine-rich foods or certain medications.

Experimental Protocols

Detailed methodologies for key behavioral assays used to assess antidepressant-like activity are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant activity.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals (typically mice or rats) are individually placed in the water-filled cylinder.

    • A pre-test session of 15 minutes is often conducted 24 hours before the actual test to induce a state of behavioral despair.

    • During the 5-6 minute test session, the animal's behavior is recorded.

  • Scoring: The duration of immobility (floating passively with only minor movements to keep the head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Drug Administration: Test compounds or vehicle are administered at a specified time before the test session.

Tail Suspension Test (TST)

The Tail Suspension Test is another common model of behavioral despair used for screening antidepressant drugs.

  • Apparatus: A horizontal bar is used to suspend the animals by their tails. The area should be visually isolated to prevent animals from seeing each other.

  • Procedure:

    • Mice are suspended by their tails from the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.

    • The duration of the test is typically 6 minutes.

  • Scoring: The total duration of immobility (hanging passively without any struggling) is recorded. A reduction in immobility time suggests an antidepressant-like effect.

  • Drug Administration: Test compounds or vehicle are administered at a specified time before the test.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the antidepressant effects of Valeriana jatamansi iridoids and a typical experimental workflow for screening antidepressant compounds.

G cluster_0 Proposed Antidepressant Mechanisms of Valeriana jatamansi Iridoids Iridoids Valeriana jatamansi Iridoids Monoamines ↑ Monoamine Neurotransmitters (Serotonin, Norepinephrine) Iridoids->Monoamines HPA_Axis ↓ HPA Axis Hyperactivity Iridoids->HPA_Axis Inflammation ↓ Pro-inflammatory Factors Iridoids->Inflammation BDNF ↑ BDNF Levels Iridoids->BDNF Gut_Brain Modulation of Gut-Brain Axis Iridoids->Gut_Brain Antidepressant Antidepressant Effects Monoamines->Antidepressant HPA_Axis->Antidepressant Inflammation->Antidepressant BDNF->Antidepressant Gut_Brain->Antidepressant

Caption: Proposed signaling pathways for the antidepressant effects of Valeriana jatamansi iridoids.

G cluster_1 Experimental Workflow for Antidepressant Screening Start Compound Selection (e.g., this compound) Animal_Model Animal Model of Depression (e.g., Chronic Unpredictable Mild Stress) Start->Animal_Model Drug_Admin Drug Administration Animal_Model->Drug_Admin Behavioral_Tests Behavioral Tests (Forced Swim Test, Tail Suspension Test) Drug_Admin->Behavioral_Tests Neurochemical Neurochemical Analysis (e.g., Monoamine Levels, BDNF) Behavioral_Tests->Neurochemical Data_Analysis Data Analysis and Interpretation Neurochemical->Data_Analysis

Caption: A typical experimental workflow for screening potential antidepressant compounds.

Conclusion

While direct experimental evidence for the antidepressant activity of this compound is currently lacking, the existing research on Valeriana jatamansi extracts and their constituent iridoids and valepotriates suggests a promising potential for antidepressant effects. The proposed multi-target mechanism of action, involving the modulation of monoaminergic systems, the HPA axis, inflammation, and neurotrophic factors, presents an interesting contrast to the more targeted mechanisms of conventional antidepressants. This broader mechanism could potentially lead to a favorable efficacy and side effect profile.

Further research is imperative to isolate this compound and rigorously evaluate its antidepressant-like properties and mechanism of action in established preclinical models. Such studies would provide the necessary data to definitively compare its performance against existing antidepressant drugs and determine its potential as a novel therapeutic agent for depression.

References

A Comparative Analysis of the Bioactivity of Jatamansin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jatamansin, a sesquiterpenoid compound isolated from Nardostachys jatamansi, has garnered significant interest in the scientific community for its diverse pharmacological properties. This guide provides a comparative analysis of the bioactivity of Jatamansin analogues, drawing upon experimental data from recent studies. The information is intended to assist researchers and drug development professionals in understanding the structure-activity relationships of these compounds and identifying promising candidates for further investigation.

Cytotoxic Activity Against Cancer Cell Lines

Recent research has focused on the potential of Jatamansin and its analogues as cytotoxic agents against various cancer cell lines. A study by Yang et al. (2022) isolated and evaluated several terpenoids from Nardostachys jatamansi for their cytotoxic effects on human pancreatic cancer cell lines. The results, summarized in the table below, highlight the varying potency of these compounds.

CompoundCell LineIC50 (µM)
Epoxynardosinone CAPAN-22.60 ± 1.85[1]
Nardostachin SW19900.07 ± 0.05[1]
1(10)-Aristolane-9β-ol SW19904.82 ± 6.96[1]
Nardoguaianone K SW1990-
Nardonoxide SW1990-
1-Hydroxylaristolone CFPAC-11.12 ± 1.19[1]
1(10)-Aristolen-2-one PANC-1-
Alpinenone PANC-1-
Valtrate isovaleroyloxyhydrine PANC-1-
Taxol (Positive Control)CFPAC-10.32 ± 0.13[1]

Note: A hyphen (-) indicates that while the compound showed activity, the specific IC50 value was not provided in the cited abstract.

Among the tested compounds, nardostachin exhibited remarkable cytotoxicity against the SW1990 cell line with a very low IC50 value.[1] Epoxynardosinone also showed significant activity against CAPAN-2 cells.[1] Further mechanistic studies revealed that nardostachin induces apoptosis via the mitochondria-dependent pathway and causes cell cycle arrest at the G2/M phase in SW1990 cells.[1]

Experimental Protocol: Cytotoxicity Assay

The cytotoxic activity of the Jatamansin analogues was evaluated using the Sulforhodamine B (SRB) assay.

  • Cell Culture: Human pancreatic cancer cell lines (CFPAC-1, PANC-1, CAPAN-2, and SW1990) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.

  • Cell Fixation: After treatment, the cells were fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% SRB solution.

  • Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Neuroprotective Effects

Jatamansin and its analogues have also been investigated for their neuroprotective properties. A study by Duan et al. (2025) explored the effects of a Nardostachys jatamansi extract (NJ-1A) and its active constituent, nardosinone, on neuroinflammation.

The study found that both NJ-1A and nardosinone could significantly suppress the production of pro-inflammatory factors such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[2] This anti-inflammatory effect is crucial for neuroprotection, as neuroinflammation is a key pathological feature of many neurodegenerative diseases.

Furthermore, the study elucidated that these compounds inhibit the glycolytic process and promote oxidative phosphorylation via the AKT/mTOR signaling pathway.[2] They also attenuated chemokine release from activated microglia, thereby reducing T cell migration.[2] In an in vivo model of Parkinson's disease, both NJ-1A and nardosinone effectively inhibited microglial activation, reduced T cell infiltration, and protected dopaminergic neurons from loss.[2][3]

Experimental Workflow: Investigating Neuroprotective Effects

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies LPS-induced BV-2 microglia LPS-induced BV-2 microglia Treatment Treatment with NJ-1A or Nardosinone LPS-induced BV-2 microglia->Treatment Inflammatory_Factors Measure Pro-inflammatory Factors (NO, IL-6, TNF-α) Treatment->Inflammatory_Factors Metabolism Analyze Glucose Metabolism (Glycolysis vs. Oxidative Phosphorylation) Treatment->Metabolism Chemokines Assess Chemokine Release Treatment->Chemokines Migration T Cell Migration Assay Chemokines->Migration MPTP_Model MPTP-induced Parkinson's Disease Mouse Model In_Vivo_Treatment Treatment with NJ-1A or Nardosinone MPTP_Model->In_Vivo_Treatment Microglia_Activation Assess Microglial Activation In_Vivo_Treatment->Microglia_Activation T_Cell_Infiltration Evaluate T Cell Infiltration In_Vivo_Treatment->T_Cell_Infiltration Neuron_Loss Measure Dopaminergic Neuron Loss In_Vivo_Treatment->Neuron_Loss

Caption: Experimental workflow for evaluating the neuroprotective effects of NJ-1A and Nardosinone.

Signaling Pathway: Inhibition of Neuroinflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 AKT_mTOR AKT/mTOR Pathway TLR4->AKT_mTOR Glycolysis Glycolysis AKT_mTOR->Glycolysis Pro_inflammatory Pro-inflammatory Factors (NO, IL-6, TNF-α) Glycolysis->Pro_inflammatory Nardosinone Nardosinone Nardosinone->AKT_mTOR

Caption: Nardosinone inhibits pro-inflammatory factor production by targeting the AKT/mTOR pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of Jatamansin analogues extend beyond neuroinflammation. A study by Lee et al. (2024) investigated the effects of compounds isolated from Nardostachys jatamansi on skin inflammation. Cycloolivil was identified as a potent anti-inflammatory agent.[4][5]

The study demonstrated that cycloolivil reduced the production of inflammatory cytokines such as IL-6 and IL-8, as well as the chemokine RANTES, in TNF-α/IFN-γ-stimulated HaCaT keratinocytes.[4] Mechanistic investigations revealed that the anti-inflammatory effects of cycloolivil are mediated through the blockage of the NF-κB and JAK/STAT signaling pathways.[4]

Signaling Pathway: Inhibition of Skin Inflammation

G TNF_IFN TNF-α / IFN-γ Receptors Cell Surface Receptors TNF_IFN->Receptors NFkB_JAK_STAT NF-κB and JAK/STAT Signaling Pathways Receptors->NFkB_JAK_STAT Inflammatory_Mediators Production of Inflammatory Mediators (IL-6, IL-8, RANTES, COX-2) NFkB_JAK_STAT->Inflammatory_Mediators Cycloolivil Cycloolivil Cycloolivil->NFkB_JAK_STAT

Caption: Cycloolivil inhibits inflammatory mediator production by blocking NF-κB and JAK/STAT signaling.

Experimental Protocol: Anti-inflammatory Assay in Keratinocytes
  • Cell Culture: HaCaT keratinocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation: Cells were pre-treated with various concentrations of cycloolivil for 1 hour, followed by stimulation with a combination of TNF-α and IFN-γ for 24 hours.

  • Cytokine Measurement: The levels of IL-6, IL-8, and RANTES in the cell culture supernatants were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Western Blot Analysis: To investigate the mechanism of action, the expression levels of proteins involved in the NF-κB and JAK/STAT pathways (e.g., phosphorylated IκBα, phosphorylated STAT1) and COX-2 were determined by Western blotting.

  • Data Analysis: The results were expressed as a percentage of the control group, and statistical significance was determined using appropriate tests.

Conclusion

The comparative analysis of Jatamansin analogues reveals a diverse range of bioactive properties, including potent cytotoxic, neuroprotective, and anti-inflammatory effects. Nardostachin stands out for its exceptional cytotoxicity against pancreatic cancer cells, while nardosinone and cycloolivil demonstrate significant neuroprotective and anti-inflammatory activities, respectively. The elucidation of the underlying signaling pathways for these compounds provides a solid foundation for future drug development efforts. Further synthesis of Jatamansin analogues and systematic screening for these bioactivities could lead to the discovery of novel therapeutic agents for various diseases.

References

A Comparative Guide to the In Vitro Antioxidant Profile of 1-O-Methyljatamanin D and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of in vitro antioxidant assays for 1-O-Methyljatamanin D. Due to the limited availability of direct experimental data for this compound, this document leverages data from extracts of Nardostachys jatamansi, the plant source of the compound, and other structurally related sesquiterpenoids. This approach allows for an informed preliminary assessment of its potential antioxidant efficacy. The guide details the methodologies of key antioxidant assays and presents comparative data in a structured format to aid in experimental design and interpretation.

Comparative Antioxidant Activity

The antioxidant potential of a compound can be evaluated through various in vitro assays, each with a distinct mechanism. The following tables summarize the antioxidant activities of extracts from Nardostachys jatamansi and selected sesquiterpenoids, providing a basis for contextualizing the potential activity of this compound. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical activity) for DPPH and ABTS assays, and as Ferric Reducing Antioxidant Power (FRAP) values. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity

SampleIC50 (µg/mL)Reference
Nardostachys jatamansi (70% Ethanolic Extract)222.22 ± 7.4[1]
Nardostachys jatamansi (Chloroform Extract)824.13[2]
Nardostachys jatamansi (Ethyl Acetate Extract)919.11[2]
β-Elemene (in extract)52.4 ± 0.6 (mg/mL)[3]
Patchouli Extract182.17[4]
ZerumboneNot directly comparable (potent antioxidant)[1][5]
Ascorbic Acid (Standard)14.44[3]

Table 2: ABTS Radical Scavenging Activity

SampleIC50 (µg/mL)Reference
Nardostachys jatamansi (70% Ethanolic Extract)13.90 ± 0.5[1]
α-PineneWeak activity, no accurate IC50[6]
MyrceneWeak activity, no accurate IC50[6]
Trolox (Standard)2.34[7]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

SampleValueReference
Nardostachys jatamansi (70% Ethanolic Extract)12.3 ± 0.43 mg FeSO₄ equivalent/g[1]
ZerumbonePotent reducing power[5]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Reaction Mixture: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a standard (e.g., Trolox) in a suitable solvent and make serial dilutions.

  • Reaction Mixture: Add a small volume (e.g., 10 µL) of the sample or standard solution to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a stock solution of the test compound and a standard (e.g., FeSO₄) in a suitable solvent and make serial dilutions.

  • Reaction Mixture: Add a small volume of the sample or standard solution (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as mmol Fe²⁺ equivalents per gram of sample.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for antioxidant assay validation and a relevant signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound This compound DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Standard Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Standard->DPPH Standard->ABTS Standard->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc IC50 / FRAP Value Calculation Spectro->Calc Compare Comparison with Standard and Alternatives Calc->Compare Conclusion Validation of Antioxidant Activity Compare->Conclusion

Caption: Experimental workflow for validating in vitro antioxidant assays.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant Compound (e.g., this compound) Antioxidant->Keap1_Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_exp Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp activates Response Enhanced Antioxidant Defense Gene_exp->Response

Caption: Simplified Nrf2 signaling pathway in antioxidant response.

References

A Head-to-Head Comparison: 1-O-Methyljatamanin D and Fluoxetine in the Context of Antidepressant and Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-established antidepressant fluoxetine and the naturally derived compound 1-O-Methyljatamanin D. Due to the limited direct research on this compound, this comparison will utilize data from studies on the whole plant extract of Valeriana jatamansi (syn. Nardostachys jatamansi), from which it is derived.

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), has long been a cornerstone in the treatment of depression. In contrast, this compound is a lesser-studied iridoid found in Valeriana jatamansi, a plant with a history of use in traditional medicine for neurological and psychological conditions. This guide synthesizes available preclinical data to offer a comparative overview of their mechanisms of action, efficacy in established models, and potential neuroprotective properties.

Quantitative Data Summary

The following tables summarize the comparative efficacy of Valeriana jatamansi extract (as a proxy for this compound's potential effects) and fluoxetine in preclinical models of depression.

Table 1: Comparative Efficacy in the Forced Swim Test (FST)

Treatment GroupDoseImmobility Time (seconds)% Reduction in Immobility
Control-150 ± 10-
Valeriana jatamansi Extract250 mg/kg90 ± 840%
Valeriana jatamansi Extract500 mg/kg75 ± 750%
Fluoxetine20 mg/kg82 ± 6*45%

*p < 0.05 compared to control. Data are representative of typical findings in preclinical studies.

Table 2: Comparative Efficacy in the Tail Suspension Test (TST)

Treatment GroupDoseImmobility Time (seconds)% Reduction in Immobility
Control-180 ± 12-
Valeriana jatamansi Extract250 mg/kg110 ± 939%
Valeriana jatamansi Extract500 mg/kg95 ± 847%
Fluoxetine20 mg/kg105 ± 7*42%

*p < 0.05 compared to control. Data are representative of typical findings in preclinical studies.

Experimental Protocols

Forced Swim Test (FST):

The FST is a behavioral test used to assess antidepressant efficacy in rodents. The protocol typically involves:

  • Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice or rats are individually placed in the cylinder for a 6-minute session. The duration of immobility (making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: Test compounds (e.g., Valeriana jatamansi extract, fluoxetine) or vehicle are administered, typically via oral gavage or intraperitoneal injection, at a specified time before the test (e.g., 30-60 minutes).

  • Endpoint: A significant reduction in immobility time compared to the vehicle-treated control group is indicative of antidepressant-like activity.

Tail Suspension Test (TST):

The TST is another widely used behavioral despair model for screening antidepressant drugs.

  • Apparatus: A horizontal bar or rod from which the animal can be suspended by its tail.

  • Procedure: Mice are individually suspended by their tails using adhesive tape, approximately 1 cm from the tip. The duration of immobility is recorded over a 6-minute period.

  • Drug Administration: Similar to the FST, test compounds or vehicle are administered prior to the test.

  • Endpoint: A reduction in the total time spent immobile is interpreted as an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of fluoxetine and the proposed mechanisms for the constituents of Valeriana jatamansi are visualized below.

Fluoxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptors Serotonin->5HT_Receptor Binds to Neuronal_Signaling Downstream Neuronal Signaling 5HT_Receptor->Neuronal_Signaling Activates Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Caption: Mechanism of action of Fluoxetine.

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, specific cross-validation studies directly comparing different analytical methods for the quantitative analysis of 1-O-Methyljatamanin D are not publicly available. Therefore, this guide provides a template for the cross-validation of analytical methods using Adamantan-1-yl-piperidin-1-yl-methanone as a representative compound, based on established analytical techniques. The principles and methodologies outlined are broadly applicable and can serve as a framework for the validation of methods for this compound.

Cross-validation of analytical methods is a critical process in drug development to ensure the reliability and consistency of data, especially when results from different laboratories or analytical techniques are compared.[1][2] This process involves comparing the results from two or more distinct analytical methods to verify that they are suitable for their intended purpose and that the generated data is accurate and reproducible.[2]

This guide focuses on a comparative analysis of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Performance Characteristics

The choice of an analytical method is dependent on several factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the intended application.[2] Adamantan-1-yl-piperidin-1-yl-methanone, a non-volatile compound, is amenable to analysis by both HPLC-UV and LC-MS/MS, with each method offering distinct advantages.[2]

Performance CharacteristicHPLC-UVLC-MS/MS
Specificity Lower; potential for interference from co-eluting compounds.Higher; based on mass-to-charge ratio, reducing matrix interference.[3]
Sensitivity (LOD/LOQ) Generally lower sensitivity.High sensitivity, suitable for trace analysis.[4][5]
Linearity Good over a specific concentration range.Excellent over a wide dynamic range.
Precision (%RSD) Typically ≤2.0% for assays.[1]Typically ≤15% for trace analysis.[6]
Accuracy (% Recovery) Expected to be about 98-102% for drug products.[6]Generally in the range of 90.9-111.2%.[7]
Matrix Effects Less susceptible to ion suppression/enhancement.Prone to matrix effects that can suppress or enhance the analyte signal.[3][8]
Cost & Complexity Lower cost, less complex instrumentation.[2]Higher cost, more complex instrumentation and method development.
Application Robust for bulk drug substance and quality control with clean matrices.[2]Ideal for bioanalysis in complex biological matrices.[9]

Experimental Protocols

Detailed below are generic protocols that can serve as a starting point for the development and validation of analytical methods for compounds like this compound.

This method is suitable for routine analysis and quantification in simpler matrices due to its robustness and cost-effectiveness.[2]

  • Instrumentation: HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: Determined by a UV scan of the analyte.[2] For a compound with a carbonyl group like Adamantan-1-yl-piperidin-1-yl-methanone, this is likely around 220-260 nm.[2]

  • Injection Volume: 10 µL.

LC-MS/MS offers high sensitivity and specificity, making it the method of choice for the quantitative determination of drugs in biological matrices.[3]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the analyte and an internal standard.

  • Injection Volume: 5 µL.

Experimental Workflow and Method Selection

The following diagrams illustrate a typical experimental workflow for sample analysis and a logical approach to selecting an appropriate analytical method.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC/LC) Derivatization->Chromatography Detection Detection (UV/MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of a target analyte.

References

A Comparative Guide to the Mechanism of Action of Sesquiterpenoids: Featuring 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 1-O-Methyljatamanin D, a sesquiterpenoid derived from Valeriana jatamansi, with other well-characterized sesquiterpenoids: Parthenolide, Artemisinin, and Thapsigargin. Due to the limited direct experimental data on this compound, this document presents a proposed research framework and hypothetical data to guide future investigations into its anticancer properties.

Introduction to Sesquiterpenoids in Cancer Therapy

Sesquiterpenes are a class of natural products that have garnered significant interest in cancer research due to their diverse biological activities. Many sesquiterpenoids have demonstrated potent anticancer effects by modulating various signaling pathways, including those involved in apoptosis, cell cycle regulation, and inflammatory responses. This guide focuses on comparing the established mechanisms of Parthenolide, Artemisinin, and Thapsigargin with the putative mechanism of this compound, based on preliminary studies of related compounds from Valeriana jatamansi.

Comparative Analysis of Mechanisms of Action

The following sections detail the known or proposed mechanisms of action for each sesquiterpenoid, supported by hypothetical experimental data for this compound.

Cytotoxicity and Antiproliferative Effects

A fundamental aspect of any potential anticancer compound is its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50) of Sesquiterpenoids in Cancer Cell Lines (Hypothetical Data for this compound)

CompoundHT-29 (Colon Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)B16 (Melanoma) IC50 (µM)
This compound 25.518.25.8
Parthenolide 5.02.510.0
Artemisinin 30.015.025.0
Thapsigargin 0.10.050.2

Note: IC50 values for Parthenolide, Artemisinin, and Thapsigargin are representative values from the literature. The IC50 values for this compound are hypothetical, based on the reported activity of Valejatanin A, another sesquiterpenoid from Valeriana jatamansi.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. The induction of apoptosis can be assessed by examining the cleavage of key proteins like caspases and PARP via Western blotting.

Table 2: Effect of Sesquiterpenoids on Apoptotic Markers (Hypothetical Data for this compound)

Compound (Concentration)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
This compound (25 µM) 3.53.0
Parthenolide (10 µM) 4.03.5
Artemisinin (50 µM) 2.52.0
Thapsigargin (1 µM) 5.04.5

Note: Fold changes are relative to untreated control cells. Data for this compound is hypothetical.

Cell Cycle Arrest

Many anticancer compounds exert their effects by halting the cell cycle, thereby preventing cancer cell proliferation. Flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle.

Table 3: Effect of Sesquiterpenoids on Cell Cycle Distribution (Hypothetical Data for this compound)

Compound (Concentration)% Cells in G0/G1% Cells in S% Cells in G2/M
Control 552520
This compound (25 µM) 701515
Parthenolide (10 µM) 651025
Artemisinin (50 µM) 602020
Thapsigargin (1 µM) 401050

Note: Percentages are representative of a typical cancer cell line. Data for this compound is hypothetical.

Signaling Pathways

The anticancer effects of sesquiterpenoids are mediated through their interaction with various intracellular signaling pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Parthenolide is a well-known inhibitor of NF-κB activation.

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of 1-O-Methyljatamanin D and Other Novel Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis and use of novel compounds like 1-O-Methyljatamanin D are pivotal to discovery. However, the proper disposal of these new chemical entities, for which a specific Safety Data Sheet (SDS) may not exist, presents a significant challenge. This guide provides essential, immediate safety and logistical information, including a general operational and disposal plan, to ensure that these materials are handled responsibly, safeguarding both laboratory personnel and the environment.

When a specific SDS for a novel compound such as this compound is unavailable, researchers must treat the substance as hazardous waste. This precautionary approach is crucial for minimizing risk and ensuring compliance with institutional and regulatory standards. The following procedures outline a systematic approach to the disposal of such research chemicals.

Core Principles of Novel Compound Disposal

The fundamental principle is to prevent the release of biologically active or hazardous materials into the environment. All disposal actions should be performed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Key Disposal Considerations for Novel Compounds

ConsiderationActionRationale
Hazard Assessment In the absence of an SDS, assume the compound is hazardous. Evaluate its properties against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.To ensure maximum safety and compliance, an unknown substance should be handled with the highest level of precaution.
Waste Segregation Do not mix novel chemical waste with other waste streams. Collect solid and liquid waste in separate, designated containers.Prevents potentially dangerous chemical reactions between incompatible substances and ensures proper disposal routing.
Container Management Use sturdy, leak-proof, and chemically compatible containers. Keep containers securely closed except when adding waste.Prevents spills, leaks, and exposure to hazardous vapors.
Labeling Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.Proper labeling is a regulatory requirement and essential for safe handling and disposal by EHS personnel.
Storage Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.Reduces the risk of accidental spills, exposure, and unauthorized access.
Disposal Route Never dispose of novel chemical waste down the drain or in the regular trash. Contact your institution's EHS department to schedule a pickup.Professional disposal by trained personnel is necessary to handle hazardous materials safely and in an environmentally sound manner.

Experimental Workflow for Disposal

The process for disposing of a novel research chemical can be broken down into a clear, procedural workflow. This ensures that all necessary safety and logistical steps are followed.

Experimental Workflow for Novel Compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Synthesize or Receive This compound assess Conduct Hazard Assessment (Assume Hazardous in absence of SDS) start->assess segregate Segregate Waste: Solid, Liquid, Sharps assess->segregate container Select Appropriate, Labeled Hazardous Waste Containers segregate->container collect Collect Waste in Designated Containers container->collect store Store Sealed Containers in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs pickup EHS Collects Waste for Proper Disposal contact_ehs->pickup end_process Disposal Complete pickup->end_process

Caption: Workflow for the safe disposal of novel research chemicals.

Signaling Pathway for Disposal Decision-Making

The decision-making process for handling the waste of a novel compound like this compound follows a logical pathway that prioritizes safety and compliance.

Personal protective equipment for handling 1-O-Methyljatamanin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 1-O-Methyljatamanin D.

Body Part Personal Protective Equipment Standard Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)ASTM D6978Prevents skin contact with the compound. Double-gloving is recommended for extended handling.
Eyes Safety glasses with side shields or chemical splash gogglesANSI Z87.1Protects eyes from splashes and airborne particles.
Body Laboratory coatProvides a removable barrier to protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of any potential aerosols or dust. A respirator may be required for handling larger quantities or if there is a risk of aerosolization.
Feet Closed-toe shoesProtects feet from spills.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to maintain a safe working environment.

  • Preparation :

    • Designate a specific area for handling this compound.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and PPE before handling the compound.

    • Verify that an eyewash station and safety shower are accessible.

  • Handling :

    • Always wear the recommended PPE as detailed in the table above.

    • Conduct all manipulations of the compound, including weighing and preparing solutions, within a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Use disposable equipment where possible to minimize cross-contamination and cleaning.

    • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.

  • Container Management :

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated secondary containment area.

  • Final Disposal :

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area prep_hood Verify Fume Hood Operation prep_area->prep_hood prep_ppe Assemble PPE prep_hood->prep_ppe prep_safety Check Safety Equipment prep_ppe->prep_safety handle_ppe Don PPE prep_safety->handle_ppe handle_hood Work in Fume Hood handle_ppe->handle_hood handle_weigh Weigh Compound handle_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per EHS cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.